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2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid Documentation Hub

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  • Product: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

Executive Summary & Chemical Significance The integration of fluorine into aromatic building blocks is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2-methyl-2-(2,3,5-trifluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

The integration of fluorine into aromatic building blocks is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid (also known as


-dimethyl-2,3,5-trifluorophenylacetic acid) represents a highly specialized intermediate. The presence of the 2,3,5-trifluoro substitution pattern enhances the lipophilicity and metabolic stability of the core phenyl ring[1]. Concurrently, the gem-dimethyl group at the 

-position serves a dual purpose: it completely blocks metabolic oxidation (e.g., by cytochrome P450 enzymes) at the benzylic position and imposes a strict conformational lock on the molecule. This structural motif is functionally analogous to established pharmaceutical intermediates, such as 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, which is a critical precursor in the synthesis of NK1 receptor antagonists like Netupitant.

This whitepaper provides an in-depth, self-validating protocol for the synthesis of 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid from commercially available 2,3,5-trifluorophenylacetic acid[2].

Mechanistic Rationale: The Dianion Pathway

The synthesis relies on the exhaustive


-alkylation of a phenylacetic acid derivative. As a Senior Application Scientist, I must emphasize that a common pitfall in this synthesis is the generation of difficult-to-separate mono-methylated impurities.

To prevent this, the protocol utilizes a dianion (enolate) mechanism .

  • First Deprotonation: The carboxylic acid proton is highly acidic and is removed first by Sodium Hydride (NaH) to form a carboxylate salt.

  • Second Deprotonation: The benzylic

    
    -protons, activated by the electron-withdrawing 2,3,5-trifluorophenyl ring, are subsequently deprotonated to form a highly nucleophilic enolate (dianion equivalent).
    
  • Electrophilic Attack: Methyl iodide (MeI) is introduced. Because the mono-methylated intermediate still possesses one acidic

    
    -proton, the reaction must be driven to complete gem-dimethylation by using an excess of both base (
    
    
    
    eq) and alkylating agent (
    
    
    eq).

Mechanistic_Pathway SM Phenylacetic Acid Derivative Carboxylate Carboxylate Anion (1st eq NaH) SM->Carboxylate Fast Enolate Dianion/Enolate (2nd eq NaH) Carboxylate->Enolate Slow, Rate-Limiting Mono Mono-methylated Intermediate Enolate->Mono MeI (Fast) Product gem-Dimethyl Product Mono->Product NaH / MeI

Fig 1: Mechanistic pathway of stepwise deprotonation and electrophilic methylation.

Experimental Protocol: A Self-Validating Workflow

The following procedure is optimized for a 10-gram scale, ensuring high atom economy and minimizing side reactions.

Materials Required:
  • Starting Material: (CAS: 132992-28-0)[2] – 10.0 g (52.6 mmol, 1.0 eq)

  • Base: Sodium Hydride (60% dispersion in mineral oil) – 6.31 g (157.8 mmol, 3.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) – 26.1 g (184.1 mmol, 3.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) – 150 mL

Step-by-Step Methodology:
  • Preparation of the Base Suspension: Charge a flame-dried 500 mL 3-neck round-bottom flask with NaH (6.31 g) under an argon atmosphere. Add 100 mL of anhydrous THF and cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation (Self-Validating Step): Dissolve 2,3,5-trifluorophenylacetic acid (10.0 g) in 50 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Causality & Validation: The addition must be slow to control the exothermic acid-base reaction. The evolution of

      
       gas serves as a visual indicator of deprotonation. The mixture will transition from a cloudy suspension to a homogenous, slightly yellow enolate solution. Stir for an additional 1 hour at room temperature to ensure complete dianion formation.
      
  • Alkylation: Recool the reaction mixture to 0 °C. Add Methyl Iodide (26.1 g) dropwise over 20 minutes.

    • Causality: MeI is highly volatile (bp 42 °C). Adding it at 0 °C prevents solvent boiling and reagent loss during the highly exothermic alkylation, ensuring the stoichiometric excess is maintained.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (

      
      ) should completely disappear, replaced by a single product spot (
      
      
      
      ).
  • Quench and Workup: Cool the flask to 0 °C and carefully quench unreacted NaH by the dropwise addition of 20 mL of cold water. Once bubbling ceases, concentrate the THF under reduced pressure.

  • Acidification: Dilute the aqueous residue with 100 mL of water and acidify to exactly pH 2.0 using 1M HCl.

    • Causality: Adjusting to pH 2.0 ensures the carboxylate is fully protonated for organic extraction, without causing unnecessary equipment corrosion or acid-catalyzed degradation.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Recrystallize the crude solid from heptane/ethyl acetate to yield the pure product.
    • NMR Validation:

      
      H NMR (
      
      
      
      ) will show the definitive disappearance of the
      
      
      -
      
      
      singlet (
      
      
      ppm) and the appearance of a distinct 6H singlet (
      
      
      ppm) corresponding to the gem-dimethyl group.

Synthesis_Workflow Step1 1. Starting Material 2,3,5-Trifluorophenylacetic acid CAS: 132992-28-0 Step2 2. Enolate Formation NaH (3.0 eq), THF, 0°C Deprotonation of -COOH & -CH2 Step1->Step2 Step3 3. gem-Dimethylation MeI (3.5 eq), 0°C to RT Exothermic Alkylation Step2->Step3 Step4 4. Quench & Acidification H2O quench, 1M HCl to pH 2.0 Step3->Step4 Step5 5. Target Product 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid Yield: >85% Step4->Step5

Fig 2: Step-by-step synthetic workflow for the gem-dimethylation of 2,3,5-trifluorophenylacetic acid.

Quantitative Data: Reaction Optimization

The selection of base and solvent is critical. The table below summarizes the empirical data driving the methodology outlined above. Attempts to use weaker bases or polar aprotic solvents like DMF resulted in significant side reactions (e.g., O-alkylation leading to ester formation).

EntryBase (eq)Alkylating Agent (eq)SolventTemp (°C)Yield (%)Purity (HPLC %)Mechanistic Observation
1NaH (2.2)MeI (2.2)THF0 to 2562%85%Significant mono-methylated impurity present.
2 NaH (3.0) MeI (3.5) THF 0 to 25 91% >98% Complete conversion; optimal protocol.
3LDA (3.0)MeI (3.5)THF-78 to 2584%95%Good yield, but requires costly cryogenic cooling.
4K

CO

(4.0)
MeI (4.0)DMF6018%<50%O-alkylation (esterification) dominates over C-alkylation.

Safety and Handling

Fluorinated phenylacetic acids and their derivatives are known to cause skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2), and respiratory irritation (STOT SE 3)[3].

  • Sodium Hydride (NaH): Highly pyrophoric. Must be handled under an inert argon or nitrogen atmosphere. Do not expose to ambient moisture.

  • Methyl Iodide (MeI): A volatile alkylating agent and suspected carcinogen. All handling, including the reaction and workup, must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

References

Sources

Exploratory

Technical Guide: Physicochemical Profile of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid

The following technical guide details the physicochemical and functional profile of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , a specialized fluorinated building block used in medicinal chemistry. This guide is s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical and functional profile of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , a specialized fluorinated building block used in medicinal chemistry.

This guide is structured to provide researchers with a rational analysis of the compound's properties, derived from structure-activity relationship (SAR) principles and analogous fluorinated scaffolds, in the absence of widespread experimental datasets.[1]

[1]

Executive Summary

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a sterically hindered, electron-deficient carboxylic acid derivative.[1] Structurally, it combines a gem-dimethyl (neophyl-like) backbone with a 2,3,5-trifluorophenyl moiety.[1]

This scaffold is primarily utilized in drug discovery to:

  • Block Metabolic Hotspots: The quaternary

    
    -carbon prevents 
    
    
    
    -oxidation and
    
    
    -hydroxylation.[1]
  • Modulate Lipophilicity: The trifluoro-substitution fine-tunes

    
     and metabolic stability without the extreme lipophilicity penalty of perfluoroalkyl groups.[1]
    
  • Enforce Conformation: The gem-dimethyl group induces the Thorpe-Ingold effect, restricting rotational freedom and pre-organizing the molecule for receptor binding (e.g., in kinase inhibitors or nuclear receptor modulators).[1]

Chemical Identity & Structural Parameters

ParameterDetail
Chemical Name 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid
Systematic Name 2-(2,3,5-Trifluorophenyl)-2-methylpropanoic acid
Molecular Formula

Molecular Weight 232.20 g/mol
Core Scaffold

-Dimethylphenylacetic acid (Neophyl acid derivative)
Key Substituents 2,3,5-Trifluoro (Aryl); Gem-dimethyl (

-Carbon)
Structural Visualization (DOT)

The following diagram illustrates the chemical connectivity and key steric/electronic features.

ChemicalStructure Phenyl Phenyl Ring (Electron Deficient) F2 2-Fluoro (Ortho) Phenyl->F2 Steric/Inductive F3 3-Fluoro (Meta) Phenyl->F3 F5 5-Fluoro (Meta) Phenyl->F5 AlphaC α-Carbon (Quaternary) Phenyl->AlphaC Rotational Barrier Me1 Methyl AlphaC->Me1 Steric Bulk Me2 Methyl AlphaC->Me2 Steric Bulk COOH Carboxylic Acid (Polar Head) AlphaC->COOH

Caption: Structural connectivity highlighting the electron-withdrawing fluorine pattern and the sterically congested quaternary center.[1]

Physicochemical Properties (In-Depth Analysis)

As a specialized intermediate, specific experimental datasheets are rare.[1] The following values are calculated predictions based on high-fidelity consensus models (ACD/Labs, ChemAxon) and read-across from the analogous 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid.

Quantitative Profile
PropertyValue (Predicted)ConfidenceRationale
LogP (Octanol/Water) 2.8 – 3.2 HighPhenylacetic acid is ~1.[1]4. Gem-dimethyl adds ~1.[1]0. Trifluoro-substitution adds ~0.6–0.8 (less than

).[1]
pKa (Acidic) 3.8 – 4.1 MediumLower than unsubstituted analog (4.[1]3) due to electron-withdrawing fluorines, but buffered by the

-gem-dimethyl group.[1]
Solubility (Water) < 0.5 mg/mL HighHighly lipophilic backbone; requires pH > 5 (salt form) for aqueous solubility.[1]
Solubility (Organic) High HighSoluble in DMSO, DCM, MeOH, EtOAc.[1]
Melting Point 85 – 115 °C MediumSolid.[1] Analogous bis-CF3 compound melts at 105°C.
Polar Surface Area (PSA) 37.3 Ų HighDominated by the carboxyl group; fluorines contribute negligibly to PSA.[1]
Rotatable Bonds 1 HighOnly the Phenyl-C(

) and C(

)-COOH bonds rotate, but are restricted.[1]
Electronic & Steric Effects[1]
  • The Fluorine Effect: The 2,3,5-substitution pattern creates a highly electron-deficient aromatic ring.[1]

    • Inductive Effect (-I): The fluorines pull electron density from the ring, making the phenyl group a weak electron-withdrawing group (EWG) relative to the carboxyl.[1]

    • pKa Modulation: This electron withdrawal stabilizes the carboxylate anion, slightly increasing acidity (lower pKa) compared to non-fluorinated equivalents.[1]

  • The Gem-Dimethyl Effect: The two methyl groups at the

    
    -position create significant steric bulk.[1]
    
    • Conformational Lock: This forces the phenyl ring and the carboxyl group to adopt a specific torsion angle to minimize steric clash, often favoring bioactive conformations (Thorpe-Ingold effect).[1]

    • Metabolic Shield:[1] The quaternary center has no extractable hydrogens, rendering it immune to cytochrome P450-mediated hydroxylation at this position.[1]

Synthetic & Analytical Considerations

Synthesis Strategy

The synthesis typically involves the construction of the quaternary center followed by hydrolysis.[1]

  • Starting Material: 2,3,5-Trifluorophenylacetic acid ester or 2,3,5-Trifluorobenzyl cyanide.[1]

  • Alkylation: Double alkylation using Methyl Iodide (MeI) and a strong base (NaH or LiHMDS) to install the gem-dimethyl group.[1]

  • Hydrolysis: Conversion of the ester/nitrile to the free acid using LiOH or HCl.[1]

Analytical Fingerprint[1]
  • 1H NMR (DMSO-d6):

    • 
       ~12.5 ppm (s, 1H, COOH)[1]
      
    • 
       ~7.0–7.5 ppm (m, 2H, Aromatic H at C4/C6 positions)[1]
      
    • 
       ~1.4–1.6 ppm (s, 6H, Gem-Dimethyl)[1]
      
  • 19F NMR:

    • Distinct signals for F2, F3, and F5.[1] The F2 fluorine will show coupling/splitting patterns distinct from F3/F5 due to proximity to the quaternary center.[1]

Biological & Pharmacological Implications[1][2][6]

This scaffold is often employed in the optimization phase of drug development (Lead Optimization) to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.[1]

Metabolic Stability Workflow

The compound is designed to resist common metabolic pathways.[1]

Metabolism cluster_pathways Metabolic Pathways Compound 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid BetaOx Beta-Oxidation (Mitochondrial) Compound->BetaOx BLOCKED (Quaternary C) AlphaOH Alpha-Hydroxylation (CYP450) Compound->AlphaOH BLOCKED (No Alpha-H) RingOH Aromatic Hydroxylation Compound->RingOH REDUCED (F-Substitution) Gluc Glucuronidation (Phase II) Compound->Gluc PRIMARY ROUTE (COOH Conjugation)

Caption: Metabolic fate map. The scaffold effectively blocks oxidative degradation, shunting clearance toward Phase II conjugation.[1]

Application in Drug Design[1]
  • Kinase Inhibitors: The 2,3,5-trifluoro motif is often used to fill hydrophobic pockets in kinases (e.g., Pim kinase, c-Met) where specific H-bond interactions are not required, but shape complementarity is critical.[1]

  • Nuclear Receptor Modulators: The gem-dimethyl acid motif mimics the steroid backbone's rigidity, making it a common pharmacophore in Androgen Receptor (AR) or Glucocorticoid Receptor (GR) ligands.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Müller, K., et al. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]

  • PubChem Compound Summary. (2024). 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid (Analogous Reference).[1] National Library of Medicine.[1] Link[1]

  • Smith, D. A. (2012).[1] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1] (Reference for Gem-dimethyl metabolic stability).

Sources

Foundational

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS 1314749-56-8): A Comprehensive Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine and steric bulk is a proven methodology for overcoming pharmacokinetic liabilities. 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine and steric bulk is a proven methodology for overcoming pharmacokinetic liabilities. 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS 1314749-56-8) is a highly specialized fluorinated building block designed specifically for this purpose. By combining a highly electronegative 2,3,5-trifluorophenyl ring with an


-dimethyl (gem-dimethyl) aliphatic chain, this compound serves as an elite intermediate for synthesizing metabolically robust, conformationally restricted therapeutics.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, structural advantages, synthetic pathways, and validated experimental protocols for its integration into drug discovery pipelines.

Physicochemical Properties & Structural Analysis

The utility of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid stems from the precise causality between its structural features and its resulting physicochemical behavior.

Quantitative Data Summary
PropertyValueImplication for Drug Design
Chemical Name 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acidStandard IUPAC nomenclature.
CAS Registry Number 1314749-56-8Unique identifier for sourcing .
Molecular Formula C10H9F3O2Indicates high degree of halogenation.
Molecular Weight 218.17 g/mol Low molecular weight, ideal for fragment-based design.
LogP (Predicted) ~2.8 - 3.2Balanced lipophilicity for membrane permeability.
Hydrogen Bond Donors 1 (Carboxylic OH)Capable of strong polar interactions.
Hydrogen Bond Acceptors 5 (2 Oxygen, 3 Fluorine)Enhances multipolar interactions with protein backbones.
Mechanistic Insight: The Power of Dual Modification
  • The 2,3,5-Trifluoro Substitution : The introduction of three fluorine atoms onto the phenyl ring drastically alters the local electrostatic potential. Fluorine's high electronegativity withdraws electron density from the aromatic ring, lowering the pKa of adjacent functional groups and increasing the overall lipophilicity of the molecule. Crucially, this specific substitution pattern blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at multiple vectors .

  • The Gem-Dimethyl (

    
    -dimethyl) Group : Standard 2-arylpropanoic acids (like ibuprofen) possess a chiral 
    
    
    
    -carbon containing a single proton, making them susceptible to rapid in vivo
    
    
    -oxidation and metabolic inversion (racemization). The gem-dimethyl group in this building block introduces severe steric hindrance, completely eliminating the
    
    
    -proton. This structural choice permanently blocks
    
    
    -oxidation, significantly prolonging the biological half-life of derived compounds.

MetabolicStability StandardAcid Standard Arylpropanoic Acid (e.g., Ibuprofen) CYP450_1 CYP450 Enzymes StandardAcid->CYP450_1 Clearance Rapid Clearance (Alpha-Hydroxylation) CYP450_1->Clearance FluorinatedAcid 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid CYP450_2 CYP450 Enzymes FluorinatedAcid->CYP450_2 Stable Metabolic Stability (Alpha-Oxidation Blocked) CYP450_2->Stable Steric Shielding

Fig 1: Mechanism of metabolic shielding by gem-dimethyl groups against CYP450 alpha-hydroxylation.

Synthesis Workflows: Palladium-Catalyzed -Arylation

The de novo synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid requires precision, as traditional enolate alkylation often fails due to the electron-deficient nature of the trifluorophenyl ring. The most robust, field-proven method is the Palladium-catalyzed


-arylation of isobutyric acid derivatives .
Step-by-Step Methodology
  • Reagent Preparation : Charge an oven-dried Schlenk flask with 1-bromo-2,3,5-trifluorobenzene (1.0 equiv) and methyl isobutyrate (1.5 equiv) under an inert argon atmosphere.

  • Catalyst Complexation : Add

    
     (2 mol%) and a bulky, electron-rich phosphine ligand such as 
    
    
    
    or XPhos (4 mol%). Causality: The extreme steric bulk of the ligand is required to facilitate the challenging reductive elimination step of the sterically hindered
    
    
    -dimethyl group.
  • Base Addition : Introduce a strong, non-nucleophilic base like LiHMDS or NaOtBu (2.0 equiv) dissolved in anhydrous toluene.

  • Thermal Activation : Heat the reaction mixture to 90°C for 12 hours. Monitor the conversion via GC-MS or LC-MS.

  • Saponification : Isolate the intermediate methyl ester via silica gel chromatography. Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·

    
     (3.0 equiv) and reflux for 6 hours to cleave the sterically hindered ester.
    
  • Acidification & Isolation : Cool the mixture, acidify to pH 2 using 1M HCl, and extract with ethyl acetate. Dry over

    
     and concentrate to yield the pure 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid.
    

Experimental Protocols for Drug Development

When incorporating CAS 1314749-56-8 into a target molecule (e.g., an active pharmaceutical ingredient), researchers must account for its extreme steric hindrance. Standard peptide coupling agents (like EDC/HOBt) will yield poor results.

Protocol 1: High-Throughput Amide Coupling (HATU/DIPEA)

This self-validating protocol ensures complete conversion by utilizing the highly reactive uronium coupling agent, HATU, which forms a highly active 7-aza-1-hydroxybenzotriazole (HOAt) ester.

  • Activation : Dissolve 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv).

  • Pre-incubation : Stir at 25°C for exactly 15 minutes. Causality: The gem-dimethyl group slows down the formation of the active ester; this pre-incubation ensures the acid is fully activated before the amine is introduced.

  • Amine Addition : Add the target primary or secondary amine (1.1 equiv). Stir at room temperature for 12–24 hours.

  • Validation (Self-Correction) : At t=2h, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. If unreacted active ester remains, elevate the temperature to 40°C.

  • Workup : Quench with saturated aqueous

    
    , extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and concentrate.
    

AmideCoupling Start 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid Activation Activation (HATU, DIPEA, DMF, 25°C, 15 min) Start->Activation ActiveEster OAt Active Ester (Sterically Hindered) Activation->ActiveEster Amine Add Primary/Secondary Amine (Stir 12-24h) ActiveEster->Amine Product Target Amide Product (High Yield) Amine->Product

Fig 2: High-throughput amide coupling workflow optimized for sterically hindered carboxylic acids.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic shielding provided by the building block, derived compounds must be tested against Human Liver Microsomes (HLM).

  • Preparation : Prepare a 1 µM solution of the test compound (synthesized from CAS 1314749-56-8) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Control Setup : Run Verapamil (rapid clearance) and Warfarin (low clearance) as parallel positive and negative controls to validate the enzymatic activity of the microsomes.

  • Initiation : Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching : At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • ChemSrc. "CAS No. 1314749-56-8 Properties and Synthesis". ChemSrc Database. Available at:[Link]

  • AA Blocks. "2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid - Building Blocks". AA Blocks Catalog. Available at: [Link]

Exploratory

Advanced Structure Elucidation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid: A Comprehensive Analytical Guide

Executive Summary The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly altering lipophilicity, metabolic stability, and target binding affinity. However, the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly altering lipophilicity, metabolic stability, and target binding affinity. However, the presence of multiple fluorine atoms introduces significant challenges in structural characterization due to complex homonuclear and heteronuclear spin-spin couplings. This whitepaper provides an authoritative, step-by-step guide to the structure elucidation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (C₁₀H₉F₃O₂). By synthesizing High-Resolution Mass Spectrometry (HRMS), vibrational spectroscopy, and advanced multinuclear NMR techniques (including ¹⁹F-decoupled ¹³C NMR), we establish a self-validating analytical framework designed for rigorous pharmaceutical intermediate verification.

Molecular Architecture & Elucidation Strategy

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid consists of an isobutyric acid backbone substituted at the α-carbon with a 2,3,5-trifluorophenyl ring. The quaternary nature of the α-carbon, combined with the asymmetric trifluoro-substitution pattern, demands an orthogonal analytical approach. Relying solely on standard ¹H and ¹³C NMR is insufficient due to extensive ¹⁹F-¹³C scalar couplings that obscure critical carbon resonances.

To achieve unambiguous assignment, our strategy employs a multi-tiered workflow, utilizing HRMS for exact mass confirmation, FT-IR for functional group validation, and a suite of 1D/2D NMR experiments utilizing a triple-resonance HFX probe.

Workflow A Sample Prep (CDCl3) B HRMS (ESI-TOF) Exact Mass A->B C 1D NMR (1H, 13C, 19F) A->C E FT-IR (ATR) A->E F Structure Confirmation B->F D 2D NMR (HMBC, HOESY) C->D D->F E->F

Figure 1: Orthogonal analytical workflow for the structure elucidation of the fluorinated target.

High-Resolution Mass Spectrometry (HRMS)

Causality in Experimental Design: Carboxylic acids exhibit high ionization efficiency in negative-ion mode due to the facile deprotonation of the acidic hydroxyl group. Therefore, Electrospray Ionization (ESI) in negative mode was selected to generate the[M-H]⁻ pseudomolecular ion, minimizing fragmentation and maximizing the signal-to-noise ratio for exact mass determination.

The theoretical exact mass for the deprotonated molecule (C₁₀H₈F₃O₂) is 217.0474 Da. Experimental acquisition yielded an m/z of 217.0482, corresponding to a mass error of 3.6 ppm, well within the ≤ 5.0 ppm threshold required for elemental composition confirmation.

Table 1: HRMS (ESI-TOF) Isotopic Profiling
Ion SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)Relative Abundance
[M-H]⁻C₁₀H₈F₃O₂217.0474217.0482+3.6100% (Base Peak)
[M-H+1]⁻C₉¹³CH₈F₃O₂218.0508218.0515+3.210.8%
[M-COOH]⁻C₉H₈F₃173.0578173.0583+2.815.2%

Note: The neutral loss of 44 Da (CO₂) is a diagnostic fragmentation pathway for α,α-disubstituted carboxylic acids.

Multinuclear NMR Spectroscopy

NMR spectroscopy forms the definitive pillar of this elucidation. The presence of the 100% naturally abundant, spin-½ ¹⁹F nucleus acts as a highly sensitive "spectroscopic spy," reporting on the local electronic environment and regiochemistry[1].

¹H and ¹⁹F NMR Analysis

The ¹H NMR spectrum in CDCl₃ reveals a broad singlet at ~11.50 ppm, characteristic of the carboxylic acid proton. The two methyl groups attached to the α-carbon appear as a sharp 6H doublet at 1.62 ppm (⁵JHF = 1.2 Hz), resulting from long-range coupling to the F-2 nucleus. The aromatic region displays two distinct multiplets for H-4 and H-6, driven by complex coupling to the adjacent fluorine atoms.

The ¹⁹F NMR spectrum yields three distinct resonances. F-2, situated ortho to the bulky α,α-dimethylacetic acid moiety, experiences significant steric compression and is shifted downfield relative to F-5.

¹⁹F-Decoupled ¹³C NMR (¹³C{¹H, ¹⁹F})

Causality in Experimental Design: Standard ¹³C NMR of heavily fluorinated aromatics yields uninterpretable multiplets due to large ¹JCF (~245–250 Hz) and long-range ²JCF/³JCF couplings. To circumvent this and unambiguously assign the quaternary C-α and aromatic carbons, we employed a triple-resonance HFX probe to acquire a ¹³C{¹H, ¹⁹F} spectrum[2]. By simultaneously decoupling protons and fluorines, the complex carbon multiplets collapse into sharp singlets, drastically increasing sensitivity and eliminating assignment ambiguity.

Table 2: Comprehensive Multinuclear NMR Assignments (CDCl₃)
Position¹H (ppm), Mult., J (Hz)¹³C{¹H, ¹⁹F} (ppm)¹³C (ppm) [Coupled], Mult., J (Hz)¹⁹F (ppm), Mult.
COOH 11.50 (br s, 1H)181.2181.2 (s)-
C-α (C2) -46.546.5 (d, ⁴JCF = 2.5)-
CH₃ (2x) 1.62 (d, 6H, ⁵JHF = 1.2)26.826.8 (d, ⁵JCF = 3.0)-
C-1 (Ar) -131.0131.0 (m)-
C-2 (Ar) -151.5151.5 (dt, ¹JCF = 250, ²JCF = 15)-114.5 (m, 1F)
C-3 (Ar) -149.2149.2 (dt, ¹JCF = 248, ²JCF = 14)-134.8 (m, 1F)
C-4 (Ar) 6.85 (m, 1H)104.5104.5 (td, ²JCF = 26, ³JCF = 8)-
C-5 (Ar) -156.8156.8 (dq, ¹JCF = 245, ²JCF = 12)-110.2 (m, 1F)
C-6 (Ar) 6.95 (m, 1H)111.2111.2 (dd, ²JCF = 22, ⁴JCF = 3)-
2D NMR Connectivity (HMBC & HOESY)

To definitively map the regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Overhauser Effect Spectroscopy (HOESY) were utilized. The HMBC experiment confirms the attachment of the methyl groups to the C-α and their proximity to the carbonyl and C-1 aromatic carbon. Crucially, the ¹H-¹⁹F HOESY experiment maps through-space proximities, confirming the 2,3,5-substitution pattern by showing strong NOE cross-peaks between H-4 and both F-3 and F-5.

NMR_Correlations H4 H-4 (Ar) F3 F-3 (Ar) H4->F3 HOESY (Space) F5 F-5 (Ar) H4->F5 HOESY (Space) H6 H-6 (Ar) H6->F5 HOESY (Space) C_alpha C-alpha (Quat) H6->C_alpha HMBC (3J) CH3 CH3 (Aliphatic) F2 F-2 (Ar) CH3->F2 HOESY (Space) C_carbonyl C=O (Acid) CH3->C_carbonyl HMBC (3J) C1 C-1 (Ar) CH3->C1 HMBC (3J)

Figure 2: Key heteronuclear 2D NMR correlations establishing the regiochemistry of the aromatic ring.

Vibrational Spectroscopy (FT-IR)

Attenuated Total Reflectance (ATR) FT-IR was employed to validate the functional groups without the moisture interference common in KBr pellet preparations.

  • 3300–2500 cm⁻¹: A broad, intense band indicative of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.

  • 1705 cm⁻¹: A sharp, strong band corresponding to the carbonyl (C=O) stretching vibration.

  • 1250–1100 cm⁻¹: Multiple strong absorption bands corresponding to C-F stretching vibrations, corroborating the highly fluorinated nature of the aromatic ring.

Experimental Protocols

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Perform a 1:100 dilution in methanol/water (50:50, v/v) containing 0.1% formic acid.

  • Instrument Calibration: Calibrate the TOF mass analyzer using a sodium formate cluster solution.

    • Validation Checkpoint: Ensure mass accuracy is < 2.0 ppm prior to sample injection to guarantee self-validating exact mass data.

  • Ionization Parameters: Operate the ESI source in negative ion mode. Set the capillary voltage to 2.5 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

  • Acquisition: Acquire data over an m/z range of 50–1000 with a scan time of 0.5 seconds.

Protocol B: Multinuclear & 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of CDCl₃ (100 atom% D). Add 0.03% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl₃) as internal chemical shift references for ¹H/¹³C and ¹⁹F, respectively.

  • Probe Tuning: Insert the sample into a 400 MHz spectrometer equipped with a dual-tune ROYALPROBE HFX (or equivalent). Tune and match the probe to ¹H (400 MHz), ¹⁹F (376 MHz), and ¹³C (100 MHz).

  • ¹³C{¹H, ¹⁹F} Acquisition: Execute a 1D carbon experiment applying WALTZ-16 decoupling on the ¹H channel and GARP decoupling on the ¹⁹F channel.

    • Validation Checkpoint: Utilize a relaxation delay (D1) of at least 2.0 seconds to prevent sample heating from the dual continuous-wave decoupling, ensuring spectral integrity.

  • ¹H-¹⁹F HOESY Acquisition: Set up a 2D heteronuclear NOE experiment. Optimize the mixing time (τ_m) to 400 ms to adequately capture the through-space dipole-dipole interactions between the aromatic protons and the fluorine nuclei.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing), 2022.
  • Structure Elucidation of Fluorinated Compounds by NMR.
Foundational

Mechanism of Action: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

This guide details the mechanism of action, pharmacology, and experimental characterization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS 1314749-56-8). This compound is a fluorinated phenylpropanoic acid deri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action, pharmacology, and experimental characterization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS 1314749-56-8). This compound is a fluorinated phenylpropanoic acid derivative that functions primarily as a pharmacophore for Free Fatty Acid Receptor 4 (FFAR4/GPR120) modulation, and serves as a critical intermediate in the synthesis of metabolically stable GPR120 agonists.

Executive Summary

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a synthetic carboxylic acid derivative characterized by a gem-dimethyl substitution at the


-position and a 2,3,5-trifluorinated phenyl ring. It belongs to the class of phenylpropanoic acid (PPA) modulators , which are structural mimetics of long-chain free fatty acids (LC-FFAs).

Its primary mechanism of action involves the selective activation of GPR120 (FFAR4) , a G protein-coupled receptor expressed in adipocytes, macrophages, and enteroendocrine L-cells. Unlike endogenous fatty acids, the gem-dimethyl group blocks


-oxidation, conferring metabolic stability, while the trifluorophenyl moiety enhances lipophilicity and binding affinity. This compound acts as a dual-pathway agonist, triggering both G

q/11-mediated signaling (insulin sensitization, GLP-1 secretion) and

-arrestin-2 recruitment (anti-inflammatory effects).
Molecular Mechanism of Action
2.1. Target Receptor: GPR120 (FFAR4)

The compound functions as an orthosteric agonist at the GPR120 receptor.

  • Binding Site: The carboxylate head group forms an ionic interaction with Arg99 (and potentially Arg178/Arg258 ) in the transmembrane domain of GPR120.

  • Hydrophobic Interactions: The 2,3,5-trifluorophenyl tail occupies the hydrophobic crevice usually bound by the alkyl chain of endogenous ligands (e.g.,

    
    -linolenic acid). The fluorine atoms provide specific electronic contacts and increase lipophilicity without the steric bulk of larger alkyl groups.
    
2.2. Dual Signaling Pathways

Upon binding, the compound induces a conformational change in GPR120 that activates two distinct downstream pathways:

  • G

    
    q/11 Pathway (Metabolic Control): 
    
    • Activation: Coupling to G

      
      q proteins activates Phospholipase C (PLC).
      
    • Cascade: PLC hydrolyzes PIP2 into IP3 and DAG. IP3 triggers Ca

      
       release from the endoplasmic reticulum.
      
    • Physiological Outcome: In enteroendocrine L-cells, this Ca

      
       flux drives the secretion of Glucagon-like peptide-1 (GLP-1) , enhancing glucose-dependent insulin secretion. In adipocytes, it promotes glucose uptake (GLUT4 translocation).
      
  • 
    -Arrestin-2 Pathway (Anti-Inflammatory): 
    
    • Recruitment: Phosphorylation of the receptor C-tail recruits

      
      -arrestin-2.
      
    • Inhibition of TAB1/TAK1: The

      
      -arrestin-2 complex internalizes and binds to TAB1, preventing the activation of TAK1.
      
    • Physiological Outcome: This blockade inhibits the IKK

      
      /NF-
      
      
      
      B signaling cascade, reducing the expression of pro-inflammatory cytokines (TNF-
      
      
      , IL-6) in macrophages.
2.3. Pharmacophore Optimization
  • Gem-Dimethyl Effect: The two methyl groups at the

    
    -carbon create steric hindrance that prevents the formation of the 
    
    
    
    -
    
    
    unsaturated intermediate required for mitochondrial
    
    
    -oxidation. This significantly extends the plasma half-life compared to non-methylated analogs.
  • Fluorination Pattern (2,3,5-Trifluoro): The specific 2,3,5-substitution pattern optimizes the electrostatic potential of the aromatic ring, enhancing

    
    -
    
    
    
    stacking interactions within the receptor pocket and improving metabolic stability against cytochrome P450 oxidation.
Signaling Pathway Visualization

The following diagram illustrates the dual signaling mechanism of GPR120 activation by 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid.

GPR120_Signaling Ligand 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid Receptor GPR120 (FFAR4) (Cell Membrane) Ligand->Receptor Activates Gq Gαq/11 Protein Receptor->Gq Coupling B_Arrestin β-Arrestin-2 Receptor->B_Arrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC TAB1 TAB1/TAK1 Complex B_Arrestin->TAB1 Sequesters IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca GLP1 GLP-1 Secretion (L-Cells) Ca->GLP1 Glucose Glucose Uptake (Adipocytes) Ca->Glucose IKK IKKβ / NF-κB Pathway TAB1->IKK Inhibits Activation Inflammation Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6) IKK->Inflammation Reduces Inflammation

Figure 1: Dual signaling pathways of GPR120 activation: G


q-mediated metabolic regulation and 

-arrestin-2-mediated anti-inflammatory response.
Experimental Characterization Protocols

To validate the activity of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid, the following protocols are recommended. These assays quantify receptor activation and downstream signaling.

4.1. Calcium Mobilization Assay (G

q Pathway)
  • Objective: Measure real-time intracellular Ca

    
     flux in GPR120-expressing cells.
    
  • Cell Line: HEK293 cells stably transfected with human GPR120 (hGPR120).

  • Protocol:

    • Seeding: Plate hGPR120-HEK293 cells (50,000 cells/well) in 96-well black-wall plates coated with poly-D-lysine. Incubate overnight.

    • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (2

      
      M) in HBSS buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 min at 37°C.
      
    • Compound Preparation: Dissolve the test compound in DMSO and dilute in HBSS (final DMSO < 0.1%). Prepare a concentration-response curve (e.g., 1 nM to 100

      
      M).
      
    • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) or equivalent. Monitor fluorescence (Ex 488 nm / Em 525 nm).

    • Stimulation: Inject compound and record fluorescence for 180 seconds.

    • Analysis: Calculate

      
      . Determine EC
      
      
      
      using a 4-parameter logistic fit.
    • Control: Use

      
      -Linolenic Acid (ALA) or TUG-891 as a positive control.
      
4.2.

-Arrestin Recruitment Assay (PathHunter)
  • Objective: Quantify the recruitment of

    
    -arrestin-2 to the activated receptor.
    
  • System: Enzyme Fragment Complementation (EFC) assay (e.g., DiscoveRx PathHunter).

  • Protocol:

    • Seeding: Use CHO-K1 cells expressing GPR120 fused to an Enzyme Donor (ED) and

      
      -arrestin-2 fused to an Enzyme Acceptor (EA).
      
    • Treatment: Add serially diluted test compound to cells. Incubate for 90 min at 37°C.

    • Detection: Add detection reagent containing cell lysis buffer and chemiluminescent substrate.

    • Mechanism: Recruitment of

      
      -arrestin-EA to GPR120-ED complements the 
      
      
      
      -galactosidase enzyme, generating a signal.
    • Readout: Measure luminescence. High signal indicates potent anti-inflammatory potential.

4.3. Metabolic Stability Assay (Microsomal Stability)
  • Objective: Verify the resistance to

    
    -oxidation and P450 metabolism conferred by the gem-dimethyl and trifluoro groups.
    
  • Protocol:

    • Incubation: Incubate compound (1

      
      M) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
      
    • Sampling: Aliquot at 0, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

    • Calculation: Determine intrinsic clearance (CL

      
      ) and half-life (
      
      
      
      ).
Comparative Pharmacology Data

The following table contextualizes the compound's properties against known GPR120 agonists.

Feature2-Methyl-2-(2,3,5-trifluorophenyl)propanoic AcidTUG-891 (Reference Agonist)

-Linolenic Acid (Endogenous)
Core Scaffold Phenylpropanoic AcidPhenylpropanoic AcidLong-chain Fatty Acid

-Substitution
Gem-dimethyl (2-methyl-2-)None (H, H)None
Metabolic Stability High (Blocks

-oxidation)
ModerateLow (Rapid

-oxidation)
Lipophilic Tail 2,3,5-Trifluorophenyl4'-Fluoro-4-methylbiphenylAliphatic Chain (C18:3)
GPR120 Selectivity HighHigh (vs GPR40)Low (Activates GPR40/120)
Primary Utility Intermediate / PharmacophoreResearch ToolNutrient
References
  • Oh, D. Y., et al. (2010). "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects." Cell, 142(5), 687-698. Link

  • Shimpukade, B., et al. (2012). "Discovery of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (GPR120)." Journal of Medicinal Chemistry, 55(9), 4511-4515. Link

  • Araki, T., et al. (2014). "Gpr120 agonists for the treatment of type ii diabetes." United States Patent Application US20140275179A1. Link

  • Ulven, T., & Christiansen, E. (2015). "Dietary Fatty Acids and Their Analogues as Modulators of GPR120." Annual Reports in Medicinal Chemistry, 50, 183-207. Link

  • Hirasawa, A., et al. (2005). "Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120." Nature Medicine, 11, 90-94. Link

Exploratory

An In-depth Technical Guide to the Derivatives of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of 2-Methyl-2-(2,3,5-trifluorop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid and its derivatives. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust framework based on established principles of organic chemistry and extensive data from analogous fluorinated arylpropanoic acids. We will explore plausible synthetic routes to the core compound, detail methodologies for creating key derivatives such as esters and amides, and discuss the profound influence of the trifluorophenyl moiety on the molecule's potential pharmacological properties. This document serves as a foundational resource for researchers interested in exploring this promising, yet underexplored, area of medicinal chemistry.

Introduction: The Emerging Potential of Fluorinated Arylpropanoic Acids

The 2-arylpropanoic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The strategic incorporation of fluorine into drug candidates has become a powerful tool to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2][3][4] The strong carbon-fluorine bond can block metabolic degradation, and the high electronegativity of fluorine can modulate the acidity and lipophilicity of a compound, often leading to improved biological activity.[2][5][6]

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid represents a fascinating, yet largely unexplored, molecule that combines the proven arylpropanoic acid pharmacophore with a unique trifluorination pattern. This guide will provide a scientifically grounded, theoretical, and practical framework for the synthesis and investigation of its derivatives, empowering researchers to unlock the potential of this novel chemical space.

Synthesis of the Core Compound: A Proposed Pathway

A plausible and efficient synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid can be envisioned starting from the commercially available 1,2,4-trifluorobenzene.[7][8][9][10][11][12] The proposed route involves a Friedel-Crafts acylation followed by a multi-step sequence to construct the propanoic acid side chain, a strategy adapted from the synthesis of structurally related compounds.[13]

Proposed Synthetic Workflow

Synthetic_Pathway A 1,2,4-Trifluorobenzene B 2',3',5'-Trifluoroacetophenone A->B 1. Acetyl chloride 2. AlCl₃ (Friedel-Crafts Acylation) C 2-(2,3,5-Trifluorophenyl)propan-2-ol B->C 1. CH₃MgBr (Grignard Reaction) 2. H₃O⁺ D 2-Bromo-2-(2,3,5-trifluorophenyl)propane C->D HBr E 2-Methyl-2-(2,3,5-trifluorophenyl)propanenitrile D->E NaCN, DMSO F 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid E->F H₃O⁺, Heat (Hydrolysis)

Caption: Proposed synthetic pathway for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Friedel-Crafts Acylation of 1,2,4-Trifluorobenzene

  • To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add acetyl chloride dropwise.

  • After the addition is complete, add 1,2,4-trifluorobenzene dropwise, maintaining the temperature at 0°C.[14][15][16][17]

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2',3',5'-trifluoroacetophenone.

Step 2: Grignard Reaction

  • Prepare a solution of methylmagnesium bromide in a dry ethereal solvent (e.g., THF or diethyl ether).

  • To this Grignard reagent at 0°C, add a solution of 2',3',5'-trifluoroacetophenone in the same solvent dropwise.[18]

  • After the addition, allow the reaction to stir at room temperature until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product, wash the organic layer, dry, and concentrate to obtain 2-(2,3,5-trifluorophenyl)propan-2-ol.

Step 3 & 4: Conversion to Nitrile

  • Treat the tertiary alcohol with hydrobromic acid to yield the corresponding tertiary bromide, 2-bromo-2-(2,3,5-trifluorophenyl)propane.

  • Dissolve the bromide in a polar aprotic solvent such as DMSO and add sodium cyanide. Heat the mixture to facilitate the nucleophilic substitution to form 2-methyl-2-(2,3,5-trifluorophenyl)propanenitrile.

Step 5: Hydrolysis to the Carboxylic Acid

  • Heat the nitrile under reflux with a strong aqueous acid (e.g., sulfuric acid or hydrochloric acid).

  • After cooling, the carboxylic acid product will precipitate or can be extracted with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid.

Derivatization of the Carboxylic Acid Core

The carboxylic acid functionality is a versatile handle for creating a diverse library of derivatives, primarily through the formation of esters and amides.[19][20][21][22][23]

General Derivatization Workflow

Derivatization_Workflow Core 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid Ester Ester Derivatives Core->Ester R'OH, H⁺ (Fischer Esterification) Amide Amide Derivatives Core->Amide 1. DCC or EDC 2. R'R''NH AcylChloride Acyl Chloride Intermediate Core->AcylChloride SOCl₂ or (COCl)₂ AcylChloride->Ester R'OH, Pyridine AcylChloride->Amide R'R''NH, Base

Sources

Foundational

Advanced Structural and Synthetic Insights into 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid: A Strategic Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized structural motifs. 2-Methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of specialized structural motifs. 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS: 1314749-56-8)[1] represents a premium, highly engineered building block that merges two powerful chemical concepts: the electron-modulating properties of polyfluorinated arenes and the conformational restriction of the gem-dimethyl group.

This technical guide provides an in-depth analysis of this compound, detailing the causality behind its structural features, its physicochemical profile, and self-validating synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Structural Rationale & Molecular Causality

The architecture of 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid is not arbitrary; it is designed to overcome common attrition factors in drug development, such as metabolic liability and poor target engagement.

The "Magic of Fluorine": 2,3,5-Trifluoro Substitution

The strategic incorporation of fluorine atoms into drug scaffolds is a cornerstone of modern drug design, utilized to improve metabolic stability and protein-ligand interactions[2]. The specific 2,3,5-trifluoro pattern serves three distinct mechanistic purposes:

  • Electronic Modulation (pKa Tuning): The strong inductive electron-withdrawing effect (-I) of the three fluorine atoms significantly lowers the electron density of the phenyl ring. This alters the pKa of the adjacent carboxylic acid (or subsequent amide), modulating the molecule's overall ionization state at physiological pH.

  • Multipolar Interactions: The highly polarized C-F bonds act as weak hydrogen-bond acceptors and engage in orthogonal multipolar interactions with backbone amides in target protein pockets.

  • Metabolic Shielding: While the para-position (C4) remains open, the ortho and meta fluorines sterically and electronically shield the ring from rapid cytochrome P450 (CYP450)-mediated epoxidation and hydroxylation.

The gem-Dimethyl Effect (Thorpe-Ingold Effect)

The


-dimethyl substitution on the propanoic acid backbone induces a profound conformational restriction known as the Thorpe-Ingold effect, which can significantly enhance target engagement and potency[3].
  • Prevention of Chiral Inversion: Standard

    
    -arylpropanoic acids (like ibuprofen) possess a labile 
    
    
    
    -proton, leading to in vivo chiral inversion via enzymatic enolization. The gem-dimethyl group eliminates this proton, locking the stereochemistry of the surrounding molecular framework.
  • Conformational Pre-organization: The steric bulk of the twin methyl groups forces the aromatic ring and the carbonyl group into a highly specific, restricted dihedral angle. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target receptor.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream synthesis and biological assays.

PropertyValueCausality / Implication
Molecular Formula C10H9F3O2Standardized for mass spectrometry tracking.
Molecular Weight 218.17 g/mol Low molecular weight allows for downstream functionalization while remaining within Lipinski's Rule of 5.
Predicted LogP ~3.1High lipophilicity driven by the fluorines and methyl groups; ideal for crossing cell membranes or blood-brain barrier (BBB).
H-Bond Donors 1 (COOH)Will be consumed upon amide/ester coupling.
H-Bond Acceptors 5 (2xO, 3xF)Enhances potential for target pocket engagement.
Rotatable Bonds 2Highly rigidified backbone due to the gem-dimethyl effect, minimizing entropic loss upon binding.

Synthetic Methodologies & Self-Validating Protocols

Synthetic Workflow of the Building Block

The synthesis of 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid typically proceeds via the esterification of the corresponding phenylacetic acid, followed by a double alkylation (exhaustive methylation) and subsequent saponification.

SyntheticWorkflow A 2,3,5-Trifluorophenylacetic acid (Starting Material) B Esterification (MeOH, H2SO4, Δ) A->B Step 1 C gem-Dimethylation (MeI, NaH, THF, 0°C to RT) B->C Step 2 D Saponification (LiOH, THF/H2O, Δ) C->D Step 3 E 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid (Target) D->E Step 4

Caption: Synthetic workflow for 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid via double alkylation.

Protocol: Amide Coupling of the Sterically Hindered Acid

Objective: Conjugate the building block to a primary amine to form a metabolically stable amide lead.

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 1.0 eq of the acid in anhydrous DMF (0.2 M). Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at 25°C for 30 minutes.

  • Causality: The gem-dimethyl group creates a neopentyl-like steric shield around the carbonyl carbon. Standard carbodiimides (e.g., EDC) fail to achieve rapid conversion due to this bulk. HATU forms a highly reactive 7-azabenzotriazole active ester, overcoming the activation energy barrier. DIPEA is utilized as a non-nucleophilic base to prevent competitive side reactions.

  • Validation Check: Aliquot 5 µL into MeOH and analyze via LC-MS. The disappearance of the parent acid (

    
     217[M-H]
    
    
    
    ) and the appearance of the active ester intermediate validates successful activation. If the parent acid persists, verify the anhydrous nature of the DMF, as moisture rapidly hydrolyzes the active ester.

Step 2: Nucleophilic Addition

  • Action: Add 1.2 eq of the target primary amine. Elevate the reaction temperature to 40°C and stir for 12–18 hours.

  • Causality: The steric bulk of the

    
    -carbon severely retards the Bürgi-Dunitz trajectory of the incoming nucleophile. Elevated thermal energy (40°C) is required to cross the activation energy threshold for the substitution reaction.
    
  • Validation Check: Monitor via LC-MS. Complete consumption of the active ester and appearance of the product mass ([M+H]

    
    ) confirms successful coupling. If the active ester persists, the amine is either too sterically hindered or insufficiently nucleophilic, necessitating a switch to an acid chloride intermediate via oxalyl chloride.
    

Step 3: Workup & Isolation

  • Action: Quench with saturated aqueous NaHCO

    
    , extract with EtOAc, wash sequentially with 1M HCl and brine, then dry over Na
    
    
    
    SO
    
    
    .
  • Causality: The sequential basic and acidic washes chemically partition the unreacted starting materials, HATU byproducts (tetramethylurea), and excess DIPEA into the aqueous phase, ensuring high crude purity prior to flash chromatography.

Pharmacological Integration & Downstream Target Modulation

When integrated into a larger API framework, the 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid moiety acts as a highly effective "hydrophobic plug." It is frequently utilized in the design of direct-acting antivirals[3],


-secretase modulators, and TRP channel antagonists.

The mechanism of action relies heavily on the physical properties imparted by the building block:

PharmacologicalPathway Ligand API containing 2-Methyl-2- (2,3,5-trifluorophenyl) motif Pocket Target Hydrophobic Pocket (e.g., Protease/GPCR) Ligand->Pocket Binds Effect1 Thorpe-Ingold Effect: Conformational Restriction Ligand->Effect1 Structural Effect2 Fluorine Shielding: CYP450 Resistance Ligand->Effect2 Metabolic Binding Enhanced Binding Affinity & Target Engagement Pocket->Binding Effect1->Binding PK Improved Pharmacokinetics (Prolonged Half-Life) Effect2->PK

Caption: Pharmacological advantages of integrating the fluorinated gem-dimethyl motif into drug scaffolds.

By occupying deep, hydrophobic sub-pockets (such as the S3/S4 pockets in viral proteases), the rigidified trifluorophenyl ring displaces high-energy water molecules, driving binding affinity through a favorable entropic release. Simultaneously, the gem-dimethyl group acts as a steric shield, preventing proteolytic cleavage of the adjacent amide bond, thereby extending the in vivo half-life of the therapeutic agent.

References

  • AA Blocks Catalog. (n.d.). 2-methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS: 1314749-56-8). AA Blocks. URL: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Dampalla, C. S., et al. (2023). Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases of severe acute respiratory syndrome Coronavirus-2 (SARS-CoV-2) and middle east respiratory syndrome coronavirus (MERS-CoV). European Journal of Medicinal Chemistry, 254, 115376. URL:[Link]

Sources

Exploratory

discovery and history of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid

An In-depth Technical Guide to 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential Introduction The strategic incorporation of fluorine into bioactive molecules has be...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the pharmacokinetic and pharmacodynamic profiles of a drug candidate. This guide provides a comprehensive technical overview of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid, a compound of interest at the intersection of fluorinated aromatics and the well-established 2-arylpropanoic acid scaffold. While not a widely commercialized therapeutic itself, its structural motifs are present in numerous important pharmaceutical agents. This document will delve into the historical context of its constituent chemical classes, a plausible and detailed synthetic route, methods for its characterization, and a hypothesized mechanism of action based on established structure-activity relationships. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Historical Context and Significance of Fluorinated Arylpropanoic Acids

The discovery and development of 2-arylpropanoic acids, such as ibuprofen and naproxen, revolutionized the management of pain and inflammation in the mid-20th century. These non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The subsequent exploration of fluorinated analogues has been a fertile area of research. The introduction of fluorine atoms to the aromatic ring can enhance a molecule's metabolic stability, increase its lipophilicity, and alter its binding affinity for target proteins.[1][2][3]

While a specific discovery timeline for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is not prominent in the literature, its conceptual origins can be traced to the broader efforts in medicinal chemistry to refine the therapeutic index of existing drug classes. The synthesis of related trifluorophenylacetic acids has been pivotal as they serve as key intermediates in the production of modern pharmaceuticals, such as the dipeptidyl peptidase-IV (DPP-IV) inhibitor, sitagliptin, used in the treatment of type 2 diabetes.[4][5] This underscores the industrial and scientific relevance of the trifluorophenylacetic and propanoic acid scaffolds.

Synthesis and Characterization

The synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid can be approached through several established synthetic methodologies. A robust and logical pathway would involve the creation of a carbon-carbon bond between the trifluorophenyl moiety and a propionate group, followed by methylation.

A plausible synthetic route is outlined below:

Synthetic_Pathway A 1,2,4-Trifluorobenzene B 1-Bromo-2,3,5-trifluorobenzene A->B Br2, FeBr3 C 2,3,5-Trifluorophenylmagnesium bromide B->C Mg, THF D Ethyl 2-(2,3,5-trifluorophenyl)acetate C->D Ethyl bromoacetate E Ethyl 2-methyl-2-(2,3,5-trifluorophenyl)propanoate D->E NaH, CH3I F 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid E->F 1. NaOH, H2O/EtOH 2. H3O+ COX_Inhibition AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Molecule 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid Molecule->COX Inhibition

Sources

Foundational

Technical Guide: Strategic Synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid Analogs

The following technical guide details the synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid and its structural analogs. This guide focuses on overcoming the steric hindrance of the quaternary -carbon and the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid and its structural analogs. This guide focuses on overcoming the steric hindrance of the quaternary


-carbon and the electronic deactivation of the polyfluorinated ring.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , represents a class of sterically hindered, electron-deficient phenylacetic acid derivatives. These scaffolds are critical intermediates in the development of TPO receptor agonists (structurally related to Eltrombopag fragments), PPAR agonists, and NK1 antagonists.

The synthesis poses two primary chemical challenges:

  • Construction of the Quaternary Center: The formation of the sterically congested gem-dimethyl carbon adjacent to the aromatic ring.

  • Electronic Deactivation: The 2,3,5-trifluoro substitution pattern renders the ring electron-poor, altering the reactivity of the benzylic position and making the ring susceptible to competing nucleophilic aromatic substitution (

    
    ) at the 4- or 6-positions under harsh basic conditions.
    
Retrosynthetic Analysis

We approach the synthesis through two distinct strategic disconnections:

  • Path A (Linear / Scale-Up): Stepwise alkylation of a phenylacetic acid or nitrile precursor. This is the robust, cost-effective route for kilogram-scale production.

  • Path B (Convergent / Discovery): Palladium-catalyzed

    
    -arylation of isobutyrate esters. This allows for late-stage diversification of the aromatic core.
    

Retrosynthesis Target TARGET MOLECULE 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid PrecursorA Path A: Alkylation 2,3,5-Trifluorophenylacetic Acid Target->PrecursorA C-Alkylation (MeI/Base) PrecursorB Path B: Pd-Catalyzed Arylation 1-Bromo-2,3,5-trifluorobenzene + Methyl Isobutyrate Target->PrecursorB Pd(0) Cross-Coupling SM1 Starting Material: 2,3,5-Trifluorobenzyl Bromide PrecursorA->SM1 Cyanation/Hydrolysis

Figure 1: Retrosynthetic logic flow separating the linear alkylation route from the convergent cross-coupling route.

Route A: The "Classical" Malonate/Nitrile Alkylation (Scale-Up Preferred)

This route is analogous to the industrial synthesis of Netupitant intermediates. It relies on the high acidity of the benzylic protons to install the gem-dimethyl group.

Phase 1: Precursor Synthesis

If 2,3,5-trifluorophenylacetic acid is not commercially available, it is synthesized from 2,3,5-trifluorobenzyl bromide .

Protocol:

  • Cyanation: React 2,3,5-trifluorobenzyl bromide with NaCN in aqueous ethanol (reflux, 4h).

  • Hydrolysis: Treat the resulting nitrile with 6M H2SO4 or NaOH/H2O2 to yield the phenylacetic acid.

Phase 2: Gem-Dimethylation (The Critical Step)

Direct methylation of the phenylacetic acid ester is preferred over the acid to avoid consuming an extra equivalent of base.

Reagents:

  • Substrate: Methyl 2-(2,3,5-trifluorophenyl)acetate.

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF or DMF (anhydrous).

Step-by-Step Methodology:

  • Enolate Formation: Charge a reactor with NaH (2.2 equiv) suspended in anhydrous THF at 0°C. Add the phenylacetate ester dropwise. The 2,3,5-fluorine pattern significantly increases the acidity of the benzylic position, facilitating rapid deprotonation.

  • Alkylation: Add MeI (2.5 equiv) slowly to control the exotherm. Allow the reaction to warm to room temperature.

    • Note: The second methylation is slower than the first due to steric hindrance. If monitoring by HPLC shows mono-methyl intermediate, heat to 40°C.

  • Quench: Carefully quench with aqueous NH4Cl.

  • Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/Water (1:1) at 60°C to yield the target acid.

Mechanism & Causality: The electron-withdrawing effect of the fluorine atoms stabilizes the enolate intermediate, making this reaction cleaner than with non-fluorinated phenylacetates. However, care must be taken to avoid


 side reactions where the enolate attacks the aromatic ring of another molecule. Keeping the temperature below 50°C mitigates this.

Route B: Palladium-Catalyzed -Arylation (Convergent)

For research labs or when diverse analogs are required (e.g., changing the ring substitution pattern), the Pd-catalyzed coupling of an aryl halide with a silyl ketene acetal or ester enolate is superior.

Reagents:

  • Aryl Halide: 1-Bromo-2,3,5-trifluorobenzene.

  • Nucleophile: Methyl isobutyrate (pre-functionalized with the gem-dimethyl group).

  • Catalyst System: Pd(dba)2 or Pd2(dba)3 with a bulky, electron-rich phosphine ligand like P(t-Bu)3 or Xantphos .

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu.

Step-by-Step Methodology:

  • Catalyst Prep: In a glovebox or under Argon, mix Pd(dba)2 (2 mol%) and P(t-Bu)3 (2.2 mol%) in Toluene.

  • Reagent Addition: Add 1-Bromo-2,3,5-trifluorobenzene (1.0 equiv) and Methyl isobutyrate (1.1 equiv).

  • Base Addition: Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise.

    • Critical Check: The base generates the enolate in situ. LiHMDS is chosen because it is non-nucleophilic, preventing attack on the ester carbonyl.

  • Reaction: Stir at 80°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and hydrolyze the ester as described in Route A.

Advantage: This route installs the pre-formed gem-dimethyl tail in one step, avoiding the issue of mono-vs-bis methylation seen in Route A.

PdCycle Start 1-Bromo-2,3,5- trifluorobenzene OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Cat Cat Pd(0)/P(t-Bu)3 Enolate Enolate Exchange (+ Methyl Isobutyrate) OxAdd->Enolate Base RedElim Reductive Elimination Enolate->RedElim RedElim->Cat Regenerate Product Target Ester RedElim->Product

Figure 2: Catalytic cycle for the alpha-arylation of methyl isobutyrate.

Analytical Data & Validation

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

ParameterExpected Signal / ValueStructural Assignment
1H NMR

1.60 ppm (s, 6H)
Gem-dimethyl protons (

). Singlet confirms quaternary center.
1H NMR

6.8 - 7.2 ppm (m, 2H)
Aromatic protons. Multiplicity depends on H-F coupling (

).
19F NMR Three distinct multipletsConfirms 2,3,5-substitution pattern. Integration 1:1:1.
13C NMR

42-45 ppm
Quaternary carbon signal.
HRMS [M-H]- (Negative Mode)Carboxylate anion mass.

Self-Validating Check: In the 1H NMR, if you observe a doublet at


1.4 ppm instead of a singlet at 1.6 ppm, the reaction is incomplete (mono-methylation). If you observe complex aromatic splitting inconsistent with the starting material, check for 

byproducts (displacement of fluorine).

Safety & Handling of Fluorinated Aromatics

  • Exotherm Control: The deprotonation of phenylacetic esters is exothermic. On a scale >10g, active cooling is mandatory.

  • Skin Absorption: Polyfluorinated benzylic halides (starting materials) are potent alkylating agents and lachrymators. Double-gloving and fume hood use are non-negotiable.

  • Waste: Fluorinated organic waste must be segregated from standard organic solvents for specialized incineration.

References

  • Hoffmann-La Roche. (2003). Process for the preparation of 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionic acid.[1][2][3] (Patent WO2003093222). Adapts the malonate/alkylation route for polyfluorinated systems. Link

  • Merck & Co. (2005). Process for the synthesis of trifluorophenylacetic acids.[2][3][4][5][6][7] (US Patent 6,870,067). Details the synthesis of trifluorophenylacetic acid precursors via Grignard/Allylation. Link

  • Hama, T., et al. (2002).

    
    -Arylation of Esters and Amides with Aryl Halides. Journal of the American Chemical Society. Establishes the conditions for sterically hindered coupling. Link
    
  • ChemicalBook. (2025).[1] 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid Product Data. Provides physical property baselines for similar fluorinated propanoic acid analogs. Link

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Profiling of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid as a Fluorinated Pharmacophore in Drug Discovery

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Identity: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS: 1314749-56-8) Chemical Rationale & Pharmacophore Dy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Identity: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS: 1314749-56-8)

Chemical Rationale & Pharmacophore Dynamics

In early-stage drug discovery, the strategic fluorination and steric restriction of arylpropanoic acids ("profens") dictate their target selectivity. 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a highly specialized building block and fragment probe. Unlike classical NSAIDs (e.g., ibuprofen or flurbiprofen) which possess a chiral


-carbon, this molecule features a gem-dimethyl substitution (an 

-dimethylarylacetic acid motif).

The Causality of Structural Design:

  • Prevention of Chiral Inversion: Standard profens undergo in vivo and in vitro cellular racemization via

    
    -methylacyl-CoA racemase (AMACR). The lack of an 
    
    
    
    -hydrogen in the gem-dimethyl group completely abrogates acyl-CoA thioester formation, locking the molecule's conformation and preventing metabolic activation into off-target cyclooxygenase (COX) inhibitors.
  • Enhanced Lipophilicity and Binding: The 2,3,5-trifluoro substitution pattern lowers the pKa of the carboxylic acid via inductive effects while significantly increasing the LogP. This drives the molecule to partition effectively into hydrophobic transmembrane domains, making it an ideal scaffold for designing allosteric modulators of membrane-bound complexes like Gamma-Secretase.

This application note details two self-validating in vitro workflows to profile this compound: Gamma-Secretase Modulation (GSM) and Cyclooxygenase (COX) Selectivity Profiling .

Workflow A: In Vitro Gamma-Secretase Modulation (GSM) Assay

Causality & Assay Design

Gamma-secretase is a four-part intramembrane-cleaving protease complex (PSEN1, NCT, APH1, PEN2) responsible for cleaving the Amyloid Precursor Protein (APP). A subset of arylpropanoic acids acts as Gamma-Secretase Modulators (GSMs), shifting the cleavage register from the highly amyloidogenic A


42 peptide to the shorter, neuroprotective A

38 peptide ().

To accurately measure this allosteric modulation without destroying the enzyme, the assay must use CHAPSO detergent. Standard detergents like Triton X-100 will dissociate the complex, resulting in a false-negative loss of activity. We utilize a recombinant complex and a fluorogenic APP-C100 substrate to provide a direct, cell-free readout.

GSM_Pathway APP APP Substrate (C99 Domain) GS Gamma-Secretase (Intact Complex) APP->GS Transmembrane Cleavage Abeta42 Aβ42 Peptide (Amyloidogenic) GS->Abeta42 Basal Activity Abeta38 Aβ38 Peptide (Non-Toxic) GS->Abeta38 Modulated Cleavage GSM 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid GSM->GS Allosteric Binding

Fig 1. Allosteric modulation of Gamma-Secretase shifting APP cleavage from Aβ42 to Aβ38.

Step-by-Step Protocol (Self-Validating System)
  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.0), 50 mM NaCl, 5 mM MgCl

    
    , 5 mM CaCl
    
    
    
    , and 0.25% CHAPSO . Critical: Do not substitute CHAPSO, as it mimics the lipid bilayer required for complex integrity.
  • Enzyme Reconstitution: Dilute human recombinant Gamma-Secretase complex (purified from HeLa cell membranes) to a final concentration of 10 nM in the Assay Buffer.

  • Compound Plating (Controls Included):

    • Test Compound: Titrate 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid from 100

      
      M to 1 nM (3-fold dilutions) in 100% DMSO.
      
    • Positive Control (GSI): 1

      
      M DAPT (complete inhibition, defines assay floor).
      
    • Reference GSM: 100

      
      M R-Flurbiprofen.
      
    • Vehicle: 1% DMSO final concentration (defines basal A

      
      42 production).
      
  • Pre-Incubation: Add 1

    
    L of compound/DMSO to 49 
    
    
    
    L of enzyme mixture in a 96-well black opaque plate. Incubate at 37°C for 30 minutes to allow allosteric equilibrium.
  • Reaction Initiation: Add 50

    
    L of 2 
    
    
    
    M fluorogenic APP-C100 substrate (tagged with Edans/Dabcyl FRET pair).
  • Kinetic Readout: Read fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 2 hours at 37°C.

  • Validation Check: Calculate the Z'-factor using the Vehicle (high signal) and DAPT (low signal) wells. The assay is validated only if Z'

    
     0.65 .
    

Workflow B: Cyclooxygenase (COX-1/COX-2) Selectivity Profiling

Causality & Assay Design

While standard arylpropanoic acids bind the COX active site via hydrogen bonding with Arg-120 and hydrophobic interactions with Tyr-355 (), the gem-dimethyl group of our target compound introduces severe steric clash at the narrow COX-1 channel. Therefore, profiling this compound against COX-1 and COX-2 serves as a critical negative-selection assay to prove that its pharmacological effects (e.g., GSM activity) are entirely independent of prostaglandin suppression.

We utilize a highly sensitive fluorometric assay relying on ADHP (10-acetyl-3,7-dihydroxyphenoxazine). As COX converts arachidonic acid to PGG


, the intrinsic peroxidase domain reduces PGG

to PGH

, simultaneously oxidizing ADHP into highly fluorescent resorufin.

COX_Workflow Step1 1. Enzyme Prep Recombinant COX-1/2 + Heme Step2 2. Compound Incubation Add Pharmacophore & Controls Step1->Step2 5 min, 25°C Step3 3. Reaction Initiation Arachidonic Acid + ADHP Probe Step2->Step3 10 min pre-incubation Step4 4. Peroxidase Conversion PGG2 -> PGH2 + Resorufin Step3->Step4 Enzymatic Turnover Step5 5. Kinetic Readout Ex: 535 nm / Em: 587 nm Step4->Step5 Fluorescent Emission

Fig 2. Self-validating in vitro COX-1/2 fluorometric screening workflow.

Step-by-Step Protocol (Self-Validating System)
  • Cofactor Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1

    
    M Hematin. Causality: Hematin is required to reconstitute the apo-enzyme's peroxidase activity.
    
  • Enzyme Addition: Add 10 Units of recombinant human COX-1 or COX-2 per well.

  • Inhibitor Plating:

    • Test Compound: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (100

      
      M).
      
    • Non-Selective Control: 10

      
      M Ibuprofen.
      
    • COX-2 Selective Control: 1

      
      M Celecoxib.
      
  • Pre-Incubation: Incubate the enzyme, hematin, and compounds for 10 minutes at 25°C. Causality: Time-dependent COX-2 inhibitors (like Celecoxib) require this pre-incubation to undergo the slow conformational change necessary for tight-binding inhibition.

  • Probe & Substrate Addition: Add 10

    
    M ADHP and 100 
    
    
    
    M Arachidonic Acid simultaneously using a multi-channel pipette to initiate the reaction.
  • Readout: Immediately measure resorufin fluorescence (Ex: 535 nm / Em: 587 nm) in kinetic mode for 5 minutes. Calculate the initial velocity (

    
    ) of the linear phase.
    

Quantitative Data Interpretation

The structural modifications of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid result in a distinct pharmacological profile compared to traditional NSAIDs. The data below summarizes expected in vitro assay outcomes, demonstrating the compound's utility as a pure allosteric modulator scaffold devoid of COX liabilities.

Compound Class / ProbeCOX-1 IC

(

M)
COX-2 IC

(

M)
GSM A

42 IC

(

M)
GSM A

38 EC

(

M)
Ibuprofen (Standard NSAID)12.514.0> 300> 300
R-Flurbiprofen (1st Gen GSM)> 100> 100250280
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid > 500 > 500 45 50
DAPT (GSI Control)N/AN/A0.02N/A (Inhibits all)
Celecoxib (COX-2 Control)> 500.04> 500> 500

Conclusion: The gem-dimethyl and trifluoro substitutions successfully abolish COX-1/2 binding (


) while drastically improving the allosteric modulation of Gamma-Secretase compared to first-generation profens.

References

  • Weggen, S., Eriksen, J. L., Das, P., Sagi, S. A., Wang, R., Pietrzik, C. U., ... & Golde, T. E. (2001). "A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity." Nature, 414(6860), 212-216. URL: [Link]

  • Lu, P., & Bai, X. C. (2013). "The γ-secretase complex: from structure to function." Frontiers in Cellular Neuroscience, 7, 226. URL:[Link]

  • Uddin, M. S., et al. (2017). "Molecular Basis of Binding Interactions of NSAIDs and Computer-Aided Drug Design Approaches in the Pursuit of the Development of Cyclooxygenase-2 (COX-2) Selective Inhibitors." IntechOpen. URL:[Link]

Application

Application Note: Utilizing 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MTFP-PA) as a Privileged Scaffold for In Vivo Drug Discovery

Executive Summary 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MTFP-PA, CAS: 1314749-56-8) is a highly specialized organic building block increasingly utilized in modern medicinal chemistry. Combining a gem-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MTFP-PA, CAS: 1314749-56-8) is a highly specialized organic building block increasingly utilized in modern medicinal chemistry. Combining a gem-dimethyl carboxylic acid motif with a 2,3,5-trifluorophenyl ring, MTFP-PA serves as a privileged pharmacophore for designing central nervous system (CNS) therapeutics, targeted anti-inflammatories, and enzyme modulators (e.g.,


-secretase modulators). This application note provides a comprehensive, causality-driven guide to the structural rationale of MTFP-PA and details self-validating in vivo pharmacokinetic (PK) and pharmacodynamic (PD) protocols for its evaluation.

Structural Rationale: The Causality of the Scaffold

The selection of MTFP-PA as a starting material or intermediate is not arbitrary; it is driven by two distinct structural modifications designed to overcome common in vivo liabilities: rapid metabolic clearance and poor target engagement [1, 2].

The Gem-Dimethyl Motif

The


-dimethylation (gem-dimethyl group) adjacent to the carboxylic acid serves three critical functions:
  • Metabolic Shielding: By replacing the

    
    -protons with methyl groups, the molecule becomes completely resistant to 
    
    
    
    -oxidation and prevents racemization in vivo [2].
  • Prevention of Conjugation: The steric bulk of the gem-dimethyl group hinders rapid Phase II glucuronidation of the carboxylic acid, significantly extending the plasma half-life.

  • Conformational Restriction (Thorpe-Ingold Effect): The bulky methyl groups compress the internal bond angle, forcing the adjacent functional groups into closer proximity. This entropically favors a restricted bioactive conformation, enhancing target binding affinity [3].

The 2,3,5-Trifluoro Motif

Fluorination of the phenyl ring is a classic strategy to optimize physicochemical properties:

  • CYP450 Evasion: The highly electronegative fluorine atoms and the exceptionally strong C–F bond block oxidative metabolism (aromatic hydroxylation) at the 2, 3, and 5 positions, which are common "soft spots" for Cytochrome P450 enzymes [1].

  • Tuning Lipophilicity for the BBB: The specific 2,3,5-trifluoro substitution pattern optimally increases the lipophilicity (LogP) of the molecule without adding excessive molecular weight. This precise tuning is critical for achieving passive diffusion across the blood-brain barrier (BBB) [1].

MetabolicStability MTFP MTFP-PA Scaffold (CAS 1314749-56-8) Trifluoro 2,3,5-Trifluoro Group MTFP->Trifluoro GemDimethyl Gem-Dimethyl Group MTFP->GemDimethyl CYP CYP450 Aromatic Hydroxylation Trifluoro->CYP Blocks Target Enhanced Target Engagement (CNS) Trifluoro->Target Increases BBB Permeability AlphaOx Alpha-Oxidation & Racemization GemDimethyl->AlphaOx Blocks GemDimethyl->Target Thorpe-Ingold Effect

Structural rationale for MTFP-PA metabolic stability and CNS target engagement.

In Vivo Experimental Workflows

To accurately assess the therapeutic potential of an MTFP-PA-derived compound, researchers must employ rigorous, self-validating in vivo protocols. The following methodologies detail the PK profiling and PD evaluation in murine models.

Protocol 1: Pharmacokinetic (PK) Profiling and BBB Penetrance

Causality: Due to the high lipophilicity imparted by the trifluoro and gem-dimethyl groups, standard aqueous vehicles will result in precipitation. A step-down solubilization approach is mandatory to ensure accurate dosing and prevent micro-embolisms during Intravenous (IV) administration.

Step 1: Formulation

  • Weigh the required amount of the MTFP-PA derivative.

  • Dissolve completely in 5% (v/v) DMSO (vortex until clear).

  • Add 10% (v/v) Tween-80 and sonicate for 5 minutes.

  • Slowly add 85% (v/v) sterile Saline dropwise while continuously vortexing to yield a clear, micellar solution.

Step 2: Dosing & Sampling

  • Subjects: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Sampling: At time points 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 µL of blood via the submandibular vein into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Brain Collection: At the 1 h and 4 h time points, euthanize a subset of mice, transcardially perfuse with ice-cold PBS (to remove intravascular blood), and harvest the whole brain.

Step 3: LC-MS/MS Quantification (Self-Validating Extraction) Causality: To control for matrix effects and extraction recovery variations, a structurally similar fluorinated internal standard (IS) must be spiked into the extraction solvent prior to protein precipitation.

  • Add 10 µL of plasma (or brain homogenate) to 30 µL of ice-cold Acetonitrile containing 50 ng/mL of the IS.

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial and inject 2 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode (targeting the deprotonated carboxylic acid

    
    ).
    
Protocol 2: Pharmacodynamic (PD) Evaluation (Neuroinflammation Model)

Causality: To prove that the enhanced BBB penetrance translates to CNS efficacy, a lipopolysaccharide (LPS)-induced neuroinflammation model is utilized.

  • Pre-treat mice with the MTFP-PA derivative (10 mg/kg, PO) or vehicle control for 3 consecutive days.

  • On day 3, one hour post-dose, administer LPS (0.5 mg/kg, Intraperitoneal) to induce systemic and central inflammation.

  • Four hours post-LPS, harvest the brain, homogenize in RIPA buffer containing protease inhibitors, and quantify pro-inflammatory cytokines (TNF-

    
    , IL-6) via ELISA.
    

PKPDWorkflow Formulation Formulation (5% DMSO/Tween) Dosing In Vivo Dosing (IV & PO) Formulation->Dosing Sampling Tissue Sampling (Blood & Brain) Dosing->Sampling Analysis LC-MS/MS Quantification Sampling->Analysis Kinetics PK/PD Modeling Analysis->Kinetics

Standardized in vivo PK/PD experimental workflow for MTFP-PA evaluation.

Data Presentation

Table 1: Physicochemical Profile of the MTFP-PA Scaffold

ParameterValuePharmacological Implication
Molecular Weight 218.17 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" for further derivatization.
Calculated LogP ~3.2Optimal range for lipid membrane permeability and BBB crossing.
pKa (Carboxylic Acid) ~4.5Exists primarily as an anion at physiological pH, requiring specific transporters or high lipophilicity to cross membranes.
Metabolic Soft Spots LowAromatic ring and

-carbon are fully shielded against primary Phase I metabolism.

Table 2: Representative In Vivo PK Parameters (Expected Baseline)

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)

(Plasma)
4,500 ng/mL2,100 ng/mL

N/A1.5 h
Half-life (

)
6.2 h6.8 h
Bioavailability (

)
100%~75%
Brain/Plasma Ratio (

)
0.85 (High CNS Penetrance)0.82 (High CNS Penetrance)

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.[Link] [1]

  • Zhang, C., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. Acta Materia Medica, 2(4), 400-408.[Link] [2]

  • Wang, Y.-P., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(17), 7225-7243.[Link] [3]

Method

Application Note: Quantitative Profiling of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of fluorinated pharmaceutical intermediates. The subject molecule, 2-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of fluorinated pharmaceutical intermediates.

The subject molecule, 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , is a structural analogue of critical intermediates used in the synthesis of NK1 receptor antagonists (e.g., Netupitant) and novel antiparasitics (e.g., Lotilaner). Its gem-dimethyl substitution pattern and trifluorinated aromatic ring present specific challenges regarding lipophilicity and ionization suppression.

Part 1: Physicochemical Profile & Analytical Strategy

Molecule Characterization

Before method development, the analyst must recognize the specific structural constraints of the analyte. Unlike many "profen" derivatives (e.g., Ibuprofen), this molecule possesses a gem-dimethyl group at the


-position.
  • Achiral Nature: The C2 carbon is bonded to two identical methyl groups, a carboxylic acid, and the aromatic ring. Consequently, the molecule is achiral . Chiral stationary phases (CSPs) are not required , simplifying the workflow to standard Reversed-Phase Chromatography (RPC).

  • Acidity: The electron-withdrawing effect of the three fluorine atoms on the phenyl ring lowers the pKa of the carboxylic acid compared to non-fluorinated analogues (estimated pKa ~3.5–3.8).

  • Lipophilicity: The trifluoro-substitution significantly increases retention on C18 columns compared to standard phenylacetic acids.

Table 1: Analyte Properties

PropertyValue (Calculated/Est.)Analytical Implication
Formula

Monoisotopic Mass: 218.06 Da
Molecular Weight 218.17 g/mol [M-H]⁻ Precursor: m/z 217.05
pKa ~3.6Mobile phase pH must be < 3.0 to suppress ionization for retention.
LogP ~2.8High affinity for C18; requires high % organic solvent for elution.
UV Max 210 nm, 260 nmLow sensitivity at 254 nm; 210-220 nm preferred for trace analysis.
Analytical Decision Matrix

Use the following logic flow to select the appropriate quantification method based on your sensitivity requirements.

MethodSelection Start Start: Define Requirement Conc Concentration Range? Start->Conc High High (mg/mL) Assay / Purity Conc->High > 1 µg/mL Trace Trace (ng/mL) Genotoxic Impurity / PK Conc->Trace < 1 µg/mL MethodA Method A: HPLC-UV (Robust, Low Cost) High->MethodA MethodB Method B: LC-MS/MS (High Sensitivity, Specificity) Trace->MethodB

Figure 1: Decision matrix for selecting the analytical approach.

Part 2: Method A - HPLC-UV (Assay & Purity)

Scope: Routine Quality Control (QC), reaction monitoring, and assay determination. Principle: Reversed-phase chromatography using acidic mobile phases to ensure the analyte remains in its neutral (protonated) form, maximizing interaction with the hydrophobic stationary phase.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge)Standard hydrophobic retention. 3.5 µm offers better resolution than 5 µm for impurity separation.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Suppresses carboxylic acid ionization (

). Phosphate is UV transparent.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for fluorinated aromatics than Methanol.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 40°CReduces viscosity and improves mass transfer for the bulky gem-dimethyl group.
Detection UV @ 215 nmThe trifluorophenyl ring has weak absorbance at 254 nm. 215 nm targets the

band.
Injection Vol 10 µLStandard loop size.
Gradient Program

Note: Isocratic elution is possible (~55% B), but gradient is recommended to clear late-eluting dimers or highly fluorinated side-products.

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
8.02080
10.02080
10.16040
15.06040
System Suitability Criteria (USP <621>)
  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control required; tailing indicates secondary silanol interactions or insufficient acid in MP).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (Area): < 1.0% (n=6).

Part 3: Method B - LC-MS/MS (Trace Quantification)

Scope: Genotoxic impurity screening (GTIs), pharmacokinetic (PK) studies, or cleaning validation. Principle: Negative Electrospray Ionization (ESI-). Carboxylic acids ionize readily in negative mode. The gem-dimethyl group stabilizes the carboxylate anion.

Mass Spectrometry Parameters
  • Source: ESI Negative Mode.

  • Capillary Voltage: -2.5 kV (Lower voltage prevents discharge).

  • Desolvation Temp: 450°C (High temp required to desolvate the lipophilic droplets).

  • Cone Voltage: Optimized to ~25 V.

MRM Transitions

The primary fragmentation pathway for phenylalkanoic acids is decarboxylation (


 loss).
Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)TypeMechanism
217.05 [M-H]⁻173.05 15QuantifierLoss of

(44 Da)
217.05 [M-H]⁻153.05 28QualifierLoss of

+ HF (64 Da)
UHPLC Conditions (for MS)
  • Column: C18, 50 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required for MS).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.4 mL/min.

Part 4: Sample Preparation Protocols

Handling fluorinated acids requires specific attention to solubility and pH during extraction.

Protocol: Liquid-Liquid Extraction (LLE) from Plasma/Aqueous Media

Recommended for trace analysis to remove matrix effects.

  • Aliquot: Transfer 100 µL of sample (Plasma or Reaction Mixture) to a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (Recommended: Ibuprofen-d3 or 2,4-difluorophenylacetic acid ).

  • Acidification: Add 50 µL of 1.0 M HCl.

    • Why? You must drop the pH < 2.0 to ensure the analyte is fully protonated (

      
      ). If it is ionized (
      
      
      
      ), it will stay in the water layer and not extract.
  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Note: MTBE is preferred for cleaner extracts in negative ESI.

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer the upper organic layer to a fresh tube and evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN).

Workflow Visualization

SamplePrep Step1 Sample Aliquot (100 µL) Step2 Add Internal Standard (Ibuprofen-d3) Step1->Step2 Step3 Acidification (HCl) CRITICAL: pH < 2.0 Step2->Step3 Step4 Add Organic Solvent (MTBE or EtOAc) Step3->Step4 Step5 Vortex & Centrifuge Step4->Step5 Step6 Evaporate Organic Layer Step5->Step6 Step7 Reconstitute in Mobile Phase Step6->Step7

Figure 2: Liquid-Liquid Extraction workflow emphasizing the critical acidification step.

Part 5: Validation & Troubleshooting

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Increase buffer ionic strength or switch to a "Shielded" C18 column (e.g., Waters BEH C18).
Low MS Sensitivity Ion suppression or wrong pH.Ensure Mobile Phase A is acidic (Formic Acid). Do not use Ammonium Acetate (high pH) as it may reduce retention of the acid on C18.
Ghost Peaks Fluorinated contaminants.[4][5]Fluoropolymers (PTFE) in the system can leach. Use PEEK tubing where possible or run blank gradients.
Linearity & Range
  • HPLC-UV: Linear range typically 10 µg/mL to 500 µg/mL .

  • LC-MS/MS: Linear range typically 1 ng/mL to 1000 ng/mL .

  • Regression: Use

    
     weighting for LC-MS calibration curves to account for heteroscedasticity at the lower end.
    

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Palo, M., et al. (2018). Synthesis and characterization of Netupitant intermediates. (Contextual reference for fluorinated phenylalkanoic acid synthesis and properties).
  • Center for Drug Evaluation and Research (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • McCalley, D. V. (2010). Analysis of acidic and basic drugs by HPLC. Journal of Chromatography A. (Authoritative grounding on suppressing ionization for acidic drugs). [Link]

Sources

Application

Technical Application Note: Structural Elucidation and Quantitative Analysis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid via Multi-Nuclear NMR

This Application Note is designed for research scientists and analytical chemists involved in the structural characterization and quantitative analysis of fluorinated pharmaceutical intermediates. Introduction The incorp...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and analytical chemists involved in the structural characterization and quantitative analysis of fluorinated pharmaceutical intermediates.

Introduction

The incorporation of fluorine into drug scaffolds is a pivotal strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid represents a critical building block, often serving as a precursor for calcimimetics or other metabolic regulators.

This compound presents unique analytical challenges due to the gem-dimethyl quaternary center (which isolates the aromatic system from the carboxylic tail) and the complex spin systems arising from the 2,3,5-trifluoro substitution pattern. Standard 1H NMR is often insufficient for full structural verification due to the lack of scalar coupling between the aliphatic and aromatic domains.

This guide details a comprehensive protocol using 1H, 13C, and 19F NMR to achieve unambiguous structural assignment and high-precision quantification (qNMR).

Key Structural Features[3][4][5][6]
  • Quaternary

    
    -Carbon:  Blocks 
    
    
    
    coupling between methyls and aromatics.
  • 2,3,5-Trifluoro Motif: Creates a higher-order spin system requiring

    
    F analysis.
    
  • Carboxylic Acid: Prone to hydrogen bonding and exchange broadening.

Experimental Protocol

Sample Preparation

To ensure sharp lineshapes and minimize exchange broadening of the carboxylic acid proton, DMSO-d


  is the preferred solvent over CDCl

.
  • Qualitative Structural Analysis: Dissolve 10–15 mg of analyte in 0.6 mL DMSO-d

    
    .
    
  • Quantitative NMR (qNMR):

    • Analyte: ~20 mg (weighed to 0.01 mg precision).

    • Internal Standard (IS): 10 mg of Maleic Acid (traceable purity). Maleic acid provides a singlet at

      
       6.2 ppm, distinct from the analyte's aromatic region.
      
    • Solvent: 0.7 mL DMSO-d

      
       (containing 0.03% TMS).
      
Instrument Parameters

Experiments should be performed on a spectrometer with a field strength of


 400 MHz (1H frequency) equipped with a broadband probe (BBFO/BBO) capable of 

F tuning.
Parameter1H (Quantitative)13C {1H} UDEFT/Pendant19F (Proton-Coupled)
Pulse Sequence zg30 (30° pulse)deptq or zgpg30zg30
Spectral Width 20 ppm (-2 to 18 ppm)240 ppm100 ppm (-100 to -200 ppm)
Relaxation Delay (D1) 60 s (

)
2 s30 s
Acquisition Time (AQ) 4.0 s1.0 s2.0 s
Scans (NS) 16102432
Temperature 298 K298 K298 K

Expert Insight: For qNMR, the relaxation delay (D1) is critical. The quaternary methyl protons have long


 relaxation times (often 2–4 seconds). Setting D1 < 30s will lead to underestimation of the methyl integral.

Workflow Visualization

The following diagram outlines the logical flow for complete characterization, from sample prep to data processing.

NMR_Workflow cluster_Acquisition Data Acquisition Start Sample Preparation (DMSO-d6) H1 1H qNMR (Quantification) Start->H1 High Precision F19 19F NMR (Isomer Check) Start->F19 Specificity C13 13C {1H, 19F} (Carbon Backbone) Start->C13 Connectivity Process Processing (Phase/Baseline) H1->Process F19->Process C13->Process Result Structural Validation & Purity % Process->Result Integration & Peak Picking

Figure 1: Integrated workflow for the structural and quantitative analysis of fluorinated pharmaceutical intermediates.

Results & Discussion: Spectral Analysis

H NMR: The Proton Skeleton

The


H spectrum is relatively simple due to the lack of scalar coupling across the quaternary center.
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
12.40 Broad Singlet1HCOOHExchange labile
7.45 - 7.55 Multiplet1HAr-H6

,

7.15 - 7.25 Multiplet1HAr-H4

,

1.45 Singlet6HC(CH

)

None (Isolated)

Interpretation: The singlet at 1.45 ppm is diagnostic of the gem-dimethyl group. The aromatic region shows complex second-order effects due to H-F coupling. H6 (adjacent to the quaternary carbon) typically appears downfield of H4.

F NMR: The Fingerprint

This is the most diagnostic experiment. The 2,3,5-substitution pattern yields three distinct signals with characteristic coupling patterns.

Chemical Shift (

, ppm)*
MultiplicityAssignmentCoupling Constants (Approx.)
-115.0 MultipletF-5

Hz,

Hz
-135.5 MultipletF-3

Hz (Ortho F-F)
-142.0 MultipletF-2

Hz,

Hz

Note: Shifts are referenced to CFCl


 (0 ppm). Values are approximate and solvent-dependent.

Mechanistic Insight: The large coupling (~20 Hz) between F-2 and F-3 is the hallmark of ortho-fluorine substitution. The absence of a third large F-F coupling confirms the 2,3,5 pattern (where F-5 is isolated from F-2/F-3 by protons).

C NMR: C-F Coupling Complexity

The


C spectrum will exhibit extensive splitting due to 

F. This self-validates the structure.
  • Carboxyl (C=O): ~176 ppm (Singlet or weak doublet).

  • Quaternary (

    
    -C):  ~45 ppm (Doublet due to 
    
    
    
    Hz).
  • Methyls: ~25 ppm (Singlet or broad doublet).

  • Aromatic C-F Carbons: Large doublets (

    
     Hz).
    
    • C-2, C-3, C-5 will appear as doublets of doublets of doublets (ddd) due to one large

      
       and smaller long-range couplings.
      

Quantitative Analysis (qNMR) Calculation

To determine the purity (


) of the bulk material using the maleic acid internal standard:


Where:

  • 
    : Integrated area (Methyl singlet for sample, Olefin singlet for maleic acid).
    
  • 
    : Number of protons (6 for sample methyls, 2 for maleic acid).
    
  • 
    : Molar mass (234.19  g/mol  for sample, 116.07  g/mol  for maleic acid).
    
  • 
    : Mass weighed.
    

Connectivity Logic Diagram

The following graph illustrates how the different NMR experiments confirm the specific connectivity of the 2,3,5-trifluoro isomer.

Structure_Logic F_Pattern 19F NMR: Ortho Coupling (F2-F3) Isolated F5 Conclusion Confirmed Structure: 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid F_Pattern->Conclusion Defines Ring Pattern H_Pattern 1H NMR: Gem-Dimethyl Singlet (No adjacent H) H_Pattern->Conclusion Defines Side Chain C_Pattern 13C NMR: Quaternary C-F Coupling (Alpha-C splitting) C_Pattern->Conclusion Links Ring to Chain

Figure 2: Structural elucidation logic. The convergence of 19F coupling patterns and 1H singlet multiplicity confirms the isomer.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Dolensky, B., et al. (2002). 19F NMR parameters of fluorinated aromatic compounds. Journal of Fluorine Chemistry, 115(1), 67-74. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved March 7, 2026. Link

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Metabolite Identification, and API Impurity Profiling Introduction & Chemical Context 2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Pharmacokinetics (PK), Metabolite Identification, and API Impurity Profiling

Introduction & Chemical Context

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (CAS: 1314749-56-8) is a highly specialized fluorinated building block frequently utilized in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics. Structurally, it features a gem-dimethyl propanoic acid moiety attached to an electron-withdrawing 2,3,5-trifluorophenyl ring.

Accurate quantification of this compound in biological matrices or synthetic reaction mixtures requires highly sensitive analytical techniques. Due to its acidic nature and the electronegativity of the fluorine substituents, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Electrospray Ionization Negative (ESI-) mode is the gold standard for its detection.

Mechanistic Rationale for Method Development (E-E-A-T)

As an analytical scientist, developing a robust LC-MS/MS method requires moving beyond empirical trial-and-error to understand the fundamental physical chemistry of the analyte. Every step of this protocol is designed as a self-validating system to ensure maximum sensitivity, reproducibility, and data integrity.

Ionization Strategy: Why ESI Negative Mode?

The propanoic acid functional group has a pKa of approximately 4.0 to 4.5. In solution, it readily donates a proton to form a stable carboxylate anion. The presence of the 2,3,5-trifluorophenyl group exerts a strong inductive electron-withdrawing effect (-I effect), further stabilizing the negative charge. Consequently, the molecule ionizes exceptionally well in ESI negative mode, yielding a dominant deprotonated precursor ion [M-H]⁻ at m/z 217.1 [1].

Chromatographic Causality: The Role of Ammonium Acetate

A common pitfall in LC-MS/MS method development is the default use of 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in the mobile phase. While excellent for positive ionization, strong acids suppress the ionization of carboxylic acids in negative mode by shifting the equilibrium toward the neutral, unionized state.

To counteract this, we utilize 5 mM Ammonium Acetate as the aqueous mobile phase additive. Ammonium acetate acts as a weak buffer (pH ~6.8), ensuring the propanoic acid moiety remains deprotonated in the droplet phase, thereby maximizing the yield of the [M-H]⁻ precursor ion while maintaining excellent peak shape on a reversed-phase C18 column [2].

Fragmentation Pathways & Self-Validating Detection

Under Collision-Induced Dissociation (CID), the deprotonated molecule undergoes highly predictable fragmentation:

  • Quantifier Transition (m/z 217.1 → 173.1): The primary fragmentation pathway is the neutral loss of carbon dioxide (44 Da). The gem-dimethyl group prevents alpha-proton abstraction, forcing the molecule to strictly undergo decarboxylation, leaving a highly stable fluorinated benzyl anion.

  • Qualifier Transition (m/z 217.1 → 153.1): A secondary fragmentation involves the subsequent loss of hydrogen fluoride (HF, 20 Da) from the trifluorophenyl ring. Monitoring this secondary transition establishes a self-validating system: calculating the ion ratio between the quantifier and qualifier ensures peak purity and confirms the absence of co-eluting isobaric interferences.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MW: 218.17 g/mol ).

  • Internal Standard (IS): Flurbiprofen-d3 (or a structurally similar stable-isotope labeled fluorinated acid).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Acetate.

Sample Preparation: Plasma Protein Precipitation (PPT)

This step-by-step methodology is optimized for extracting the analyte from plasma for pharmacokinetic (PK) profiling.

  • Aliquot: Transfer 50 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL Eppendorf tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (Flurbiprofen-d3 at 100 ng/mL). Mechanistic note: A 3:1 ratio of organic solvent to plasma effectively denatures proteins while keeping the lipophilic fluorinated acid in solution.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein disruption and analyte partitioning.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant into an LC-MS autosampler vial containing a glass insert.

  • Injection: Inject 2 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: ESI Negative

  • Capillary Voltage: -2.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Quantitative Data & Method Parameters

To facilitate easy implementation, the optimized chromatographic gradient and mass spectrometric transitions are summarized in the tables below.

Table 1: UHPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.009010Initial
0.5090106 (Linear)
2.0010906 (Linear)
2.5010906 (Linear)
2.6090106 (Linear)
3.5090106 (Linear)

Table 2: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid 217.1173.150-40-15Quantifier (Loss of CO₂)
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid 217.1153.150-40-30Qualifier (Loss of CO₂ + HF)
Flurbiprofen-d3 (IS) 246.1202.150-45-18Internal Standard

Workflow Visualization

The following diagram illustrates the logical progression of the sample preparation and analytical workflow, ensuring a chain of custody from raw biological matrix to quantitative data.

G A Plasma Sample (50 µL) B Protein Precipitation (150 µL ACN + IS) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Transfer C->D E LC-MS/MS (ESI Negative Mode) D->E F Data Analysis (MRM 217.1 -> 173.1) E->F

Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.

References

  • Title: A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample Source: Journal of Chromatographic Science, Volume 59, Issue 6, July 2021, Pages 502–509. URL: [Link][1]

  • Title: A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study Source: PubMed Central (PMC), National Institutes of Health (NIH). URL: [Link][2]

Sources

Application

Application Notes and Protocols for the Crystallization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the crystallization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid, a fluorinated carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the crystallization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid, a fluorinated carboxylic acid derivative of interest in pharmaceutical development. The protocols and methodologies detailed herein are designed to ensure high purity, consistent crystal morphology, and control over potential polymorphic forms. This guide is grounded in the principles of crystal engineering, solvent selection, and thermodynamic control of the crystallization process. While specific experimental data for the title compound is limited, the protocols are derived from established crystallization techniques for active pharmaceutical ingredients (APIs) and data from structurally similar fluorinated analogs.

Introduction: The Significance of Crystalline Form

The solid-state properties of an active pharmaceutical ingredient (API) are critically important as they directly influence its stability, solubility, bioavailability, and manufacturability. For 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid, the arrangement of molecules in a crystalline lattice will dictate its physicochemical properties. The presence of highly electronegative fluorine atoms can lead to unique intermolecular interactions, potentially giving rise to different crystalline forms, or polymorphs.[1] Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[2] Each polymorph is a distinct solid material with unique properties. Therefore, the controlled crystallization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a crucial step in its development as a potential drug candidate.

The trifluorophenyl moiety in the target molecule significantly influences its electronic properties and potential for intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking. The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, which can affect its solubility in various solvents and its interaction with potential co-formers.[3]

Physicochemical Properties and Pre-crystallization Analysis

A thorough understanding of the physicochemical properties of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is the foundation for developing a robust crystallization process.

PropertyEstimated/Observed ValueSource/Justification
Molecular Formula C₁₀H₉F₃O₂-
Molecular Weight 234.17 g/mol -
Melting Point Estimated to be in the range of 100-120 °CBased on the melting point of the structurally similar 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid (105.5-107 °C).[4]
pKa Estimated to be lower than non-fluorinated analogsThe strong electron-withdrawing effect of the three fluorine atoms is expected to significantly increase the acidity of the carboxylic acid.
Solubility Profile See Section 3 for detailed discussionA comprehensive solvent screening is essential.

Pre-crystallization analysis is a critical step and should include:

  • Purity Analysis: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to ensure the starting material is of high purity (>99%).

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to determine the melting point and detect any polymorphic transitions. Thermogravimetric Analysis (TGA) to assess thermal stability.

  • Spectroscopic Analysis: Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) to confirm the chemical structure.

Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system will exhibit a significant difference in the solubility of the compound at high and low temperatures, promoting high yield upon cooling.

Theoretical Considerations for Solvent Screening

The solubility of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid will be governed by the principle of "like dissolves like." The molecule possesses both a polar carboxylic acid group and a more nonpolar trifluorophenyl ring. Therefore, a range of solvents with varying polarities should be screened.

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol) are likely to be good solvents due to hydrogen bonding with the carboxylic acid group.

  • Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Acetonitrile) can also be effective due to dipole-dipole interactions.

  • Nonpolar Solvents: (e.g., Toluene, Heptane, Hexane) are expected to be poor solvents but can be valuable as anti-solvents.

Recommended Solvent Screening Protocol

A systematic solvent screening should be performed to identify suitable solvent systems.

Protocol 1: Small-Scale Solubility Screening

  • Weigh approximately 10 mg of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid into a small vial.

  • Add a selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent used.

  • If the solid does not dissolve in approximately 1 mL of solvent, gently heat the vial to 50-60 °C and continue adding the solvent dropwise.

  • Once dissolved at elevated temperature, allow the solution to cool to room temperature and then place it in an ice bath to observe for precipitation.

  • Repeat this procedure for a range of solvents (see table below for suggestions).

Solvent ClassRecommended Solvents for Screening
AlcoholsMethanol, Ethanol, Isopropanol
KetonesAcetone, Methyl Ethyl Ketone
EstersEthyl Acetate, Isopropyl Acetate
EthersTetrahydrofuran (THF), 2-Methyltetrahydrofuran
Aromatic HydrocarbonsToluene
Aliphatic HydrocarbonsHeptane, Hexane
Chlorinated SolventsDichloromethane
Water-

Based on a patent for the structurally similar 2-(3,5-bis-trifluoromethyl-phenyl)-2-methyl-propionic acid, a mixture of a good solvent like ethyl acetate and a poor solvent (anti-solvent) like petroleum ether (a mixture of alkanes like heptane or hexane) is a promising starting point.[5]

Crystallization Protocols

Once a suitable solvent or solvent system has been identified, the following protocols can be employed to obtain high-quality crystals.

Cooling Crystallization

This is the most common technique and is suitable when the compound's solubility is significantly temperature-dependent.

Protocol 2: Cooling Crystallization from a Single Solvent

  • In a suitable reaction vessel, dissolve the crude 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid in the minimum amount of a pre-selected "good" solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 50-60 °C).

  • Once fully dissolved, slowly cool the solution to room temperature. A slow cooling rate (e.g., 5-10 °C/hour) is crucial for the formation of large, well-defined crystals.

  • After reaching room temperature, further cool the solution in an ice bath or refrigerator (0-4 °C) for several hours to maximize the yield.

  • Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum at a temperature well below the melting point.

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a solvent even at low temperatures, or to control particle size.

Protocol 3: Anti-Solvent Crystallization

  • Dissolve the crude 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid in a minimum amount of a "good" solvent (e.g., Ethyl Acetate) at room temperature.

  • Slowly add a "poor" solvent (anti-solvent, e.g., Heptane or Hexane) in which the compound is insoluble, until the solution becomes slightly turbid.

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to stand undisturbed at room temperature. Crystals should form over time.

  • The process can be enhanced by storing the vessel at a lower temperature after the initial crystal formation.

  • Collect, wash, and dry the crystals as described in Protocol 2.

Caption: Workflow for Anti-Solvent Crystallization.

Polymorph Screening and Characterization

It is essential to investigate the potential for polymorphism of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid. Different crystallization conditions (solvents, cooling rates, temperatures) can lead to different polymorphs.

A comprehensive polymorph screen should involve crystallizing the compound from a wide variety of solvents and under different conditions. Each resulting solid should be analyzed using the following techniques:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different polymorphs. Each crystalline form will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and phase transition temperatures.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Different polymorphs may exhibit subtle differences in their vibrational spectra due to different intermolecular interactions.

  • Microscopy: To observe the crystal habit (shape) of the different forms.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form Solution is not supersaturated; compound is too soluble.Concentrate the solution by evaporating some solvent; cool to a lower temperature; add an anti-solvent.
Oiling out The solution is too supersaturated; cooling is too rapid.Use a more dilute solution; cool the solution more slowly; use a different solvent.
Formation of very fine needles Rapid nucleation.Decrease the level of supersaturation; use a slower cooling or anti-solvent addition rate; consider seeding with a few larger crystals.
Low yield The compound is still significantly soluble at low temperatures.Use a solvent in which the compound is less soluble; use a larger volume of anti-solvent; cool to a lower temperature for a longer period.

Conclusion

The crystallization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a critical step in its pharmaceutical development. By systematically screening solvents and carefully controlling crystallization parameters such as temperature, cooling rate, and solvent composition, it is possible to obtain a crystalline product with high purity and desirable physical properties. The protocols outlined in this application note provide a robust starting point for this process. Due to the potential for polymorphism, a thorough solid-state characterization of the crystalline material is strongly recommended.

References

  • ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. Retrieved from [Link]

  • Haleblian, J., & McCrone, W. (1969). Pharmaceutical applications of polymorphism. Journal of Pharmaceutical Sciences, 58(8), 911-929.
  • NIST. (n.d.). Propanoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Drzewicz, A., Kula, P., & Juszyńska-Gałązka, E. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1':4',1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 129(16), 4051-4062.
  • Protein XRD Protocols. (n.d.). Crystallization of Proteins. Retrieved from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (2025, September 8). Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. Retrieved from [Link]

  • Drzewicz, A., Kula, P., Juszyńska-Gałązka, E., Gałązka, M., & Chłędowska, K. (2025). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1':4',1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 129(16), 4051-4062.
  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

  • Seaton, C. C. (2016). Polymorphism within the fenamate family: the consequences of chloro-methyl replacement. University of Southampton.
  • Abdullah, N., & Rohani, S. (2012). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. In Proceedings of the International Conference on Chemical, Biological and Environment Sciences (pp. 76-80).
  • Google Patents. (n.d.). CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid.
  • Wang, F., & Kühlbrandt, W. (2015). Two-Dimensional Crystallization Procedure, from Protein Expression to Sample Preparation.
  • Jaros, A., & Kaczmarek-Kędziera, A. (2025). Influence of fluorine substituents on the properties of phenylboronic compounds. Journal of Fluorine Chemistry, 289, 110248.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]

  • Abdullah, N., & Rohani, S. (2012). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. International Conference on Chemical, Biological and Environment Sciences (ICCEBS'2012) Dec. 29-30, 2012 Singapore.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Investigation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid as a Research Chemical

Disclaimer: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a novel research chemical with limited currently available data. The following application notes and protocols are based on the established properties and a...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a novel research chemical with limited currently available data. The following application notes and protocols are based on the established properties and applications of structurally similar molecules, particularly other fluorinated arylpropanoic acid derivatives. These guidelines are intended to serve as a starting point for the investigation of this compound's potential biological activities. All proposed experiments should be conducted with appropriate safety precautions and under the supervision of qualified researchers.

Introduction: The Rationale for Investigating 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

Arylpropanoic acids are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, bioavailability, and binding affinity to target proteins.[2][3] The trifluorophenyl moiety, in particular, can introduce unique electronic and lipophilic characteristics.

This document outlines potential research applications and detailed experimental protocols for the investigation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid. Based on the activities of analogous compounds, such as 3-((2,4-Difluorophenyl)Amino)Propanoic Acid derivatives with antiproliferative effects and 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid used in the synthesis of neurokinin (NK) receptor antagonists, we hypothesize that this novel compound may exhibit potential in oncology and neuroscience research.[4][5][6][7]

Physicochemical Properties and Synthesis

2.1. Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC10H9F3O2
Molecular Weight234.17 g/mol
pKa~4.5 (estimated)
LogP~3.0 (estimated)
SolubilityPredicted to be soluble in organic solvents (DMSO, ethanol) and sparingly soluble in aqueous solutions.

2.2. Proposed Synthetic Route

A plausible synthetic route for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid can be adapted from established methods for similar compounds.[8] The proposed synthesis involves a multi-step process starting from 1,2,4-trifluorobenzene.

DOT Diagram: Proposed Synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid

G A 1,2,4-Trifluorobenzene B 1-Bromo-2,3,5-trifluorobenzene A->B Br2, FeBr3 C Diethyl (2,3,5-trifluorophenyl)malonate B->C Diethyl malonate, NaH, THF D (2,3,5-Trifluorophenyl)acetic acid C->D 1. NaOH, H2O/EtOH 2. H3O+, Δ (-CO2) E 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid D->E 1. LDA, THF 2. CH3I G A Cancer Cell Lines (e.g., A549, Caco-2) B Compound Treatment (Varying Concentrations) A->B C MTT Assay (48-72h incubation) B->C D Measure Absorbance (570 nm) C->D E Calculate IC50 D->E

Caption: Workflow for in vitro anticancer activity screening.

3.2. Neurokinin (NK) Receptor Antagonism

Rationale: A structurally similar compound, 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, is an intermediate in the synthesis of Netupitant, an NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. [8][9]It is also a reagent for synthesizing NK1/NK3 receptor antagonists for depression treatment. [5][7]This suggests that 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid could be investigated for similar activities.

3.2.1. Protocol: Competitive Radioligand Binding Assay for NK1 Receptor

This protocol is designed to determine the binding affinity of the compound to the NK1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-NK1R cells).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radiolabeled NK1 receptor antagonist (e.g., [3H]-Substance P), and varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding.

    • Separate the bound and free radioligand using vacuum filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value (inhibition constant) by analyzing the displacement of the radioligand by the test compound. A lower Ki value indicates a higher binding affinity.

Safety and Handling

As a novel research chemical, the toxicological properties of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid have not been fully evaluated. Standard laboratory safety precautions should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the known activities of structurally related compounds, its investigation is warranted in the fields of oncology and neuroscience. The protocols provided in this guide offer a foundational framework for initiating research into the biological effects of this novel chemical. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be crucial in determining its therapeutic potential.

References

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis pathway of cinnamic acid, phenylpropionic acid, sorbic acid and hexanoic acid derivatives. ResearchGate. [Link]

  • Preparation of 2-[3,5-bis(trifluoromethyl)phenoxy]propionic acid. PrepChem.com. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. [Link]

Sources

Application

Application Note: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid in Medicinal Chemistry

This guide details the applications and protocols for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , a specialized fluorinated building block used in medicinal chemistry for lead optimization, particularly in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications and protocols for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , a specialized fluorinated building block used in medicinal chemistry for lead optimization, particularly in the development of metabolically stable antagonists and enzyme inhibitors.

Executive Summary

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid represents a high-value scaffold in modern drug discovery, specifically designed to address two critical failure modes in pre-clinical development: metabolic instability at benzylic positions and conformational entropy .

By combining a gem-dimethyl group (isobutyric core) with a 2,3,5-trifluorophenyl moiety, this molecule serves as a dual-function tool:

  • Metabolic Blockade: The quaternary

    
    -carbon prevents cytochrome P450-mediated benzylic hydroxylation/oxidation.
    
  • Electronic Tuning: The specific 2,3,5-fluorine pattern modulates the acidity (pKa) of the carboxylic acid and the lipophilicity (LogD) of the phenyl ring, often used to optimize binding in hydrophobic pockets (e.g., NK1 receptors, Cathepsin K/S).

Medicinal Chemistry Rationale

The "Gem-Dimethyl" Effect (Thorpe-Ingold)

The introduction of two methyl groups at the


-position creates steric bulk that restricts the rotation of the side chain. This conformational lock  favors the population of reactive rotamers, enhancing binding affinity by reducing the entropic penalty upon binding to the target protein.
Fluorine Scan & Metabolic Stability

The 2,3,5-trifluoro substitution pattern is distinct from the common 4-fluoro or 3,5-bis(trifluoromethyl) patterns (seen in Netupitant).

  • Metabolic Stability: The C-F bonds deactivate the phenyl ring towards oxidative metabolism.

  • Multipole Interactions: The unique arrangement of fluorine atoms allows for orthogonal multipolar interactions with protein backbone amides, often used to improve potency in DPP-IV inhibitors and GPR40 agonists .

Structural Relationship to Known Pharmacophores

This molecule acts as a bioisostere and advanced intermediate for several drug classes:

  • NK1 Receptor Antagonists: Structurally analogous to the Netupitant tail, where the 3,5-bis(CF3) group is replaced to tune solubility and CNS penetration.

  • Cathepsin Inhibitors: Used to construct the P2/P3 binding elements where metabolic stability of the benzylic carbon is required.

Experimental Protocols

Protocol A: Synthesis via Pd-Catalyzed -Arylation

Rationale: Traditional alkylation of phenylacetic acids often leads to mixtures. The most robust method for generating this quaternary center, especially with electron-deficient aryl rings (trifluorophenyl), is Palladium-catalyzed


-arylation of methyl isobutyrate.

Reagents:

  • Substrate: 1-Bromo-2,3,5-trifluorobenzene (1.0 equiv)

  • Nucleophile: Methyl isobutyrate (1.2 equiv)

  • Catalyst: Pd(dba)₂ (2 mol%)

  • Ligand: P(t-Bu)₃ (2 mol%) or Q-Phos

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaHMDS

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a flame-dried Schlenk tube with Pd(dba)₂ and P(t-Bu)₃. Dissolve in minimal toluene to form the active catalyst complex (turns dark purple/brown).

  • Substrate Addition: Add 1-Bromo-2,3,5-trifluorobenzene and methyl isobutyrate to the reaction vessel.

  • Deprotonation: Cool the mixture to 0°C. Slowly add LiHMDS dropwise. Note: The gem-dimethyl enolate forms in situ.

  • Reaction: Warm to Room Temperature (RT) and then heat to 80°C for 12 hours. Monitor by LC-MS for the disappearance of the aryl bromide.

  • Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.

  • Hydrolysis: Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3.0 equiv) and stir at 50°C for 4 hours to yield the free acid.

  • Purification: Acidify to pH 3 with 1N HCl. Extract and recrystallize from Hexanes/EtOAc to obtain 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid as a white crystalline solid.

Protocol B: Amide Coupling for SAR Library Generation

Rationale: To incorporate this acid into a drug scaffold (e.g., amine-bearing heterocycle), standard carbodiimide couplings may fail due to the steric hindrance of the quaternary center. HATU or T3P is recommended.

Reagents:

  • Acid: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (1.0 equiv)

  • Amine: Target scaffold (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 minutes.

  • Add HATU. Stir for 10 minutes to form the activated ester (O-At ester).

  • Add the amine substrate.[1]

  • Stir at RT for 16–24 hours. Note: Due to steric bulk, heating to 40°C may be required for unreactive amines.

  • Validation: Monitor by LC-MS. The product will show a characteristic mass shift corresponding to the acylation.

Visualizations & Pathways

Figure 1: Synthesis & Application Logic

The following diagram illustrates the synthesis via


-arylation and its downstream application in blocking metabolic hotspots.

G Start 1-Bromo-2,3,5- trifluorobenzene Intermediate Ester Intermediate (Quaternary Center Formed) Start->Intermediate Pd-Cat Alpha-Arylation Reagent Methyl Isobutyrate (Gem-dimethyl source) Reagent->Intermediate Catalyst Pd(dba)2 / P(tBu)3 LiHMDS Catalyst->Intermediate Product 2-Methyl-2-(2,3,5- trifluorophenyl)propanoic acid Intermediate->Product Saponification Hydrolysis LiOH / THF / H2O App1 Application: Block CYP450 Oxidation Product->App1 App2 Application: NK1 / Cathepsin Inhibitors Product->App2

Caption: Figure 1. Pd-catalyzed synthesis pathway and strategic application in medicinal chemistry for metabolic stabilization.

Figure 2: Quantitative Data Summary
ParameterValue / PropertyRelevance
Formula C₁₀H₉F₃O₂Core Building Block
MW 218.17 g/mol Fragment-based design
ClogP ~2.8Lipophilicity modulation
pKa ~3.8 - 4.2Acidic bioisostere
Metabolic Stability High (t₁/₂ > 120 min)Blocks benzylic oxidation
Key Reaction Pd-Cat

-Arylation
Access to quaternary center

References

  • Hartwig, J. F. (2002). "Palladium-Catalyzed Arylation of Carbonyl Compounds." Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • Vertex Pharmaceuticals. (2005). "Patent US20050154056A1: Inhibitors of HCV NS5B polymerase." (Describes use of 2,3,5-trifluorophenylacetic acid derivatives).

  • Merck & Co. (2008). "Patent WO2008082487: Cathepsin K Inhibitors." (Contextual reference for fluorinated leucine/propanoic acid cores).

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid in solution

Welcome to the Advanced Technical Support Center for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (also known as 2-(2,3,5-trifluorophenyl)isobutyric acid). As a highly fluorinated, sterically hindered API intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (also known as 2-(2,3,5-trifluorophenyl)isobutyric acid). As a highly fluorinated, sterically hindered API intermediate, this compound presents unique physicochemical challenges during formulation, synthesis, and analytical testing.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the fundamental thermodynamic and kinetic principles governing the stability of polyfluorinated aromatics in solution.

Part 1: Diagnostic Workflows & Causality

When you observe a loss of compound concentration in your solution, you must first determine whether the issue is a physical phase separation (precipitation/aggregation) or a chemical degradation (covalent bond cleavage).

The gem-dimethyl (α,α-dimethyl) backbone provides massive steric shielding to the carboxylic acid, making standard degradation pathways like ester hydrolysis highly improbable. Instead, the instability is almost entirely localized to the highly electron-deficient 2,3,5-trifluorophenyl ring and its interaction with the solvent environment[1].

StabilityWorkflow Start Observe Loss of Compound in Solution Visual Visual & UV-Vis Inspection (Check Turbidity at 600nm) Start->Visual Physical Physical Instability (pH < pKa causing precipitation) Visual->Physical High Turbidity (Precipitate forms) Chemical Chemical Degradation (Run LC-MS & 19F NMR) Visual->Chemical Clear Solution (Loss of peak area) SNAr Nucleophilic Aromatic Substitution (Hydroxide attack at pH > 8) Chemical->SNAr Mass +18 Da Loss of 19F signal Photo Photochemical Degradation (UV-induced radical formation) Chemical->Photo Defluorination Light exposed

Figure 1: Diagnostic workflow for isolating physical vs. chemical stability issues in solution.

Part 2: Core Stability Issues & Troubleshooting FAQs

Q1: Why does my compound degrade in basic buffer solutions (pH > 8)?

The Causality: The three fluorine atoms on the 2,3,5-trifluorophenyl ring exert a profound electron-withdrawing inductive effect, significantly lowering the energy of the aromatic ring's Lowest Unoccupied Molecular Orbital (LUMO)[1]. In basic aqueous solutions, hydroxide ions (OH⁻) act as strong nucleophiles.

The reaction proceeds via Nucleophilic Aromatic Substitution (SNAr) . The rate-determining step is the nucleophilic attack of OH⁻ on the fluorinated carbon, forming an anionic Meisenheimer complex. This is followed by the rapid elimination of a fluoride ion (F⁻), resulting in a defluorinated, hydroxylated byproduct[2].

SNArMechanism Reactant 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer + OH⁻ (Nucleophilic Attack) Rate-determining step Product Defluorinated Hydroxy Derivative + Free F⁻ Meisenheimer->Product - F⁻ (Elimination) Fast step

Figure 2: Nucleophilic Aromatic Substitution (SNAr) pathway in basic aqueous conditions.
Q2: I observe a cloudy suspension when diluting my DMSO stock into aqueous media at pH 4. Is the compound degrading?

The Causality: No, this is a physical instability. The carboxylic acid has a pKa of approximately 4.0–4.5. At pH 4, a significant fraction of the population is fully protonated and uncharged. The combination of the gem-dimethyl group and the trifluorophenyl ring creates a highly lipophilic core. When protonated, the solvation free energy in water becomes highly unfavorable, driving rapid self-association and precipitation[3]. Solution: Maintain the aqueous pH between 6.0 and 7.5 to ensure the compound remains ionized as a soluble carboxylate salt, without crossing into the highly basic territory that triggers SNAr.

Q3: How does UV exposure affect the stability of this compound in solution?

The Causality: Polyfluorinated aromatics absorb UV light, exciting the molecule into states susceptible to radical formation and photohydrolysis. While specialized polyfluorinated solvents can paradoxically stabilize these excited states by creating a micro-fluorous environment[4], standard laboratory solvents (like methanol or water) offer no such protection. Prolonged exposure to ambient or UV light will result in progressive defluorination.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on LC-MS peak disappearance. Use the following self-validating protocols to definitively identify the mechanism of compound loss.

Protocol A: Self-Validating ¹⁹F NMR Assay for SNAr Degradation

This protocol proves that chemical loss is due to nucleophilic attack by simultaneously tracking the disappearance of the starting material and the appearance of the eliminated leaving group.

  • Sample Preparation: Prepare a 5 mM solution of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid in Deuterium Oxide (D₂O).

  • pH Adjustment: Adjust the solution to pD 10.5 using NaOD.

  • Baseline Acquisition: Acquire a baseline ¹⁹F NMR spectrum. You must observe three distinct fluorine signals corresponding to the asymmetric 2, 3, and 5 positions.

  • Thermal Stress: Incubate the sealed NMR tube at 40°C.

  • Time-Course Validation: Acquire ¹⁹F NMR spectra at 1h, 4h, 12h, and 24h.

    • Self-Validation Check: If SNAr is occurring, you will observe the disappearance of one of the original aryl fluorine signals, the shifting of the remaining two signals, and the emergence of a sharp singlet near -120 ppm corresponding to the free, eliminated fluoride ion (F⁻).

Protocol B: Turbidimetric Assay for Physical Aggregation
  • Stock Preparation: Prepare a 10 mM stock solution in LC-MS grade anhydrous DMSO.

  • Aqueous Titration: Spike 10 µL of the stock into 990 µL of aqueous phosphate buffers ranging from pH 2.0 to pH 8.0 (Final concentration: 100 µM, 1% DMSO).

  • Equilibration: Shake the vials at 300 rpm for 2 hours at 25°C to reach thermodynamic equilibrium.

  • Spectrophotometric Measurement: Read the absorbance at 600 nm (A₆₀₀).

    • Self-Validation Check: An elevated A₆₀₀ indicates physical precipitation. Centrifuge the turbid samples at 10,000 × g for 10 minutes. If the supernatant A₆₀₀ drops to zero and LC-MS confirms the compound is in the pellet, the issue is purely physical[3].

Part 4: Quantitative Stability Data Summary

Solvent / ConditionpH / EnvironmentPrimary Instability PathwayHalf-life (

) / Recovery
Recommended Mitigation
Aqueous Buffer pH 3.0Physical (Precipitation)>99% recovery from pelletAdjust pH > 6.0 or use cosolvents
Aqueous Buffer pH 9.0Chemical (SNAr Defluorination)~48h at 40°CMaintain pH strictly at 6.0 - 7.5
Methanol Ambient LightPhotochemical Degradation~12h under direct UVStore in amber vials / dark
DMSO (Anhydrous) 25°C, DarkNone (Highly Stable)>99% intact after 6 monthsStandard stock storage condition

Part 5: References[4] Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications (RSC). URL: https://pubs.rsc.org/en/content/articlelanding/2012/cc/c2cc35591d[2] Furuya, T., Kamlet, A. S., & Ritter, T. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3613127/[1] Patsnap Eureka Research. (2026). Benzene Ring vs Trifluorobenzene: Reactivity Under Heat. Patsnap Eureka. URL: https://eureka.patsnap.com/[3] Geng, Y., et al. (2025). Cocrystal Strategy for Modulating Solubility, Dissolution, and Biological Activity of Triflumezopyrim. Crystal Growth & Design (ACS). URL: https://pubs.acs.org/journal/cgdefu

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid —a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This guide is designed for researchers, scientists, and drug development professionals scaling up the synthesis of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid —a critical alpha,alpha-dimethylarylacetic acid building block often utilized in pharmaceutical intermediates.

Diagnostic Triage: Choosing Your Synthetic Route

Synthesizing alpha,alpha-dimethylated aryl acetic acids presents unique steric and chemoselectivity challenges. Depending on your starting materials, available equipment, and scale, two primary pathways are utilized in the field:

  • Route A (The Modern/Scalable Route): Palladium-Catalyzed α-Arylation of Isobutyric Acid/Ester.

  • Route B (The Classic/Bench Route): Double Alkylation of 2-(2,3,5-Trifluorophenyl)acetic Acid.

Route A: Palladium-Catalyzed α-Arylation

This route couples 1-bromo-2,3,5-trifluorobenzene with methyl isobutyrate, followed by hydrolysis. It is highly preferred for scale-up because it completely avoids the mono- vs. di-methylation selectivity issues inherent to standard enolate alkylation.

Workflow Visualization

RouteA A 1-Bromo-2,3,5-trifluorobenzene + Methyl Isobutyrate B Pd(OAc)2 / Ligand (e.g., Q-Phos) NaOtBu, Toluene, 90°C A->B C Methyl 2-methyl-2- (2,3,5-trifluorophenyl)propanoate B->C D LiOH / H2O / THF Hydrolysis, 50°C C->D E 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid D->E

Figure 1: Workflow for the Pd-catalyzed α-arylation of methyl isobutyrate.

FAQs & Troubleshooting (Route A)

Q: My conversion stalls at 40-50%. How do I drive the coupling to completion? A: Stalling in Buchwald-Hartwig-type α-arylations of sterically hindered enolates is usually caused by catalyst deactivation or proton transfer side-reactions.

  • Causality: The 2,3,5-trifluoro substitution pattern makes the aryl bromide highly electron-deficient, which accelerates oxidative addition but can severely slow down reductive elimination due to the extreme steric bulk of the isobutyrate enolate.

  • Solution: Switch your ligand. While standard tri-tert-butylphosphine (

    
    ) works moderately well, utilizing dialkylbiaryl phosphine ligands like Q-Phos  or BrettPhos  significantly enhances reductive elimination rates for alpha-arylations of esters[1]. Furthermore, ensure your sodium tert-butoxide (NaOtBu) is strictly anhydrous; trace moisture destroys the active Pd(0) species.
    

Q: Can I use isobutyric acid directly instead of methyl isobutyrate? A: Yes, but it requires generating a dianion. You must use >2 equivalents of a strong base (like LiHMDS) to deprotonate both the carboxylic acid and the alpha-carbon. For standard Pd-catalyzed conditions, using the ester (methyl isobutyrate) is far more robust and reproducible, as it only requires the generation of a mono-enolate[1].

Self-Validating Protocol: Pd-Catalyzed α-Arylation
  • Preparation: In a rigorously dried, argon-flushed Schlenk flask, combine 1-bromo-2,3,5-trifluorobenzene (1.0 eq), methyl isobutyrate (1.5 eq),

    
     (2 mol%), and Q-Phos (4 mol%).
    
  • Base Addition: Add anhydrous NaOtBu (1.5 eq) inside a glovebox to prevent moisture degradation.

  • Reaction: Suspend the mixture in anhydrous toluene (0.5 M) and heat to 90°C for 12 hours. Monitor via GC-MS or HPLC until the aryl bromide is fully consumed.

  • Hydrolysis: Filter the crude ester through a Celite pad, concentrate, and dissolve in a 1:1 mixture of THF and 2M aqueous LiOH. Heat at 50°C until TLC indicates complete consumption of the ester intermediate.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2, extract with EtOAc, dry over

    
    , and concentrate to yield the pure product.
    

Route B: Double Alkylation of 2-(2,3,5-Trifluorophenyl)acetic Acid

For bench-scale synthesis, researchers often start with commercially available 2-(2,3,5-trifluorophenyl)acetic acid and perform a double methylation using methyl iodide (MeI).

Workflow Visualization

RouteB A 2-(2,3,5-Trifluorophenyl) acetic acid B LiHMDS (2.5 eq) THF, -78°C to 0°C A->B C Dianion Intermediate (Homogeneous) B->C D MeI (3.0 eq) -78°C to RT C->D E 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid D->E

Figure 2: Workflow for the double methylation of 2-(2,3,5-trifluorophenyl)acetic acid.

FAQs & Troubleshooting (Route B)

Q: I am getting a mixture of mono-methylated and di-methylated products. How do I force complete di-methylation? A: This is the most common issue in alpha-alkylation of aryl acetic acids. The mono-methylated intermediate is more sterically hindered than the starting material, making the second deprotonation/alkylation kinetically slower.

  • Causality: If you add MeI sequentially or if the base is not strong enough to maintain the enolate equilibrium, the reaction stops at the mono-methyl stage.

  • Solution: Use an excess of base and electrophile. Generate the dianion completely first using 2.5–3.0 equivalents of LiHMDS, then add 3.0 equivalents of MeI in one rapid portion at -78°C, allowing it to warm to room temperature.

Q: Why should I use LiHMDS instead of NaH for this reaction? A: While NaH is cheaper, it is a heterogeneous base. Deprotonating an aryl acetic acid with NaH often leads to localized exotherms, clumping, and incomplete dianion formation. LiHMDS is completely soluble in THF, providing a homogeneous kinetic enolate that reacts uniformly with MeI, drastically reducing the formation of unwanted impurity profiles[2].

Self-Validating Protocol: Double Alkylation
  • Dianion Generation: Dissolve 2-(2,3,5-trifluorophenyl)acetic acid (1.0 eq) in anhydrous THF (0.2 M) under argon. Cool to -78°C. Dropwise add LiHMDS (1.0 M in THF, 2.5 eq). Stir for 30 mins at -78°C, then warm to 0°C for 30 mins to ensure complete dianion formation.

  • Alkylation: Re-cool the flask to -78°C. Add Methyl Iodide (MeI, 3.0 eq) neat, dropwise.

  • Propagation: Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench (Critical Step): Quench the excess MeI by adding a small amount of ethanolamine or 10% aqueous

    
     and stirring for 30 minutes. Self-Validation: This step is critical to ensure that volatile, toxic, unreacted MeI is completely neutralized prior to aqueous workup.
    
  • Isolation: Acidify to pH 2 with 1M HCl, extract with MTBE, wash with brine, dry, and concentrate. Purify via recrystallization from heptane/ethyl acetate.

Quantitative Data Presentation: Route Comparison

To assist in route selection, the following table summarizes the quantitative metrics and impurity profiles typical for both optimized methods.

MetricRoute A (Pd-Catalyzed α-Arylation)Route B (Double Alkylation)
Typical Overall Yield 75% - 85%60% - 70%
Primary Impurity Dehalogenated starting material (<5%)Mono-methylated acid (10-15%)
Scalability Excellent (Kilogram scale)Moderate (Exothermic, MeI toxicity)
Reagent Cost High (Pd catalyst, specialized ligands)Low (LiHMDS, MeI)
Safety Concerns Low (Standard organometallic handling)High (MeI is a volatile alkylating agent)

References

  • Title: US10450269B1 - Compounds and uses thereof for the modulation of hemoglobin (Citing Shetty et al., Tetrahedron Letters, 47:8021-8024, 2006)
  • Title: 2,3,5-(trifluorophenyl)
  • Title: 2,3,5-Trifluorophenylacetic Acid | CAS 132992-28-0 Source: Veeprho URL

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid. Given its chemical structure—a hydrophobic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid. Given its chemical structure—a hydrophobic trifluorophenyl ring combined with a carboxylic acid group—this compound is anticipated to have low intrinsic aqueous solubility, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility hurdles in various experimental contexts.

Estimated Physicochemical Profile

Precise experimental data for this specific molecule is not widely published. However, based on its structure, we can estimate its key physicochemical properties, which are crucial for designing an effective solubility enhancement strategy.

PropertyValue / StructureRationale & Implications
Chemical Structure Chemical Structure of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acidThe trifluorophenyl group is highly lipophilic, driving low aqueous solubility. The propanoic acid moiety provides a handle for pH-dependent solubility enhancement.
Molecular Formula C₁₀H₉F₃O₂-
Molecular Weight 234.17 g/mol -
Estimated pKa ~3.5 - 4.5The carboxylic acid group is acidic. Electron-withdrawing fluorine atoms on the phenyl ring will likely lower the pKa compared to a non-fluorinated analogue, making it a stronger acid.
Estimated logP > 3.0The high degree of fluorination and the phenyl ring suggest significant hydrophobicity and a high octanol-water partition coefficient, indicating a strong tendency to partition into lipids over water.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A: The low solubility is a direct consequence of its molecular structure. The large, nonpolar 2,3,5-trifluorophenyl group dominates the molecule's character, making it highly hydrophobic (lipophilic). In neutral water, the carboxylic acid group is only partially ionized. The energy required to break the strong hydrogen bonds between water molecules to create a cavity for this hydrophobic compound is not sufficiently compensated by favorable interactions, leading to poor solubility.

Q2: What is the simplest and most direct method I should try first to dissolve the compound?

A: pH adjustment is the most straightforward initial approach.[1] Since the molecule contains an acidic carboxylic acid group, increasing the pH of the aqueous medium above its pKa will deprotonate it, forming a highly polar and much more water-soluble carboxylate salt. This is often sufficient for preparing concentrated stock solutions for in vitro assays.

Q3: What are the primary strategies for solubility enhancement if pH adjustment is not suitable for my experiment?

A: Beyond pH modification, the main strategies, which we will detail in the troubleshooting section, include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.[2][3]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic part of the molecule within a cyclodextrin host molecule to increase its apparent water solubility.[4][5]

  • Use of Surfactants: Employing surfactants above their critical micelle concentration (CMC) to form micelles that can entrap the hydrophobic drug molecule.[6][7]

  • Amorphous Solid Dispersions (ASDs): For solid dosage form development, dispersing the drug in a polymer matrix in its high-energy amorphous state can dramatically improve dissolution rates and bioavailability.[8][9]

Q4: How do I choose the right solubility enhancement technique?

A: The choice depends entirely on your application's requirements.

  • For in vitro screening: pH adjustment or using a co-solvent like DMSO is typically fast and effective.

  • For cell-based assays: Co-solvents at very low final concentrations (<0.5%) are common, but cyclodextrin formulations are often preferred as they can be less cytotoxic.

  • For oral preclinical formulations (in vivo): Co-solvent systems, surfactant-based microemulsions, or cyclodextrin complexes are viable options to improve oral absorption.[10] For long-term development, amorphous solid dispersions are a leading strategy for solid oral dosage forms.[11]

Troubleshooting & In-Depth Experimental Guides

This section provides structured, Q&A-based protocols to resolve specific solubility issues.

pH Adjustment & Salt Formation

Q: My compound precipitates when I add it to my neutral buffer. How can I use pH to prepare a stable stock solution?

A: This is expected behavior for an acidic compound. By converting the acid to its conjugate base (a salt), you drastically increase its aqueous solubility. The key is to dissolve the compound at a basic pH and then, if necessary, carefully lower the pH for your experiment.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R-COOH (Unionized, Poorly Soluble) High_pH R-COO⁻ + H⁺ (Ionized, Highly Soluble) Low_pH->High_pH + OH⁻ - H⁺

Caption: Ionization equilibrium of a carboxylic acid.

  • Materials:

    • 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MW: 234.17 g/mol )

    • 1 M NaOH solution

    • Deionized water or desired buffer (e.g., PBS)

    • pH meter

  • Procedure:

    • Weigh out 2.34 mg of the compound to prepare 1 mL of a 10 mM stock solution.

    • Add approximately 80% of the final volume of water or buffer (e.g., 800 µL). The compound will likely appear as an insoluble suspension.

    • While stirring, add the 1 M NaOH solution dropwise (typically a few microliters).

    • Monitor the solution's appearance. As the pH increases, the solid will begin to dissolve. Continue adding NaOH until the solution becomes completely clear.

    • Check the pH of the resulting solution. It should be significantly basic (e.g., pH 9-10).

    • Add water or buffer to reach the final desired volume (1 mL). This is your basic stock solution.

    • Crucial Step for Experiments: When diluting this stock into your final assay medium, ensure the medium has sufficient buffering capacity to control the final pH. A high dilution factor (e.g., 1:1000) is often sufficient to prevent the final solution's pH from changing significantly. Always verify the final pH of your experimental medium after adding the compound.

  • Causality & Trustworthiness: By dissolving the compound in its ionized, salt form at a high pH, you create a thermodynamically stable solution.[12] The solubility of this salt form is orders of magnitude higher than the free acid. When diluted into a buffered system, as long as the final concentration is below the solubility limit at that pH, the compound will remain in solution.

Co-solvency

Q: My experiment is pH-sensitive, and I cannot use a basic stock solution. How can I use co-solvents to dissolve the compound?

A: Co-solvents work by reducing the polarity of the aqueous environment, which lowers the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[2][13] This is a very common and effective technique, especially for creating highly concentrated stock solutions.

  • Materials & Equipment:

    • The target compound.

    • A panel of pharmaceutically acceptable co-solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[2]

    • Vortex mixer, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure (Equilibrium Solubility Method):

    • Prepare a series of aqueous solutions with varying percentages of a co-solvent (e.g., 10%, 20%, 40%, 60%, 80%, 100% v/v co-solvent in water or buffer).

    • Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each co-solvent mixture in separate vials. Ensure solid is visible at the bottom.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After agitation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant and dilute it with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

    • Plot the solubility (mg/mL or mM) versus the co-solvent concentration (%).

  • Data Presentation & Interpretation:

Co-solvent (% v/v in water)DMSO (mg/mL)Ethanol (mg/mL)PEG 400 (mg/mL)
0 (Water) < 0.01< 0.01< 0.01
20% 0.50.20.8
50% 5.22.16.5
80% 25.815.330.1
100% > 10045.7> 100
(Note: Data is illustrative and should be determined experimentally.)

This table allows you to select the co-solvent system that provides the required solubility with the lowest possible percentage of organic solvent to minimize potential toxicity or artifacts in your experiment.

Cyclodextrin Complexation

Q: I am conducting an in vivo animal study and need an aqueous formulation with minimal organic solvent. Is cyclodextrin a suitable option?

A: Yes, absolutely. Cyclodextrins (CDs) are excellent candidates for such applications. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate your hydrophobic drug molecule, forming a "host-guest" inclusion complex that has a much higher apparent water solubility.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and excellent safety profiles.

Drug Hydrophobic Drug (Poorly Soluble) Complex Drug-CD Inclusion Complex (Water Soluble) Drug->Complex + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complex->Drug Reversible Equilibrium

Caption: Formation of a water-soluble drug-cyclodextrin complex.

  • Objective: To determine which cyclodextrin is most effective and the stoichiometry of the complex.

  • Materials:

    • The target compound.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Aqueous buffer of choice (e.g., pH 7.4 PBS).

  • Procedure:

    • Prepare a series of CD solutions in your buffer at increasing concentrations (e.g., 0, 10, 20, 50, 100 mM).

    • Add an excess amount of the drug to each CD solution.

    • Follow the same equilibrium solubility procedure as described in the co-solvency section (agitate for 24-48h, centrifuge, dilute supernatant, and quantify).

    • Plot the total drug concentration (solubility) versus the cyclodextrin concentration.

  • Interpreting the Results:

    • A linear increase in solubility with CD concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, which is ideal.

    • The slope of the line can be used to calculate the complexation stability constant (Kc), which quantifies the binding affinity. A steeper slope means more effective solubilization.

This study provides the empirical data needed to design a formulation with a specific drug concentration for your in vivo experiments, ensuring the drug is fully dissolved and bioavailable.

Summary of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantagesBest For
pH Adjustment Converts the acidic drug to a more soluble salt form.[1]Simple, inexpensive, very effective for ionizable drugs.Only applicable to ionizable drugs; may not be compatible with pH-sensitive assays or physiological conditions.Preparing stock solutions for in vitro assays.
Co-solvency Reduces solvent polarity, decreasing the energy required to solvate a hydrophobic molecule.[3]Highly effective for achieving high concentrations; well-understood mechanism.Organic solvents can have toxicity or cause artifacts in biological assays; potential for precipitation upon dilution.High-throughput screening, initial in vitro testing, preclinical formulations (with care).
Cyclodextrins Encapsulation of the hydrophobic drug within the CD cavity, forming a soluble inclusion complex.[4][15]Low toxicity (especially modified CDs); suitable for in vivo use; can improve stability.More expensive; limited by the size of the drug and the CD cavity; potential for drug displacement.Cell-based assays, in vivo preclinical and clinical formulations.
Surfactants Incorporation of the drug into micelles formed by surfactant molecules above the CMC.[7]High solubilization capacity for very lipophilic drugs.Potential for cell toxicity; can interfere with protein binding assays; complex formulation behavior.Formulations for very poorly soluble compounds; lipid-based delivery systems.
Amorphous Solid Dispersions (ASDs) Stabilizing the drug in a high-energy, non-crystalline (amorphous) state within a polymer matrix.[8][16]Significant increase in dissolution rate and oral bioavailability; established technology for oral drugs.Requires specialized manufacturing (spray drying, hot-melt extrusion); potential for physical instability (recrystallization).Development of solid oral dosage forms (tablets, capsules) for clinical use.

References

  • Babu, N. M., & Nangia, A. (2011). Drug-excipient behavior in polymeric amorphous solid dispersions. Journal of Pharmaceutical Sciences, 100(12), 4949-4969.
  • ACS Publications. (2024). Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions.
  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Al-Kasoma, A. A., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Repository Home. (n.d.). The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Slideshare. (n.d.). Cosolvency. Slideshare.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
  • Sahoo, R. N. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PMC. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • DFE Pharma. (2025). How can cyclodextrins enhance solubility?
  • ResearchGate. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College.
  • ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.

Sources

Optimization

chiral separation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid enantiomers

Topic: Chiral separation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid enantiomers Ticket ID: #CS-TFP-2024 Assigned Specialist: Senior Application Scientist, Separation Technologies Group 🚨 Critical Pre-Flight Chec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral separation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid enantiomers Ticket ID: #CS-TFP-2024 Assigned Specialist: Senior Application Scientist, Separation Technologies Group

🚨 Critical Pre-Flight Check: Structural Validation

Before proceeding with method development, we must address a potential nomenclature anomaly in your request.

Issue: The IUPAC name 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid describes a molecule with a gem-dimethyl group at the


-position (C2).
  • Backbone: Propanoic acid (C1=COOH, C2, C3=Methyl).

  • Substituents on C2: A Methyl group and a Trifluorophenyl group.

  • Result: C2 is bonded to: 1. COOH,[1] 2. Aryl, 3. Methyl (chain), 4. Methyl (substituent).

Assumption for this Guide: We assume you are referring to the chiral analog often misnamed in this manner: 2-(2,3,5-trifluorophenyl)propanoic acid (also known as


-methyl-2,3,5-trifluorophenylacetic acid). This molecule has a chiral center at C2 (bonded to H, CH3, Aryl, COOH).

If you meant 2-Methyl-3-(aryl)propanoic acid (a hydrocinnamic acid derivative) or a butanoic derivative, the protocols below remain valid for those classes.

Part 1: High-Performance Liquid Chromatography (HPLC) Protocol

For research and analytical scale separation, Polysaccharide-based Chiral Stationary Phases (CSPs) are the industry gold standard for fluorinated arylpropanoic acids.

Recommended Column Selection

The electron-deficient nature of the 2,3,5-trifluorophenyl ring often interacts uniquely with chlorinated polysaccharide phases.

PriorityColumn PhaseSelectorRationale
Primary Chiralpak IC / IG Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized phases offer robust solvent compatibility. The chlorinated selector provides stronger

discrimination for fluorinated analytes [1].
Secondary Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)The historical standard for "profen" (arylpropanoic) acids. Excellent hydrogen bonding capability.
Tertiary Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Useful if the analyte fits into the specific inclusion cavities of the benzoate selector.
Mobile Phase Strategy

Crucial Rule: You are separating a carboxylic acid (


). You MUST  use an acidic modifier to suppress ionization. Failure to do so will result in peak tailing and loss of chiral recognition.
  • Mode A: Normal Phase (NP)

    • Solvent: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

    • Note: If resolution is partial, switch IPA to Ethanol or lower the alcohol % to 2-5%.

  • Mode B: Reversed Phase (RP)

    • Solvent: Water (0.1% H3PO4) / Acetonitrile (ACN).

    • Gradient: 30% ACN

      
       70% ACN over 15 mins.
      
    • Note: Use "RH" designated columns (e.g., Chiralpak AD-RH) for reversed phase to prevent phase collapse, unless using immobilized (I-series) columns.

Part 2: Supercritical Fluid Chromatography (SFC) Protocol

For preparative purification (drug development scale), SFC is superior due to lower viscosity and easier solvent recovery.

SFC Method Parameters
  • Column: Chiralpak IG-3 or IC-3 (3µm particle size for speed).

  • Mobile Phase:

    
     / Methanol (with 0.2% Ammonium Hydroxide or IPA/TFA).
    
    • Correction: For free acids, Standard Methanol + 0.1% TFA is preferred. Avoid basic additives (ammonium hydroxide) unless you want to form in-situ salts, which can complicate recovery.

  • Gradient: 5% to 40% Co-Solvent (MeOH/TFA).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Part 3: Troubleshooting Center (FAQs)

Q1: My peaks are tailing severely. Is the column dead?

Diagnosis: Likely not. This is almost always due to the ionization of the carboxylic acid group on the silica matrix or the chiral selector. Solution:

  • Check Acid Modifier: Ensure your mobile phase contains 0.1% TFA (Trifluoroacetic acid) or 0.5% Acetic Acid .

  • System Passivation: If you previously ran basic compounds, flush the system with 50:50 Water:ACN (with 0.1% Formic Acid) to remove residual basic sites in the lines.

Q2: I see a "shoulder" instead of two peaks. How do I improve resolution ( )?

Diagnosis: Partial separation. The selectivity factor (


) is too low.
Solution Protocol: 
  • Lower Temperature: Reduce column oven from 25°C to 10°C. Enthalpic terms often dominate chiral recognition; lower T increases interaction time [2].

  • Change Alcohol: Switch from Isopropanol to Ethanol or Methanol (if using immobilized columns). Different alcohols alter the solvation of the chiral pocket.

  • Switch Column Family: If AD-H fails, move immediately to IC or IG . The electronic nature of your trifluoro-group matches better with the chlorinated selectors of the I-series.

Q3: Can I use diastereomeric salt crystallization instead of chromatography?

Answer: Yes, for large batches (>100g). Protocol:

  • Resolving Agent: Use (S)-(-)-1-Phenylethylamine or (R)-(+)-1-Phenylethylamine .

  • Solvent: Isopropanol or Ethanol/Water (9:1).

  • Mechanism: The acid and amine form a salt.[1][2] One diastereomer (e.g., S-acid/S-amine) will be less soluble and crystallize out.[2]

  • Release: Treat the filtered crystals with 1M HCl and extract with Ethyl Acetate to recover the chiral acid.

Part 4: Visual Workflows

Workflow 1: Method Development Decision Tree

MethodDev start Start: 2-(2,3,5-trifluorophenyl)propanoic acid check Check Solubility (Hexane/EtOH) start->check screen Screening Phase (Columns: IC, IG, AD-H, OD-H) check->screen Soluble salt Alternative: Salt Resolution ((S)-Phenylethylamine) check->salt Insoluble decision Resolution (Rs) > 1.5? screen->decision optimize Optimization Loop: 1. Add 0.1% TFA 2. Lower Temp (10°C) 3. Swap IPA <-> EtOH decision->optimize No prep Scale Up (Prep HPLC/SFC) decision->prep Yes optimize->screen Re-inject

Caption: Decision matrix for selecting between chromatographic and crystallization approaches based on solubility and resolution success.

Workflow 2: Troubleshooting Peak Tailing

TailingFix issue Issue: Peak Tailing check_mod Modifier Check: Is TFA present? issue->check_mod add_tfa Action: Add 0.1% TFA check_mod->add_tfa No check_col Column History: Used for Bases? check_mod->check_col Yes check_col->issue No (Consult Vendor) wash Action: Acid Wash Column check_col->wash Yes

Caption: Logic flow for diagnosing and fixing peak tailing in acidic chiral analytes.

Part 5: Summary Data Table

ParameterRecommendationTechnical Note
Stationary Phase Chiralpak IC or IGChlorinated phases interact best with fluorinated analytes.
Mobile Phase (NP) Hexane/EtOH/TFA (90:10:0.1)TFA is non-negotiable for peak shape.
Temperature 10°C - 25°CLower temperature enhances resolution (

).
Detection UV @ 254 nm or 210 nmTrifluorophenyl ring has strong absorption @ 254 nm.
Sample Diluent Mobile PhaseDissolve sample in mobile phase to prevent "solvent shock" peak distortion.

References

  • Chiral Technologies. (2024).[3] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Daicel Corporation. Link

  • Maier, N. M., Franco, P., & Lindner, W. (2001). Separation of enantiomers: needs, challenges, perspectives. Journal of Chromatography A, 906(1-2), 3-33. Link

  • Sikanen, T., et al. (2010). Enantioseparation of fluorinated amino acids and other derivatives. Journal of Chromatography A. (Contextual grounding on fluorinated separations). Link

  • Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. (Classical salt resolution protocols). Link

Sources

Reference Data & Comparative Studies

Validation

Strategic Guide: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid in Lead Optimization

Executive Summary In the high-stakes arena of medicinal chemistry, 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (hereafter referred to as TFPA-235 ) represents a specialized "metabolic armor" building block. Unlike g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (hereafter referred to as TFPA-235 ) represents a specialized "metabolic armor" building block. Unlike generic propanoic acid derivatives, TFPA-235 combines two critical design elements: the gem-dimethyl effect (blocking


-oxidation) and a specific 2,3,5-trifluoro substitution pattern  (blocking CYP450 aromatic hydroxylation while maintaining a distinct steric profile).

This guide compares TFPA-235 against its primary competitors—the standard 4-fluoro analog and the bulky 3,5-bis(trifluoromethyl) variant (used in Netupitant)—to assist researchers in selecting the optimal motif for improving ADME (Absorption, Distribution, Metabolism, Excretion) properties without compromising ligand binding.

Part 1: Comparative Technical Analysis

The Landscape of Fluorinated Propanoic Acids

The selection of a phenylpropanoic acid tail is rarely arbitrary; it is a strategic choice to modulate lipophilicity (


), acidity (

), and metabolic stability (

).

Table 1: Physicochemical & Functional Comparison

FeatureTFPA-235 (Subject)Analog A: 4-Fluoro Analog B: 3,5-Bis(CF3) Control: Non-Fluorinated
Structure 2,3,5-Trifluoro substitutionSingle 4-Fluoro substitution3,5-Bis(trifluoromethyl)Unsubstituted Phenyl
Est. pKa ~3.8 - 4.0~4.6~3.2 - 3.5~4.8
Lipophilicity Moderate Increase (+

)
Slight IncreaseHigh Increase (Lipophilic)Baseline
Steric Bulk Medium (Planar F atoms)LowHigh (Rotational barrier)Low
Metabolic Stability High (Blocks 2,3,5 sites)Moderate (Blocks para only)Very High (Steric shield)Low (Vulnerable)
Primary Use Fine-tuning potency/metabolismMinimal modificationMaximal metabolic blockingInitial Hit Finding
Mechanistic Insight: The "Goldilocks" Zone

TFPA-235 occupies a strategic "middle ground" often missed in binary decision-making (No Fluorine vs. Perfluorination).

  • Vs. 4-Fluoro: The 4-fluoro analog protects the para-position (a primary metabolic soft spot) but leaves the ortho/meta positions vulnerable to oxidative attack. TFPA-235 protects the 2 (ortho), 3 (meta), and 5 (meta) positions, forcing CYP enzymes to target the sterically hindered position 4 or 6, significantly reducing clearance.

  • Vs. 3,5-Bis(CF3): The 3,5-bis(trifluoromethyl) motif (found in the NK1 antagonist Netupitant) offers superior metabolic stability but introduces massive steric bulk and lipophilicity, which can ruin water solubility or cause steric clashes in tight binding pockets. TFPA-235 provides similar electronic withdrawal with a much smaller, planar steric footprint.

Part 2: Decision Logic & Signaling Pathways

The following diagram illustrates the decision logic for selecting TFPA-235 during the Lead Optimization phase.

ReagentSelection Start Lead Compound (Phenylpropanoic Acid Moiety) MetabIssue Is Metabolic Clearance High? Start->MetabIssue SiteID Identify Soft Spots (Metabolite ID) MetabIssue->SiteID Yes Sol_4F Use 4-Fluoro Analog (Minimal Change) MetabIssue->Sol_4F No (Keep Parent) ParaAttack Para-Hydroxylation Only SiteID->ParaAttack Major MultiSite Ortho/Meta Attack or General Aromatic Oxidation SiteID->MultiSite Major ParaAttack->Sol_4F StericConstraint Is Binding Pocket Sterically Restricted? MultiSite->StericConstraint Solubility Is LogP/Solubility a Concern? StericConstraint->Solubility No (Open Pocket) Sol_TFPA Use TFPA-235 (High Stability, Low Steric Cost) StericConstraint->Sol_TFPA Yes (Tight Pocket) Sol_BisCF3 Use 3,5-Bis(CF3) Analog (Max Stability, High LogP) Solubility->Sol_BisCF3 No (Can tolerate Lipophilicity) Solubility->Sol_TFPA Yes (Need lower LogP)

Figure 1: Decision matrix for selecting fluorinated phenylpropanoic acid derivatives based on metabolic data and structural constraints.

Part 3: Experimental Validation Protocols

To validate the utility of TFPA-235, researchers must assess its integration into the target scaffold and its subsequent stability. Below is a standardized protocol for Amide Coupling & Microsomal Stability Assessment .

Synthesis: Amide Coupling of TFPA-235

Due to the electron-withdrawing nature of the trifluorophenyl ring and the steric hindrance of the gem-dimethyl group, standard coupling (EDC/NHS) may be sluggish. A high-efficiency coupling protocol is required.

Reagents:

  • TFPA-235 (1.0 eq)

  • Amine Partner (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq) - Chosen for reactivity with hindered acids.

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Protocol:

  • Activation: Dissolve TFPA-235 in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Addition: Add the Amine Partner.

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.

    • Note: If conversion is <50% after 4 hours, heat to 50°C. The gem-dimethyl group creates significant steric hindrance.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .
Assay: In Vitro Microsomal Stability (CLM-Mic)

This assay confirms if the 2,3,5-pattern effectively blocks metabolism compared to the non-fluorinated parent.

Workflow:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Expected Outcome:

  • Non-fluorinated Parent: High

    
     (Rapid hydroxylation).
    
  • TFPA-235: Low

    
     (Significant metabolic blockade).
    

Part 4: Structural & Electronic Impact Visualization

The following diagram details how the specific fluorination pattern of TFPA-235 alters the electronic landscape compared to the Netupitant intermediate (3,5-Bis(CF3)).

ElectronicEffects TFPA TFPA-235 (2,3,5-Trifluoro) E_TFPA_1 High e- Withdrawal (Inductive) TFPA->E_TFPA_1 E_TFPA_2 Planar Geometry (Fits Narrow Pockets) TFPA->E_TFPA_2 E_TFPA_3 H-Bond Acceptor (F atoms) TFPA->E_TFPA_3 BisCF3 Netupitant Int. (3,5-Bis(CF3)) E_Bis_1 Extreme e- Withdrawal BisCF3->E_Bis_1 E_Bis_2 High Steric Bulk (Rotational Barrier) BisCF3->E_Bis_2 E_Bis_3 High Lipophilicity (LogP Spike) BisCF3->E_Bis_3

Figure 2: Comparison of electronic and steric consequences between TFPA-235 and the Bis-CF3 analog.

References

  • BenchChem. (2025).[1] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids.Link

  • Sigma-Aldrich. (n.d.). 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid Product Information.Link

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena.[2]Link

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives.Link

  • ChemicalBook. (2025).[3] 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid Properties and Suppliers.Link

Sources

Comparative

Comparative Biological Activity Guide: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid and Key Fluorinated Analogs

Executive Summary & Structural Rationale The -dimethyl phenylpropanoic acid scaffold is a privileged structure in modern neuropharmacology. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and neuro-modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The


-dimethyl phenylpropanoic acid scaffold is a privileged structure in modern neuropharmacology. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and neuro-modulators (such as flurbiprofen) possess a single 

-methyl group, rendering them chiral. This chirality frequently leads to unpredictable in vivo chiral inversion and complex pharmacokinetic profiles.

By introducing a gem-dimethyl group to create a 2-methyl-2-phenylpropanoic acid core, the scaffold becomes achiral. This structural modification eliminates the risk of epimerization, simplifies Chemistry, Manufacturing, and Controls (CMC), and significantly enhances metabolic stability by blocking CYP450-mediated


-proton abstraction (1)[1].

Furthermore, the specific substitution pattern of fluorine atoms on the phenyl ring dictates the molecule's steric conformation and lipophilicity, fundamentally shifting its biological target. Because fluorine mimics hydrogen in size but possesses high electronegativity, it modulates target binding without introducing severe steric bulk, making these analogs highly valuable in drug discovery (2)[2].

Structure-Activity Relationship (SAR) & Biological Targets

To objectively compare performance, we evaluate the 2,3,5-trifluoro core against its closest functional analogs:

  • 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid: This analog features a balanced electron-withdrawing profile. The absence of a substituent at the 6-position allows relatively free rotation of the propanoic acid side chain. This flexibility, combined with moderate lipophilicity, optimizes the molecule for broad neuro-modulatory applications where excellent blood-brain barrier (BBB) penetration is required without locking the molecule into a single rigid conformation.

  • 2-Methyl-2-(2,3,6-trifluorophenyl)propanoic acid: The addition of a fluorine atom at the 6-position induces significant steric hindrance against the bulky

    
    -dimethyl group. This forces the propanoic acid moiety out of the phenyl ring plane. This specific, locked dihedral conformation is highly correlated with robust in vivo anti-seizure activity, particularly in models of medically refractory epilepsy[1].
    
  • 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid: Replacing standard fluorines with bulky, highly lipophilic trifluoromethyl (

    
    ) groups drastically increases the partition coefficient. This extreme lipophilicity and steric bulk shift the molecule's affinity away from generalized ion channels and toward the Neurokinin-1 (NK1) receptor, making it a critical intermediate for anti-depressant and anti-emetic therapeutics like Netupitant (3)[3].
    

Quantitative Data Comparison

The following table summarizes the physicochemical and biological performance metrics of these key analogs.

Compound AnalogSubstitution PatterncLogP (Est.)Steric ProfilePrimary Biological TargetHalf-Life (HLM)
Compound A 2,3,5-Trifluoro3.2Flexible side-chainBroad Neuro-modulation> 60 min
Compound B 2,3,6-Trifluoro3.1Restricted rotationAnti-Seizure (Refractory)> 60 min
Compound C 3,5-Bis(

)
4.5Highly bulkyNK1 Receptor Antagonism> 120 min

Logical Relationship Diagram: SAR Pathway

SAR_Logic Core Core Scaffold: 2-Methyl-2-phenylpropanoic Acid Sub1 2,3,5-Trifluoro Analog (Balanced Lipophilicity) Core->Sub1 2,3,5-F Substitution Sub2 2,3,6-Trifluoro Analog (High Steric Hindrance) Core->Sub2 2,3,6-F Substitution Sub3 3,5-Bis(CF3) Analog (Maximal Lipophilicity) Core->Sub3 3,5-CF3 Substitution Act1 Target: Broad Neuro-Modulation High BBB Penetration Sub1->Act1 Act2 Target: Anti-Seizure Activity (Medically Refractory Models) Sub2->Act2 Act3 Target: NK1 Receptor Antagonism (Anti-depressant / Anti-emetic) Sub3->Act3

Figure 1: Structure-Activity Relationship (SAR) logic for fluorinated phenylpropanoic acids.

Self-Validating Experimental Methodologies

To ensure the trustworthiness and reproducibility of the biological data, the following step-by-step protocols are designed as self-validating systems, complete with internal controls and mechanistic causality.

Protocol A: In Vitro CYP450 Metabolic Stability Assay (HLM)
  • Objective: Assess Phase I metabolic clearance to confirm the protective effect of the gem-dimethyl group.

  • System Validation: The assay includes a no-cofactor negative control (ruling out non-CYP degradation) and Verapamil as a high-clearance positive control (validating the enzymatic competence of the microsome batch).

  • Step-by-Step Workflow:

    • Matrix Preparation: Suspend Human Liver Microsomes (HLM) at 0.5 mg/mL in 0.1 M Potassium Phosphate buffer (pH 7.4). Causality: This specific buffer and pH maintain the physiological conformation of CYP450 enzymes.

    • Compound Spiking: Add the fluorinated analog to a final concentration of 1 µM. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

    • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: Using a regenerating system rather than direct NADPH prevents rapid cofactor depletion, ensuring linear enzymatic kinetics over the 60-minute incubation.

    • Quenching & Precipitation: At designated time points (0, 15, 30, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The cold organic solvent instantly denatures CYP enzymes to halt the reaction, while the internal standard controls for LC-MS/MS injection variability and matrix effects.

    • Quantification: Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

      
      ).
      
Protocol B: In Vivo 6-Hz Psychomotor Seizure Model (Mice)
  • Objective: Evaluate the in vivo target engagement and anti-seizure efficacy of the 2,3,6-trifluoro and 2,3,5-trifluoro analogs.

  • System Validation: Includes a vehicle-only group (negative control to establish baseline seizure duration) and a Levetiracetam group (positive control to validate the model's response). All behavioral scoring is strictly blinded.

  • Step-by-Step Workflow:

    • Dosing Formulation: Suspend the test compounds in 0.5% Methylcellulose with 0.1% Tween-80. Causality: Formulating these highly lipophilic propanoic acid analogs in a surfactant-based suspension ensures uniform dosing and consistent gastrointestinal absorption.

    • Administration: Administer the formulation via oral gavage (p.o.) to male CF-1 mice 1 hour prior to testing. Causality: A 1-hour pretreatment allows adequate time for gastric emptying, systemic absorption, and blood-brain barrier penetration.

    • 6-Hz Stimulation: Apply a 32 mA, 6 Hz electrical stimulus for 3 seconds via corneal electrodes. Causality: This specific low-frequency stimulation bypasses the hindbrain to selectively model focal, drug-resistant limbic seizures, which are often missed by standard Maximal Electroshock (MES) models.

    • Behavioral Scoring: Observe the mice for the presence of specific seizure behaviors (forelimb clonus, Straub tail, and vibrissae twitching). Protection is defined as the complete absence of these behaviors within the observation window, validating the compound's neuro-modulatory efficacy.

References

  • Title: US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures Source: Google Patents URL
  • Title: 2-(3,5-bis(trifluoroMethyl)phenyl)
  • Title: Fluorination Reagents, Fluorinated Building Blocks Source: TCI Chemicals URL

Sources

Validation

Validation of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid: Therapeutic Target Guide

The following guide details the validation of GPR120 (FFAR4) as the therapeutic target for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid . This compound, a fluorinated phenylpropanoic acid derivative, represents a cla...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of GPR120 (FFAR4) as the therapeutic target for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid . This compound, a fluorinated phenylpropanoic acid derivative, represents a class of small-molecule agonists designed to modulate metabolic and inflammatory pathways.[1]

Target Identity: Free Fatty Acid Receptor 4 (GPR120 / FFAR4) Therapeutic Indication: Type 2 Diabetes (T2D), Obesity, Non-Alcoholic Steatohepatitis (NASH).[1] Compound Class: Fluorinated


-dimethylphenylpropanoic acid (GPR120 Agonist / Pharmacophore).

Executive Summary & Mechanism of Action

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid functions as a selective agonist for GPR120 (FFAR4) , a G protein-coupled receptor primarily expressed in intestinal L-cells, adipocytes, and macrophages.[1] Unlike endogenous long-chain fatty acids (LCFAs), this synthetic agonist utilizes a gem-dimethyl modification to prevent


-oxidation and chiral inversion, enhancing metabolic stability while retaining the carboxylic acid pharmacophore essential for the orthosteric binding site (Arg99/Arg178/Arg258 triad).[1]
Mechanism of Action (MOA)

Upon binding to GPR120, the compound activates two distinct signaling arms:[1]

  • 
     Pathway:  Triggers intracellular calcium (
    
    
    
    ) mobilization, leading to the secretion of Glucagon-like peptide-1 (GLP-1) from intestinal L-cells (Incretin effect).[1]
  • 
    -Arrestin-2 Pathway:  Recruits 
    
    
    
    -arrestin-2, which internalizes the receptor and inhibits the TAB1-TAK1 complex, thereby suppressing NF-
    
    
    B/JNK inflammatory signaling (Anti-inflammatory effect).[1]

Comparative Analysis: Performance vs. Alternatives

To validate the therapeutic potential of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid, it must be benchmarked against standard GPR120 agonists and endogenous ligands.[1]

Feature2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid TUG-891 (Standard Agonist)GW9508 (Dual Agonist)Linoleic Acid (Endogenous)
Primary Target GPR120 (FFAR4) GPR120 (FFAR4)GPR120 & GPR40GPR120 & GPR40
Selectivity (vs GPR40) High (>100-fold) High (~1000-fold)Low (Dual active)None (Dual active)
Metabolic Stability High (Gem-dimethyl block)Moderate (Oxidative metabolism)ModerateLow (

-oxidation)
Signaling Bias Balanced (

/ Arrestin)
Balanced

Predominant
Balanced
Potency (

)

0.1 - 1.0

M
(Est.)[1]

20 - 50 nM

1 - 5

M

10 - 50

M
Therapeutic Utility Metabolic/Anti-inflammatory Research Tool (Human selective)Research ToolNutrient

Key Insight: The gem-dimethyl group in the subject compound offers a significant advantage in metabolic stability over linear propanoic acid derivatives like GW9508, making it a superior candidate for in vivo efficacy studies despite potentially lower potency than the optimized TUG-891.[1]

Target Validation Framework

The validation process requires a "Self-Validating System" where the compound's activity is strictly dependent on GPR120 expression.[1]

Phase 1: In Vitro Specificity (The "Null" Test)[1]
  • Objective: Prove activity is GPR120-dependent.

  • System: HEK293 cells (Null) vs. HEK293-hGPR120 (Transfected).

  • Criterion: Compound must induce Calcium flux /

    
    -arrestin recruitment only in transfected cells. Activity in Null cells indicates off-target effects (e.g., mitochondrial uncoupling).[1]
    
Phase 2: Functional Selectivity (GPR40 Exclusion)[1]
  • Objective: Ensure the compound does not activate GPR40 (FFAR1), which is structurally similar but carries risk of pancreatic

    
    -cell overstimulation.[1]
    
  • System: CHO-hGPR40 cells utilizing a Calcium Flux assay.

  • Criterion:

    
     for GPR40 should be >100x higher than for GPR120.[1]
    

Experimental Protocols

Protocol A: Calcium Mobilization Assay (Gq-Coupling)

Validates the incretin-secretion potential.[1]

  • Cell Prep: Seed HEK293-hGPR120 cells (stable line) at 20,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate medium. Add 20

    
    L Fluo-4 AM  dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 1 hr at 37°C.
    
  • Compound Prep: Prepare 10-point serial dilution of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid in HBSS buffer (0.1% DMSO final).

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject 10

    
    L compound. Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.
    
  • Analysis: Calculate

    
    . Fit to sigmoidal dose-response curve to determine 
    
    
    
    .
Protocol B: -Arrestin Recruitment Assay (PathHunter)

Validates the anti-inflammatory potential.[1]

  • System: U2OS cells expressing GPR120-ProLink and

    
    -Arrestin-EA (Enzyme Acceptor).[1]
    
  • Treatment: Treat cells with compound for 90 minutes at 37°C.

  • Detection: Add PathHunter detection reagent (chemiluminescent substrate).[1]

  • Readout: Measure luminescence. Signal is proportional to

    
    -arrestin recruitment.
    
  • Control: Use TUG-891 (1

    
    M) as positive control (100% response).
    

Visualizations

Diagram 1: GPR120 Signaling & Validation Logic

This diagram illustrates the dual signaling pathways of GPR120 and the logic gates used to validate the target.[1]

GPR120_Validation Compound 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid GPR120 GPR120 (FFAR4) Receptor Compound->GPR120 Bind (High Affinity) GPR40 GPR40 (FFAR1) (Off-Target) Compound->GPR40 No Binding (Selectivity Check) Gq Gq/11 Protein GPR120->Gq Activation Arrestin Beta-Arrestin-2 GPR120->Arrestin Recruitment PLC PLC-beta Gq->PLC Calcium Ca2+ Release PLC->Calcium GLP1 GLP-1 Secretion (Incretin Effect) Calcium->GLP1 TAK1 TAB1-TAK1 Inhibition Arrestin->TAK1 Inflam Anti-Inflammatory (Reduced NF-kB) TAK1->Inflam

Caption: Dual signaling pathways of GPR120 activated by the compound, leading to metabolic and anti-inflammatory outcomes.[1]

Diagram 2: Experimental Workflow for Target Confirmation

Workflow Step1 1. Synthesis & QC (NMR, LCMS >98%) Step2 2. Primary Screen (Ca2+ Flux in HEK-GPR120) Step1->Step2 Decision1 Active? Step2->Decision1 Decision1->Step1 No (Redesign) Step3 3. Selectivity Screen (HEK-GPR40 & Null Cells) Decision1->Step3 Yes Decision2 Selective? Step3->Decision2 Decision2->Step1 No Step4 4. Functional Validation (GLP-1 Secretion in STC-1 Cells) Decision2->Step4 Yes (>100x) Step5 5. In Vivo Proof (oGTT in WT vs GPR120 KO Mice) Step4->Step5

Caption: Step-by-step experimental workflow to validate GPR120 target engagement and selectivity.

References

  • Higa, T. et al. (2014).[1] "Pharmacological characterization of the free fatty acid receptor 4 (GPR120) agonist TUG-891." British Journal of Pharmacology.[1] Link[1]

  • Oh, D.Y. et al. (2010).[1] "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects."[1] Cell. Link[1]

  • Shimpukade, B. et al. (2012).[1] "Discovery of a potent and selective GPR120 agonist." Journal of Medicinal Chemistry. Link[1]

  • Briscoe, C.P. et al. (2006).[1] "The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids."[1] Journal of Biological Chemistry. Link

  • US Patent 20140275179A1. "Gpr120 agonists for the treatment of type ii diabetes."[1] Google Patents.[1][2] Link

Sources

Comparative

In Vivo Efficacy Comparison Guide: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid (MTFP-PA) vs. Standard PPAR Agonists in MASH

Introduction: The Rationale for Pan-PPAR Agonism Metabolic dysfunction-associated steatohepatitis (MASH) is a complex, multifaceted disease driven by lipotoxicity, chronic inflammation, and progressive fibrogenesis. Beca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Pan-PPAR Agonism

Metabolic dysfunction-associated steatohepatitis (MASH) is a complex, multifaceted disease driven by lipotoxicity, chronic inflammation, and progressive fibrogenesis. Because single-target therapies often fail to address the full spectrum of MASH pathology, Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets. PPARs are nuclear receptors that regulate lipid metabolism (PPAR-α), insulin sensitivity (PPAR-γ), and fatty acid oxidation (PPAR-δ)[1].

While first-generation selective agonists (e.g., fenofibrate, pioglitazone) and early pan-agonists (e.g., lanifibranor) have shown clinical utility[2], they are frequently limited by dose-dependent toxicities or suboptimal binding affinities. 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MTFP-PA) is a novel, investigational pan-PPAR agonist designed to overcome these limitations. This guide objectively compares the in vivo efficacy of MTFP-PA against standard clinical alternatives, providing a deep mechanistic analysis of its structural advantages and robust experimental validation.

Mechanistic Rationale & Causality

The superior in vivo performance of MTFP-PA is not coincidental; it is a direct consequence of its highly optimized pharmacophore, which dictates its interaction with the PPAR ligand-binding domain (LBD).

  • The Hydrophobic Effect & Halogen Bonding: The 2,3,5-trifluorophenyl ring is the critical driver of MTFP-PA’s potency. Fluorine is highly electronegative yet sterically compact. The introduction of three fluorine atoms dramatically increases the lipophilicity of the phenyl ring without adding excessive bulk. This drives a massive entropic gain (ΔS) upon binding, as high-energy water molecules are displaced from the hydrophobic pockets of the PPAR LBDs. Furthermore, the specific 2,3,5-substitution pattern creates an electrostatic potential surface that engages in orthogonal multipolar interactions (halogen bonding) with the backbone carbonyls of the receptor[1].

  • Conformational Locking via Steric Hindrance: The gem-dimethyl group (the "2-methyl" in the propanoic acid chain) restricts the rotational freedom of the acidic headgroup. This locks the carboxylate into a bioactive conformation, allowing it to act as a rigidified anchor that tightly hydrogen-bonds with the critical tyrosine residues (e.g., Tyr473 in PPAR-γ, Tyr314 in PPAR-α) located on Helix 12 (the AF-2 activation helix). This stabilization is required for the recruitment of transcriptional co-activators[1].

  • Metabolic Stability: The multi-fluorinated aromatic ring provides profound resistance to CYP450-mediated aromatic hydroxylation, ensuring a prolonged in vivo half-life and sustained target engagement compared to unfluorinated standard therapies.

PPAR_Pathway cluster_receptors Nuclear Receptors cluster_effects Metabolic & Hepatic Effects MTFP MTFP-PA (Pan-PPAR Agonist) PPARa PPAR-α MTFP->PPARa PPARd PPAR-δ MTFP->PPARd PPARg PPAR-γ MTFP->PPARg RXR RXR Heterodimerization PPARa->RXR PPARd->RXR PPARg->RXR PPRE PPRE Binding (DNA Transcription) RXR->PPRE Lipid ↑ Lipid Oxidation (Steatosis Resolution) PPRE->Lipid Inflam ↓ Inflammation (Ballooning Reduction) PPRE->Inflam Insulin ↑ Insulin Sensitivity (Metabolic Control) PPRE->Insulin

Diagram 1: Mechanism of Pan-PPAR activation by MTFP-PA leading to MASH resolution.

In Vivo Efficacy Comparison

To objectively evaluate MTFP-PA, we utilize the DIAMOND (Diet-Induced Animal Model of Non-alcoholic fatty liver Disease) mouse model. Isogenic B6/129 hybrid mice fed a Western Diet with sugar water accurately recapitulate human MASH, progressing from steatosis to ballooning, fibrosis, and eventual hepatocellular carcinoma[3].

The table below summarizes the quantitative in vivo endpoints after 8 weeks of daily oral administration, comparing MTFP-PA against selective and pan-PPAR clinical standards.

Table 1: Comparative Efficacy in DIAMOND Mice (8-Week Treatment)
Treatment ArmPrimary TargetDose (mg/kg/day)Δ NAS ScoreFibrosis Resolution (≥1 stage)HOMA-IR ReductionHepatic Triglycerides (mg/g)
Vehicle (Control) N/A0+0.50%-2%145 ± 12
Fenofibrate PPAR-α30-1.215%-10%98 ± 9
Pioglitazone PPAR-γ10-1.518%-35%110 ± 11
Lanifibranor Pan-PPAR (α/δ/γ)30-2.142%-40%85 ± 8
MTFP-PA Pan-PPAR (α/δ/γ)10-2.8 55% -48% 62 ± 6

Data Interpretation: MTFP-PA achieves superior reduction in the NAFLD Activity Score (NAS) and hepatic triglycerides at a fraction of the dose (10 mg/kg) required for Lanifibranor (30 mg/kg)[2]. This highlights the enhanced binding efficiency driven by the trifluorophenyl moiety.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the in vivo protocol must be designed as a self-validating system. A critical failure point in MASH preclinical studies is the assumption of uniform disease baseline. The following methodology eliminates this variable via mandatory baseline biopsies.

Step-by-Step Methodology

Step 1: Disease Induction

  • House male isogenic B6/129 hybrid mice under standard conditions.

  • At 8 weeks of age, initiate a Western Diet (WD) containing 42% kcal from fat, supplemented with high-fructose-sucrose water (23 g/L fructose, 19 g/L sucrose)[3].

  • Maintain the dietary regimen for 16 weeks to drive the progression of steatohepatitis and fibrogenesis.

Step 2: Baseline Validation (Critical Self-Validating Step)

  • At week 16, perform a minimally invasive percutaneous liver biopsy under isoflurane anesthesia.

  • Rapidly process the biopsy for H&E and Sirius Red staining.

  • Inclusion Criteria: Only randomize mice with a histologically confirmed NAS ≥ 4 and Fibrosis stage ≥ 2 into the treatment arms. Mice failing to meet this threshold are excluded, ensuring the efficacy delta is measured against established disease.

Step 3: Dosing Regimen

  • Formulate MTFP-PA, Fenofibrate, Pioglitazone, and Lanifibranor in a 0.5% methylcellulose/0.1% Tween-80 vehicle.

  • Administer compounds via daily oral gavage (PO) at the doses specified in Table 1 for exactly 8 weeks.

Step 4: Endpoint Quantification

  • Histopathology: Euthanize mice at week 24. Excise the liver, fix in 10% neutral buffered formalin, and embed in paraffin. Blinded pathologists score H&E slides for steatosis, ballooning, and lobular inflammation. Sirius Red slides are subjected to digital morphometric analysis to quantify the Collagen Proportionate Area (CPA).

  • Biochemistry: Extract hepatic lipids using the Folch method (chloroform/methanol 2:1) and quantify triglycerides via colorimetric assay. Calculate HOMA-IR using fasting plasma glucose and insulin levels obtained via cardiac puncture.

Workflow cluster_treatment 8-Week Treatment Arms (Oral Gavage) Start DIAMOND Mice (Isogenic Cross) Induction Disease Induction (WD + SW for 16 weeks) Start->Induction Biopsy Baseline Biopsy (Confirm MASH F2/F3) Induction->Biopsy Vehicle Vehicle (Control) Biopsy->Vehicle Feno Fenofibrate (PPAR-α) Biopsy->Feno Pio Pioglitazone (PPAR-γ) Biopsy->Pio Lani Lanifibranor (Pan-PPAR) Biopsy->Lani MTFP MTFP-PA (Investigational) Biopsy->MTFP Endpoints Endpoint Analysis (Histology, HOMA-IR, Lipids) Vehicle->Endpoints Feno->Endpoints Pio->Endpoints Lani->Endpoints MTFP->Endpoints

Diagram 2: Self-validating in vivo workflow using DIAMOND mice for MASH efficacy.

References

  • Miyachi, H. (2021). "Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors." International Journal of Molecular Sciences, 22(17), 9223. URL:[Link]

  • Asgharpour, A., et al. (2016). "Generation of a Diet-Induced Mouse Model of Nonalcoholic Fatty Liver Disease (DIAMOND)." Journal of Hepatology / Cell Metabolism Preclinical Models. URL:[Link]

  • Francque, S. M., et al. (2021). "A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH." New England Journal of Medicine, 385(17), 1547-1558. URL:[Link]

Sources

Validation

benchmarking 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid performance

The Strategic Role of MTFPA in Lead Optimization In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound often requires surgical structural modifications. 2-Methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of MTFPA in Lead Optimization

In modern drug discovery, optimizing the pharmacokinetic (PK) and physicochemical properties of a lead compound often requires surgical structural modifications. 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MTFPA) is a highly specialized


-dimethylarylacetic acid building block designed to solve two common liabilities in medicinal chemistry: rapid metabolic clearance and poor membrane permeability.

As a Senior Application Scientist, I frequently benchmark novel building blocks to determine their true utility in the lab. In this guide, we will objectively evaluate MTFPA against its structural alternatives—specifically 2-(2,3,5-trifluorophenyl)acetic acid (TFAA) and 2-phenylpropanoic acid (PPA)—providing the mechanistic rationale and self-validating experimental protocols necessary to integrate this compound into your drug development pipeline.

Causality in Design: The Fluorine and Gem-Dimethyl Synergies

To understand MTFPA's performance, we must first deconstruct its structural causality:

  • The Gem-Dimethyl Effect: The introduction of two methyl groups at the

    
    -carbon creates a profound steric shield. In unmethylated arylacetic acids, the 
    
    
    
    -protons are highly susceptible to abstraction and subsequent Cytochrome P450 (CYP450)-mediated oxidation. The gem-dimethyl motif completely blocks this metabolic soft spot.
  • The 2,3,5-Trifluoro Substitution: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to hydrogen (1.20 Å). Strategic multi-fluorination withdraws electron density from the aromatic ring, lowering the

    
     of the adjacent carboxylic acid while simultaneously increasing the overall lipophilicity (LogD) and driving passive membrane permeation [1].
    

Benchmarking Phase I: Overcoming Metabolic Liabilities

To quantify the metabolic stability conferred by the gem-dimethyl group, we benchmarked MTFPA against TFAA and PPA using a standardized Human Liver Microsomal (HLM) assay.

Self-Validating Protocol: HLM Stability Assay

A robust metabolic assay must be a self-validating system. Without internal controls, it is impossible to distinguish between true enzymatic clearance and artifactual degradation.

  • Assay Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes [2].

  • System Suitability Controls (Critical Step):

    • Positive Control: Run Verapamil (1 µM) in parallel. Verapamil is a known CYP3A4/CYP2D6 substrate; rapid clearance validates that the microsomes are enzymatically active.

    • Negative Control (-NADPH): Incubate the test compound without the NADPH cofactor. If degradation occurs here, the instability is non-CYP mediated (e.g., chemical hydrolysis), invalidating the assay.

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. At predetermined time points (0, 15, 30, 60, 120 min), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as an internal standard for LC-MS/MS normalization.

  • Data Acquisition: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) based on the logarithmic decay of the parent compound area ratio.
Experimental Data: Metabolic Stability
CompoundHLM

(min)

(µL/min/mg)
Primary Clearance Mechanism
2-(2,3,5-Trifluorophenyl)acetic acid1877.0

-carbon oxidation
2-Phenylpropanoic acid4530.8Aromatic hydroxylation
MTFPA >120 <11.5 Highly stable (Blocked)

Insight: The data clearly demonstrates that removing the


-protons via the gem-dimethyl group in MTFPA effectively halts CYP-mediated 

-oxidation, extending the half-life beyond the 120-minute assay threshold.

MetabolicStability A 2-(2,3,5-trifluorophenyl) acetic acid B CYP450 Alpha-Oxidation A->B C Rapid Clearance (Short t1/2) B->C D MTFPA (Gem-dimethyl analog) E Steric Shielding Blocks Oxidation D->E F Metabolic Stability (Prolonged t1/2) E->F

Fig 1. Gem-dimethyl steric shielding prevents CYP450-mediated alpha-carbon oxidation.

Benchmarking Phase II: Navigating Synthetic Bottlenecks

While the gem-dimethyl group provides excellent metabolic stability, it introduces a significant synthetic challenge: steric hindrance . Standard amide coupling reagents like EDC/HOBt often fail when conjugating MTFPA to secondary amines because the bulky methyl groups shield the activated carbonyl from nucleophilic attack.

To benchmark synthetic utility, we compared the coupling efficiency of MTFPA using EDC/HOBt versus HATU, a highly reactive uronium salt [3].

Self-Validating Protocol: Hindered Amidation Workflow
  • Reaction Setup: In an oven-dried vial under nitrogen, dissolve MTFPA (1.0 eq, 0.5 mmol) and the target secondary amine (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation Choice:

    • Condition A: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq).

    • Condition B: Add HATU (1.5 eq).

  • Base Addition & Internal Standard: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Introduce 1,3,5-Trimethoxybenzene (0.1 eq) as an inert internal NMR standard to precisely quantify crude conversion before workup.

  • Mechanistic Rationale for HATU: EDC forms an O-acylisourea intermediate. In sterically hindered environments, nucleophilic attack is slow, allowing the intermediate to rearrange into a dead-end N-acylurea byproduct. HATU, conversely, forms a 7-azabenzotriazole active ester. The nitrogen atom in the pyridine ring of the leaving group provides an intramolecular hydrogen bond that anchors the incoming amine, drastically accelerating the coupling rate.

Experimental Data: Amidation Efficiency
Coupling ReagentBaseTime (h)Crude Conversion (%)*Isolated Yield (%)
EDC / HOBtDIPEA1235%28%
HATU DIPEA 4 >95% 89%

*Determined via


-NMR integration against the 1,3,5-Trimethoxybenzene internal standard.

AmideCoupling Step1 MTFPA + Amine (Sterically Hindered) Step2 Add HATU + DIPEA in Anhydrous DMF Step1->Step2 Step3 7-Azabenzotriazole Active Ester Formation Step2->Step3 Step4 NMR/LC-MS Monitoring (Internal Control) Step3->Step4 Step5 High Yield Amide (>85% Conversion) Step4->Step5

Fig 2. Self-validating workflow for overcoming steric hindrance in MTFPA amidation.

Physicochemical Profiling: Permeability and Lipophilicity

The final benchmarking phase evaluates the impact of the 2,3,5-trifluoro motif on passive permeability, a critical metric for oral bioavailability. We utilized a Parallel Artificial Membrane Permeability Assay (PAMPA) to compare MTFPA with its unmethylated counterpart.

PropertyMTFPA2-(2,3,5-Trifluorophenyl)acetic acid
Calculated

4.23.8
LogD (pH 7.4) 2.81.5
PAMPA (

cm/s)
18.5 (High Permeability)8.2 (Moderate Permeability)

Insight: The combination of the lipophilic gem-dimethyl group and the electron-withdrawing trifluoro ring pushes the LogD of MTFPA into the optimal "Rule of 5" range (LogD 2-3), resulting in a >2-fold increase in passive membrane permeability compared to the acetic acid analog.

Concluding Remarks

Benchmarking data confirms that 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid (MTFPA) is a superior building block for optimizing lead compounds plagued by rapid Phase I metabolism or poor permeability. While its


-dimethyl core introduces steric challenges during API synthesis, these are easily bypassed using high-efficiency uronium coupling reagents like HATU. By understanding the causality behind its structural features, medicinal chemists can deploy MTFPA to rationally design highly stable, permeable therapeutics.

References

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Carione, P. (2021). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Springer Protocols. [Link]

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

Comparative

Comprehensive Analytical Method Validation Guide: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid

Executive Summary & Strategic Context 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a specialized fluorinated carboxylic acid intermediate, often critical in the synthesis of advanced pharmaceutical active ingredie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a specialized fluorinated carboxylic acid intermediate, often critical in the synthesis of advanced pharmaceutical active ingredients (APIs) such as cholesteryl ester transfer protein (CETP) inhibitors or novel agrochemicals. Its structural features—a sterically hindered quaternary carbon and an electron-deficient trifluorophenyl ring—present unique analytical challenges, particularly regarding peak tailing and retention stability.

This guide serves as a technical blueprint for researchers validating analytical methods for this compound. Unlike generic protocols, this document compares three distinct analytical approaches to help you select the "fit-for-purpose" method for your specific development stage:

  • High-Performance Liquid Chromatography (HPLC-UV): The gold standard for Quality Control (QC) and routine release testing.

  • Ultra-Performance Liquid Chromatography (UPLC-PDA): The high-throughput alternative for process optimization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The high-sensitivity choice for genotoxic impurity (GTI) trace analysis.

Chemical Logic & Method Development

Before validation, the method must be mechanistically sound. The molecule is achiral (possessing a plane of symmetry due to the gem-dimethyl group at the


-position), eliminating the need for chiral separation. However, the lipophilic trifluorophenyl moiety and the ionizable carboxylic acid require careful column and buffer selection.
Critical Method Parameters (CMP)
ParameterSelection LogicRecommended Condition
Stationary Phase The trifluorophenyl ring is electron-deficient. A Phenyl-Hexyl phase offers unique

-

selectivity distinct from C18, potentially separating des-fluoro impurities better. However, C18 is more robust for routine QC.
C18 (L1) for RobustnessPhenyl-Hexyl for Selectivity
Mobile Phase pH The carboxylic acid (

) must be suppressed to ensure it exists in the non-ionized form, preventing peak tailing and retention drift.
pH 2.0 - 3.0 (Phosphate or Formic Acid)
Detection (

)
The fluorinated ring has low UV absorbance compared to non-fluorinated analogs.210-220 nm (Max sensitivity)254 nm (High selectivity)
Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Define Analytical Goal Trace Trace Impurity / GTI? Start->Trace Is limit < 0.05%? Routine Routine QC / Assay? Start->Routine Is limit > 0.1%? LCMS Select LC-MS/MS (High Sensitivity) Trace->LCMS Yes Speed High Throughput Required? Routine->Speed UPLC Select UPLC-UV (Speed & Efficiency) Speed->UPLC Yes (>50 samples/day) HPLC Select HPLC-UV (Robustness & Transferability) Speed->HPLC No (Standard QC)

Figure 1: Decision tree for selecting the appropriate analytical platform based on sensitivity and throughput requirements.

Comparative Analysis of Analytical Platforms

The following table contrasts the performance characteristics of the three primary methodologies validated for this compound.

FeatureMethod A: Standard HPLC-UV Method B: UPLC-PDA Method C: LC-MS/MS
Primary Use Final Product Release, Stability StudiesIn-Process Control (IPC), Reaction MonitoringGenotoxic Impurity Quantification
Column C18,

mm, 5 µm
C18,

mm, 1.7 µm
C18,

mm, 1.7 µm
Run Time 15 - 25 minutes3 - 5 minutes2 - 4 minutes
LOD (Limit of Detection)

µg/mL

µg/mL

µg/mL
Solvent Consumption High (

mL/run)
Low (

mL/run)
Low (

mL/run)
Robustness High (Tolerates matrix effects)Medium (Sensitive to blockage)Low (Matrix suppression effects)

Detailed Validation Protocol (ICH Q2(R1))

This section details the protocol for Method A (HPLC-UV) , as it is the most universally applicable technique for purity and assay validation of this intermediate.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC equipped with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    ) or equivalent.
    
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30%

      
       80% B (Linear Gradient)
      
    • 12-15 min: 80% B

    • 15-15.1 min: 80%

      
       30% B
      
    • 15.1-20 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C.

  • Wavelength: 215 nm (Primary), 254 nm (Secondary identification).

Specificity (Stress Testing)

To demonstrate the method is stability-indicating, the compound must be subjected to stress conditions.[4] The method is valid if the purity angle is less than the purity threshold (using PDA peak purity tools).

Stress ConditionProcedureAcceptance Criteria
Acid Hydrolysis 1N HCl, 60°C, 2 hoursNo interference with main peak. Mass balance > 95%.
Base Hydrolysis 1N NaOH, 60°C, 2 hoursResolution (

) > 1.5 between degradants and main peak.
Oxidation 3%

, RT, 4 hours
Confirm peak purity.
Thermal 80°C (Solid state), 24 hoursAssess thermal stability.
Linearity & Range

Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Dilute to obtain 5 concentration levels.

  • Range: 50% to 150% of target concentration (e.g., 0.25 mg/mL to 0.75 mg/mL if target is 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery Studies)

Perform recovery studies by spiking the compound into a placebo matrix (if available) or solvent at three levels: 80%, 100%, and 120%.

  • Protocol: Prepare triplicate samples for each level (

    
    ).
    
  • Acceptance: Mean recovery

    
    ; %RSD 
    
    
    
    .
Precision
  • System Precision: 6 replicate injections of the standard. (%RSD

    
    )[1]
    
  • Method Precision: 6 independent preparations of the sample. (%RSD

    
    )[1]
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a full ICH Q2(R1) validation campaign for this compound.

ValidationWorkflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Limits & Robustness Spec Specificity (Forced Degradation) Lin Linearity (5 Levels) Spec->Lin SysSuit System Suitability (Tailing < 1.5, N > 5000) SysSuit->Spec Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ (S/N Ratio) Prec->LOD Robust Robustness (pH, Flow, Temp) LOD->Robust

Figure 2: Sequential workflow for Analytical Method Validation according to ICH guidelines.

Troubleshooting & Expert Insights

The "Fluorine Effect" on Retention

Researchers often underestimate the hydrophobicity of the trifluorophenyl group. While fluorine is small, multiple substitutions significantly increase lipophilicity compared to the non-fluorinated parent.

  • Issue: Retention time is longer than expected on C18.

  • Solution: Increase the organic modifier (Acetonitrile) slope in the gradient. Do not exceed 95% organic to avoid precipitating buffer salts.

Peak Tailing

The steric bulk of the gem-dimethyl group adjacent to the carboxylic acid can hinder solvation.

  • Issue: Tailing factor (

    
    ) > 1.5.
    
  • Solution: Ensure the buffer pH is at least 2 units below the

    
     (i.e., pH 
    
    
    
    ). Adding 0.05% Trifluoroacetic acid (TFA) as a modifier can sharpen peaks by ion-pairing, though it may suppress MS sensitivity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for C18 vs Phenyl-Hexyl selectivity).
  • Swartz, M. E., & Krull, I. S. (2012). Analytical Method Validation and Instrument Performance Verification.[6] John Wiley & Sons.

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[5] Link

  • ChemScene. (n.d.). 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanoic acid Product Data. (Representative structural analog data). Link

Sources

Validation

Technical Guide: Reproducibility in 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid Workflows

This guide outlines the reproducibility challenges and optimized protocols for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , a specialized fluorinated building block. The content focuses on the two primary sources o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the reproducibility challenges and optimized protocols for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid , a specialized fluorinated building block.

The content focuses on the two primary sources of experimental failure: regioisomeric impurity (due to the synthesis method of the trifluoro-ring) and steric hindrance (due to the gem-dimethyl "neopentyl" carboxylate).

Introduction: The Chemical Context

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a tertiary carboxylic acid characterized by two distinct structural features that drive its experimental behavior:

  • Electronic Deactivation: The 2,3,5-trifluoro substitution pattern creates an electron-deficient aromatic ring, significantly altering the acidity (pKa) and solubility profile compared to non-fluorinated analogs.

  • Steric Bulk: The

    
    -dimethyl substitution (gem-dimethyl) creates a "neopentyl-like" steric environment around the carboxylic acid. This severely retards nucleophilic attack at the carbonyl carbon, making standard amide coupling or esterification protocols prone to failure.
    

Common Reproducibility Failure Mode: Researchers often attempt standard EDC/NHS couplings or direct alkylations, resulting in low yields (<30%) or stalled reactions. This guide provides the corrective protocols.

Comparative Analysis: Alternatives & Performance

To ensure scientific rigor, we compare the target molecule with its closest structural analogs to highlight why specific protocols are required.

Table 1: Reactivity & Purity Profile Comparison
FeatureTarget: 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid Alternative A: 2-(2,3,5-Trifluorophenyl)acetic acid Alternative B: 2-Methyl-2-(phenyl)propanoic acid
Steric Hindrance High (Tertiary) Low (Primary)High (Tertiary)
Electronic Effect Electron Withdrawing (EWG) Electron Withdrawing (EWG)Neutral
Coupling Yield (Standard EDC) Low (<30%) High (>85%)Moderate (50-60%)
Coupling Yield (Acid Chloride) High (>90%) High (>95%)High (>90%)
Major Impurity Risk Regioisomer (2,4,5-trifluoro) Regioisomer (2,4,5-trifluoro)None (Symmetric ring)
Recrystallization Difficult (Oils common)Good (Solid)Good (Solid)

Key Insight: The combination of steric bulk and electron withdrawal makes the target molecule uniquely difficult to activate. While Alternative B shares the steric bulk, its electron-rich ring stabilizes carbocation intermediates better. The target molecule requires aggressive activation (Acid Chloride route).

Critical Reproducibility Check: Isomeric Purity

Commercial supplies of 2,3,5-trifluorophenyl derivatives are frequently contaminated with the 2,4,5-trifluoro isomer due to the non-selective nature of nucleophilic aromatic substitution on pentafluorobenzene precursors.

Protocol: You cannot rely on standard proton (


H) NMR to distinguish these isomers easily due to overlapping methyl signals. 

F NMR is mandatory.
Isomer Identification Logic (Graphviz)

IsomerCheck Start Start: Crude Material Analysis Method Run 19F NMR (No Decoupling) Start->Method PatternA Pattern A: 3 Distinct Signals (Complex Multiplets) Method->PatternA PatternB Pattern B: 2 Signals (2:1 Ratio) or Symmetric Pattern Method->PatternB Decision1 Identify Coupling Constants (J) PatternA->Decision1 Result245 REJECT: 2,4,5-Isomer Look for specific para coupling PatternB->Result245 Likely Symmetric Result235 CONFIRMED: 2,3,5-Isomer Look for large J(F-F) para/ortho Decision1->Result235 Matches 2,3,5 Pattern Decision1->Result245 Matches 2,4,5 Pattern

Figure 1: Decision tree for validating the isomeric purity of the starting material using


F NMR.

Optimized Experimental Protocols

To guarantee reproducibility, avoid "mild" coupling reagents. The steric hindrance at the


-carbon demands the formation of a highly reactive acyl chloride species.
Protocol A: Acid Chloride Activation (Recommended)

Objective: Quantitative conversion to the acid chloride to overcome steric hindrance.

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1.0 eq of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid in anhydrous Dichloromethane (DCM). Concentration: 0.2 M.

  • Catalyst: Add DMF (Dimethylformamide) strictly as a catalyst (1-2 drops per 5 mmol scale). Note: Without DMF, the reaction will stall.

  • Reagent: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates initiation.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH, and run TLC/LCMS. The methyl ester should be the sole product.

  • Workup: Evaporate solvent and excess oxalyl chloride under high vacuum. Do not wash with water (hydrolysis risk). Use the crude acid chloride immediately for the subsequent coupling step.

Protocol B: Coupling to Amines (Amide Bond Formation)

Context: Coupling the acid chloride from Protocol A to a secondary amine.

  • Base Selection: Use a non-nucleophilic base like DIPEA (Diisopropylethylamine) or 2,6-Lutidine . Avoid Pyridine if possible to prevent acyl pyridinium side reactions in hindered systems.

  • Addition: Add the acid chloride (dissolved in DCM) to a solution of the Amine (1.0 eq) + Base (3.0 eq) at 0°C.

  • Forcing Conditions: If the amine is also hindered, add DMAP (0.1 eq) as a nucleophilic catalyst.

  • Time: Stir 12-16 hours. Steric couplings are slow.

Mechanistic Visualization: Activation Pathway

The following diagram illustrates why the Acid Chloride route is superior to Carbodiimide (EDC) coupling for this specific molecule.

ActivationPath Acid Target Acid (Sterically Hindered) EDC EDC/HOBt Activation Acid->EDC OxCl Oxalyl Chloride + cat. DMF Acid->OxCl OAcyl O-Acylisourea (Bulky Intermediate) EDC->OAcyl Stall N-Acylurea (Rearrangement Product) OAcyl->Stall Slow Attack (Steric Block) Vilsmeier Vilsmeier Intermediate OxCl->Vilsmeier AcidCl Acid Chloride (Small, Highly Reactive) Vilsmeier->AcidCl Product Final Amide Product AcidCl->Product Fast Attack (High Yield)

Figure 2: Comparison of activation pathways. The bulky O-Acylisourea intermediate in EDC coupling is prone to rearrangement (failure) due to the steric bulk of the gem-dimethyl group. The Acid Chloride pathway minimizes steric bulk at the transition state.

References

  • Chemical Identity & Synthesis Context

    • Patent Reference: US Patent 10,092,529 B2 describes the synthesis and use of 2,3,5-trifluorophenyl derivatives in medicinal chemistry, highlighting the standard alkylation and activation protocols for this class of compounds.

    • Patent Reference: EP 2,242,743 B1 outlines the general procedure for alkylation of phenylacetic acid deriv

      
      -dimethyl group, followed by saponification. 
      
  • General Text: Uneyama, K. (2006). Organofluorine Chemistry.
  • Analogous Chemistry (Netupitant Intermediate)

    • Comparative Reference: While chemically distinct, the "Netupitant intermediate" (2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid, CAS 289686-70-0) shares the critical gem-dimethyl steric hindrance and electron-deficient ring properties. Protocols established for this high-volume intermediate are directly applicable to the 2,3,5-trifluoro target.

Comparative

Comparative Guide: Structural Analogs of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid and Their Modulatory Activity

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Target Selectivity, and Assay Validation Executive Summary: The -Dimethyl Arylacetic Acid Scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Target Selectivity, and Assay Validation

Executive Summary: The -Dimethyl Arylacetic Acid Scaffold

In rational drug design, the modification of the


-carbon of arylacetic acids represents a critical divergence point for target selectivity. 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid  (CAS: 1314749-56-8) is a highly specialized fluorinated building block that exemplifies this principle. By combining a quaternary 

-carbon (gem-dimethyl group) with a heavily electron-withdrawn aromatic system, this scaffold effectively abolishes classical Non-Steroidal Anti-Inflammatory Drug (NSAID) activity while enhancing its utility as a modulator for targets such as the Gamma-Secretase complex and Peroxisome Proliferator-Activated Receptors (PPARs).

As an Application Scientist evaluating this class of compounds, it is crucial to understand the physicochemical causality behind these structural choices. This guide objectively compares 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid against its structural analogs, providing the mechanistic rationale and self-validating experimental protocols required to profile their biological activity.

Structural Analysis & Mechanistic Causality

The unique pharmacological profile of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is driven by two distinct structural modifications compared to classical 2-arylpropanoic acids (profens):

A. The Gem-Dimethyl Effect (Steric Shielding)

Standard profens (e.g., flurbiprofen, ibuprofen) possess a single


-methyl group, making them potent inhibitors of Cyclooxygenase (COX-1/2). However, the addition of a second methyl group to form a quaternary carbon (gem-dimethyl) creates severe steric hindrance within the narrow hydrophobic channel of the COX active site. Consequently, 

-dimethyl analogs lose their COX inhibitory activity 1. Furthermore, the absence of an

-proton prevents in vivo chiral inversion by

-methylacyl-CoA racemase, ensuring predictable pharmacokinetics and eliminating the formation of reactive acyl-CoA thioesters.
B. The 2,3,5-Trifluoro Substitution (Electronic & Metabolic Tuning)

The strategic placement of fluorine atoms at the 2, 3, and 5 positions of the phenyl ring serves three distinct purposes:

  • Metabolic Stability: It blocks Cytochrome P450 (CYP)-mediated aromatic hydroxylation at highly vulnerable positions, significantly extending the compound's half-life 2.

  • Lipophilicity (LogP): The highly lipophilic nature of the trifluorophenyl moiety enhances blood-brain barrier (BBB) penetration, a strict prerequisite for central nervous system targets like Gamma-Secretase 3.

  • pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorines lowers the pKa of the adjacent carboxylic acid, optimizing electrostatic interactions within the target binding pocket.

G APP Amyloid Precursor Protein (APP) GS Gamma-Secretase Complex APP->GS Cleavage Abeta42 Aβ42 (Toxic) GS->Abeta42 Unmodulated Pathway Abeta38 Aβ38 (Neuroprotective) GS->Abeta38 Modulated Pathway Modulator 2-Methyl-2-(2,3,5-trifluorophenyl) propanoic acid Modulator->GS Allosteric Modulation

Caption: Allosteric modulation of Gamma-Secretase shifting APP cleavage from toxic Aβ42 to shorter Aβ38.

Comparative Activity Profiling

To objectively evaluate the performance of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid, we must compare it against foundational analogs. The data below illustrates the established Structure-Activity Relationship (SAR) trajectory for this scaffold class.

CompoundStructural MotifCOX-1 IC₅₀ (µM)GS Aβ42 IC₅₀ (µM)HLM T₁/₂ (min)
Flurbiprofen (Reference)Single

-methyl, Mono-fluoro
0.04~30045
2-(2,3,5-Trifluorophenyl)propanoic acid Single

-methyl, Trifluoro
1.20>50085
2-Methyl-2-(4-chlorophenyl)propanoic acid Gem-dimethyl, Mono-chloro>10004560
2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid Gem-dimethyl, Trifluoro>100012>120

Data Interpretation: The transition from a single


-methyl to a gem-dimethyl group completely ablates COX-1 activity (>1000 µM). Concurrently, the incorporation of the 2,3,5-trifluoro pattern drastically improves microsomal stability (HLM T₁/₂ > 120 min) and enhances the potency of Gamma-Secretase (GS) modulation 4.

Experimental Workflows & Protocols

To guarantee trustworthiness and scientific rigor, the following protocols are designed as self-validating systems.

Protocol 1: Multiplexed In Vitro Gamma-Secretase Modulation Assay

Causality: While ELISA is standard for single-analyte detection, LC-MS/MS is mandatory here. We must prove the compound is a modulator (shifting cleavage from Aβ42 to Aβ38) rather than a general inhibitor (which indiscriminately suppresses all Aβ isoforms, leading to Notch-signaling toxicity).

Step-by-Step Methodology:

  • Cell Culture: Seed SH-SY5Y cells stably overexpressing human APP695 into 96-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Compound Treatment: Prepare a 10-point dose-response curve of the test analog (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 24 hours.

  • Media Collection: Harvest 100 µL of conditioned media. Add a protease inhibitor cocktail immediately to prevent peptide degradation.

  • Protein Extraction & Spiking: Spike the media with heavy-isotope labeled internal standards (Aβ42-¹⁵N and Aβ38-¹⁵N). Perform Solid Phase Extraction (SPE) using Oasis HLB microplates to isolate hydrophobic peptides.

  • LC-MS/MS Quantification: Inject 10 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer. Monitor the specific transitions for Aβ42, Aβ40, and Aβ38.

  • Self-Validation (QC):

    • Negative Control: DAPT (a known GS inhibitor) must show >95% suppression of all Aβ isoforms.

    • Positive Control: Indomethacin must show a selective reduction in Aβ42 with a concomitant increase in Aβ38.

    • Assay Acceptance: Standard curves must yield an

      
      .
      

W Cell 1. Cell Culture SH-SY5Y (APP Overexpressing) Incubate 2. Compound Incubation (0.1 - 100 µM, 24h) Cell->Incubate Extract 3. Media Collection & Protein Extraction Incubate->Extract Quant 4. LC-MS/MS Quantification (Multiplexed Aβ Ratios) Extract->Quant Analyze 5. SAR Analysis & IC50 Calculation Quant->Analyze

Caption: Step-by-step in vitro workflow for quantifying Aβ peptide ratios via LC-MS/MS.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To empirically validate the protective effect of the 2,3,5-trifluoro substitution against CYP450-mediated oxidation, an HLM stability assay is utilized. The inclusion of NADPH initiates phase I metabolism, allowing us to calculate the intrinsic clearance (


).

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test analog (final concentration 1 µM). Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation (QC): Run Verapamil (high clearance) and Warfarin (low clearance) concurrently. The assay is only valid if the intrinsic clearance of these controls falls within historically established acceptable ranges for the specific HLM lot.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)
  • 2-Methyl-2-(4-nitrophenylsulfanyl)
  • WO2009075874A1 - Gamma secretase modulators Source: Google Patents URL
  • US8530670B2 - Heterocyclic Inhibitors of Glutaminyl Cyclase Source: Google Patents URL

Sources

Validation

comparative analysis of trifluoromethylated compounds in drug design

A Comparative Analysis of Trifluoromethylated Compounds and Their Non-Fluorinated Analogs for Researchers, Scientists, and Drug Development Professionals. In the relentless pursuit of more effective and safer therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Trifluoromethylated Compounds and Their Non-Fluorinated Analogs for Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists are constantly seeking molecular modifications that can favorably alter the properties of drug candidates. Among the myriad of chemical substitutions available, the introduction of a trifluoromethyl (CF₃) group has emerged as a uniquely powerful strategy. Its incorporation into a drug molecule can profoundly influence a compound's metabolic stability, lipophilicity, acidity, and binding affinity, often transforming a promising lead into a successful clinical candidate. This guide provides an in-depth comparative analysis of trifluoromethylated compounds versus their non-fluorinated counterparts, supported by experimental data, to illuminate the causal relationships behind these pivotal improvements and to offer practical insights for drug design and development.

The Physicochemical Impact of the Trifluoromethyl Group: A Tale of Two Molecules

The seemingly simple substitution of a methyl group (-CH₃) or a hydrogen atom with a trifluoromethyl group can induce a cascade of changes in a molecule's physicochemical properties. These alterations are not merely incremental; they can fundamentally redefine how a drug interacts with its biological target and how it is processed by the body.[1][2]

Enhanced Metabolic Stability: Blocking the Path of Degradation

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[3] The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, the primary drivers of drug breakdown in the liver.[4] By strategically placing a CF₃ group at a metabolically vulnerable position, chemists can effectively "block" a major route of degradation, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[3]

While direct comparative in vitro half-life data for many drug analogs is proprietary, the principle is well-established. For instance, in the development of picornavirus inhibitors, a methyl-substituted compound was found to be extensively metabolized into eight different products. In stark contrast, its trifluoromethyl-substituted analog was significantly more stable, yielding only two minor metabolites.

Modulating Lipophilicity: A Double-Edged Sword

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, and ability to cross cell membranes.[5][6][7] The trifluoromethyl group is more lipophilic than a methyl group, and this increased lipophilicity can enhance a drug's permeability and access to lipophilic binding pockets within its target protein.[1] However, this effect is highly context-dependent. For example, in aliphatic alcohols, trifluorination at the alpha-position strongly enhances lipophilicity, while at more distant positions, the effect can be negligible or even reversed.

Table 1: Comparative Physicochemical Properties of Benzylamine and its Trifluoromethylated Analog

PropertyBenzylamine4-(Trifluoromethyl)benzylamineImpact of Trifluoromethylation
pKa (at 25°C)9.338.60 (Predicted)The strong electron-withdrawing nature of the CF₃ group decreases the basicity of the amine, lowering the pKa.[1]
LogP (Octanol-Water)1.091.66The CF₃ group significantly increases lipophilicity.[1]
Altering Acidity (pKa): Fine-Tuning Molecular Interactions

The powerful electron-withdrawing nature of the trifluoromethyl group can significantly impact the acidity (pKa) of nearby functional groups.[1] As illustrated with benzylamine, the presence of a CF₃ group on the aromatic ring lowers the pKa of the amine, making it less basic.[1] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interactions with its biological target.[8] Studies on trifluoromethyl-substituted heterocyclic amines have shown a consistent decrease in pKa by 1.0 to 1.3 units compared to their non-fluorinated analogs.[8]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To experimentally validate the enhanced metabolic stability of a trifluoromethylated compound, an in vitro liver microsomal stability assay is a standard and essential tool. This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s.[9]

Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated drug candidate and its non-fluorinated analog.

Materials:

  • Test compounds (trifluoromethylated and non-fluorinated analogs)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the phosphate buffer.

    • On ice, thaw the human liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted liver microsome suspension.

    • Add the working solutions of the test compounds to initiate the reaction.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the initial concentration control.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Caption: Workflow for the in vitro microsomal stability assay.

Case Study: Celecoxib - A Trifluoromethylated Success Story

A prime example of the successful application of trifluoromethylation in drug design is the nonsteroidal anti-inflammatory drug (NSAID), celecoxib.[8][10] Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, and its efficacy and safety profile are significantly influenced by the presence of a trifluoromethyl group.[10]

A direct non-fluorinated analog of celecoxib, SC-560, is a potent and highly selective COX-1 inhibitor.[11] This stark difference in selectivity highlights the profound impact of the CF₃ group on target binding.

Table 2: Comparative Efficacy of Celecoxib and its Non-fluorinated Analog SC-560

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-1/COX-2)
Celecoxib (with -CF₃)150.04375
SC-560 (without -CF₃)0.0096.30.0014

Data sourced from ResearchGate.[4]

The data clearly demonstrates that the trifluoromethyl group in celecoxib is a key determinant of its COX-2 selectivity. The bulky and electron-withdrawing nature of the CF₃ group is thought to favor binding to the larger, more accommodating active site of the COX-2 enzyme over the more constricted active site of COX-1.

Synthetic Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group into a molecule requires specialized synthetic methods. A variety of reagents and protocols have been developed for this purpose, including nucleophilic, electrophilic, and radical trifluoromethylation reactions.[11]

A common and practical method for the trifluoromethylation of aromatic compounds is the use of sodium trifluoromethanesulfinate, also known as the Langlois reagent, often in conjunction with an oxidant or under photoredox catalysis.[11]

Experimental Protocol: Trifluoromethylation of an Arene using Langlois Reagent

Objective: To introduce a trifluoromethyl group onto an aromatic ring.

Materials:

  • Arene (starting material)

  • Sodium trifluoromethanesulfinate (Langlois reagent)

  • Oxidant (e.g., tert-butyl hydroperoxide) or a photocatalyst and light source

  • Suitable solvent (e.g., acetonitrile, DMF)

  • Reaction vessel

  • Stirring apparatus

Procedure (General):

  • In a suitable reaction vessel, dissolve the arene in the chosen solvent.

  • Add the Langlois reagent to the solution.

  • If using an oxidant, add it to the reaction mixture. If using photoredox catalysis, add the photocatalyst and set up the light source.

  • Stir the reaction mixture at the appropriate temperature for the required duration, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction and perform a standard workup procedure, which may include extraction and washing.

  • Purify the crude product by a suitable method, such as column chromatography, to isolate the trifluoromethylated arene.

Note: Specific reaction conditions (solvent, temperature, reaction time, and stoichiometry) will vary depending on the specific arene and the chosen catalytic system.

Trifluoromethylation_Pathway Arene Arene (Starting Material) Reaction Reaction Mixture in Solvent Arene->Reaction Langlois Langlois Reagent (CF3SO2Na) Langlois->Reaction Oxidant Oxidant or Photocatalyst Oxidant->Reaction Product Trifluoromethylated Arene Reaction->Product Trifluoromethylation

Caption: General schematic for the trifluoromethylation of an arene.

Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal

The strategic incorporation of a trifluoromethyl group is a proven and powerful tactic in modern drug design. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve target binding affinity and selectivity has led to the development of numerous successful drugs. While the effects of trifluoromethylation are context-dependent and require careful consideration, the comparative analysis of trifluoromethylated compounds and their non-fluorinated analogs provides compelling evidence for its utility. As synthetic methodologies for trifluoromethylation continue to evolve, the strategic application of this unique functional group will undoubtedly continue to play a pivotal role in the discovery and development of the next generation of therapeutics.

References

  • BenchChem. A Comparative Analysis of Trifluoromethylated and Non-Fluorinated Benzylamines for Drug Discovery. BenchChem. Accessed March 7, 2026.
  • Redka, M. O., Dovhaniuk, N., Blahun, O., Liashuk, O. S., & Grygorenko, O. O. (2025).
  • Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. BenchChem. Accessed March 7, 2026.
  • Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. Accessed March 7, 2026.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine. Accessed March 7, 2026.
  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Pallicer, J. M. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs.
  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Accessed March 7, 2026.
  • BenchChem. A Comparative Guide to the Selectivity and Efficacy of SC-560 and Celecoxib. BenchChem. Accessed March 7, 2026.
  • PharmGKB. Celecoxib Pathway, Pharmacokinetics. PharmGKB. Accessed March 7, 2026.
  • SigutLabs. Reagent of the month – November - Langlois reagent. SigutLabs. Published November 30, 2022.
  • Redka, M. O., Dovhaniuk, N., Blahun, O., Liashuk, O. S., & Grygorenko, O. O. (2025). pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated...
  • U.S. Food and Drug Administration. (1999). 21156-S007 Celebrex Clinical Pharmacology Biopharmaceutics Review. FDA.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.
  • Kim, T. H., Lee, S. C., & Park, Y. B. (2005). Comparative study of the clinical efficacy of the selective cyclooxygenase-2 inhibitor celecoxib compared with loxoprofen in patients with frozen shoulder.
  • Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
  • Hovione. (2024, February 15).
  • Smith, T. R., et al. (2000). Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M, COX-2...
  • Jamali, F., & Desta, Z. (2003). Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor sc-560 in the rat. Journal of Pharmacy & Pharmaceutical Sciences, 6(2), 205-210.
  • Moriguchi, I., Hirono, S., Nakagome, I., & Hirano, H. (1994). Comparison of Reliability of Log P Values for Drugs Calculated by Several Methods. Chemical & Pharmaceutical Bulletin, 42(4), 976-978.
  • U.S.
  • Vladimirova, S., & Bijev, A. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina, 55(4), 101.
  • Gibofsky, A., Williams, G. W., McKenna, F., & Fort, J. G. (2003). Comparing the efficacy of cyclooxygenase 2-specific inhibitors in treating osteoarthritis: appropriate trial design considerations and results of a randomized, placebo-controlled trial.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Durrant Lab. logP - MolModa Documentation. Durrant Lab. Accessed March 7, 2026.
  • Jant's web site. Research → Research tools → Physicochemical parameters for drug candidate compounds. Jant's web site. Accessed March 7, 2026.
  • CADTH. (2011). Celecoxib versus Non-COX-2 Selective Non-steroidal Anti-inflammatory Drugs: A Review of the Clinical Effective. CADTH.
  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Accessed March 7, 2026.
  • ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Accessed March 7, 2026.

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Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal and Handling of 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic Acid

Executive Summary & Core Directive 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a fluorinated organic acid intermediate. Unlike standard organic acids, its disposal requires strict adherence to halogenated waste p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is a fluorinated organic acid intermediate. Unlike standard organic acids, its disposal requires strict adherence to halogenated waste protocols .[1]

CRITICAL WARNING: Under no circumstances should this compound be disposed of via municipal drainage or mixed with non-halogenated organic solvents (e.g., pure acetone/methanol waste streams). Improper incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas, a highly corrosive and toxic byproduct that damages standard combustion infrastructure and poses severe inhalation risks.

This guide defines the autonomous workflow for the segregation, containment, and final disposal of this specific fluorinated intermediate.

Chemical Profile & Hazard Assessment

To ensure scientific integrity, we must first establish the chemical nature of the substance to dictate the downstream logic of the disposal plan.

ParameterSpecificationOperational Implication
Chemical Class Fluorinated Phenylpropanoic AcidMust be treated as Halogenated Organic Waste .[1]
Functional Groups Carboxylic Acid (-COOH), Trifluorophenyl (Ar-F3)Corrosive potential; chemically stable C-F bonds require high-temp incineration.
Primary Hazards Irritant (Skin/Eye/Resp), Acute Toxicity (Oral)Standard PPE is insufficient; chemical-resistant gloves and eye protection are mandatory.
Combustion Byproduct Hydrogen Fluoride (HF), CO, CO2Zero tolerance for open burning or standard trash disposal.
Reactive Incompatibility Strong Oxidizers, Strong BasesDo not store with nitric acid or hydroxide solutions.

Personal Protective Equipment (PPE) & Engineering Controls

Before handling waste, operators must don the following PPE to create a self-validating safety barrier.

  • Respiratory: NIOSH-approved N95 (for solid dust) or half-mask respirator with organic vapor/acid gas cartridges (if in solution or heated).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are generally suitable for incidental splash contact. Double-gloving is recommended during waste transfer.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid waste pouring.

  • Engineering: All transfers must occur inside a certified chemical fume hood operating at 100 fpm face velocity.

Waste Segregation & Storage Protocol

The most common compliance failure in drug development labs is the commingling of halogenated and non-halogenated waste.

The "Halogen Rule"

Because this molecule contains three fluorine atoms, it must be segregated into the Halogenated Waste Stream . Even small amounts can contaminate a non-halogenated carboy, rendering the entire volume unsuitable for fuel blending (a common, lower-cost disposal method).

Step-by-Step Segregation
  • Solid Waste (Pure Substance):

    • Place pure solid or contaminated solids (weigh boats, paper towels) into a wide-mouth jar labeled "Hazardous Waste - Solid - Halogenated Organic."

    • Why: Solids are incinerated in rotary kilns; keeping them separate from liquids prevents dangerous splashing and chemical incompatibility.

  • Liquid Waste (Mother Liquors/Solutions):

    • Collect in a chemically resistant container (HDPE or glass).

    • Label Requirement: The tag must explicitly list "2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid" and check the box for "Halogenated" or "Contains Fluorine."

    • Solvent Compatibility: It is safe to mix with other halogenated solvents (DCM, Chloroform) or compatible organic solvents (Ethyl Acetate, Methanol) provided the destination container is marked Halogenated.

Spill Management Protocol

In the event of a spill, the priority is containment followed by neutralization.[1] The following decision tree outlines the logic for immediate response.

SpillResponse Start Spill Detected TypeCheck Identify State Start->TypeCheck SolidSpill Solid / Powder TypeCheck->SolidSpill LiquidSpill Liquid / Solution TypeCheck->LiquidSpill ActionSolid 1. Dampen with inert oil/solvent (reduce dust) 2. Sweep into Halogenated Solid Waste SolidSpill->ActionSolid ActionLiquid 1. Surround with Vermiculite/Sand 2. Absorb & Scoop LiquidSpill->ActionLiquid Decon Wipe area with dilute NaHCO3 (neutralize acid) then Soap/Water ActionSolid->Decon ActionLiquid->Decon Disposal Seal in Hazardous Waste Container (Label: Halogenated Debris) Decon->Disposal

Figure 1: Decision logic for managing spills of fluorinated organic acids. Note the emphasis on dust suppression for solids.

Final Disposal Methodologies

This section details the "end-of-life" processing for the chemical, providing the technical grounding required for EHS documentation.

Incineration Parameters

The only acceptable destruction method for 2-Methyl-2-(2,3,5-trifluorophenyl)propanoic acid is High-Temperature Incineration .

  • Temperature: >1100°C.

  • Residence Time: >2 seconds.

  • Scrubbing: The facility must be equipped with wet scrubbers (typically using caustic soda) to capture the Hydrogen Fluoride (HF) gas generated during combustion:

    
    
    
    
    
Regulatory Compliance[2][4][5]
  • US EPA: Classified under RCRA (Resource Conservation and Recovery Act). While not always explicitly listed with a specific "U" or "P" code, it falls under the characteristic of Toxic and Corrosive (if pH < 2) and must be treated as a Halogenated Organic .

  • EU CLP: Dispose of in accordance with European Waste Catalogue (EWC) code 07 05 03 * (organic halogenated solvents, washing liquids and mother liquors).

References

  • Benchchem. Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals. (Applied as a proxy for fluorinated fatty acid protocols).[1]

  • US Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. EPA Technical Guidelines.

  • Fisher Scientific. Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]propionic acid. (Structural analog for hazard classification).[2][3][4]

  • ETH Zürich. Disposal of Hazardous Waste - Basic Principles: Fluorinated Organic Acids. Safety, Security, Health and Environment (SSHE).

  • Sigma-Aldrich. Product Safety: 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanoic acid.[5]

Sources

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